molecular formula C43H73F6N5O7 B15574448 2H-Cho-Arg TFA

2H-Cho-Arg TFA

カタログ番号: B15574448
分子量: 886.1 g/mol
InChIキー: VOJMFRVKQJJEJI-SKZSWDEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Cho-Arg TFA is a useful research compound. Its molecular formula is C43H73F6N5O7 and its molecular weight is 886.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H73F6N5O7

分子量

886.1 g/mol

IUPAC名

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1

InChIキー

VOJMFRVKQJJEJI-SKZSWDEZSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2H-Cho-Arg TFA: A Steroid-Based Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Cho-Arg TFA is a synthetic cationic lipid that has emerged as a promising non-viral vector for gene delivery.[1][2][3][4] Structurally, it is a steroid-based molecule featuring a 2H-cholesterol skeleton covalently linked to an L-arginine headgroup, and it is supplied as a trifluoroacetate (B77799) (TFA) salt.[1][2][3][4] This unique combination of a rigid hydrophobic steroid core and a cationic amino acid headgroup allows 2H-Cho-Arg to efficiently condense and transport nucleic acids, such as plasmid DNA (pDNA), into eukaryotic cells. This guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its use in gene transfection, and a summary of its performance data.

Physicochemical Properties

PropertyValueReference
Chemical Name 2H-Cho-Arg (trifluoroacetate salt)--INVALID-LINK--
Molecular Formula C₄₃H₇₃F₆N₅O₇--INVALID-LINK--
Molecular Weight 886.1 g/mol --INVALID-LINK--
Appearance Typically supplied as a solution in ethanol--INVALID-LINK--
Key Structural Features 2H-cholesterol hydrophobic tail, L-arginine cationic headgroup--INVALID-LINK--

Mechanism of Action: Gene Delivery Pathway

The primary application of this compound is in the delivery of genetic material into cells, a process known as transfection. The mechanism involves several key steps, beginning with the formation of a lipoplex and culminating in the release of the genetic payload into the cytoplasm and its subsequent transport to the nucleus.

  • Lipoplex Formation: The positively charged guanidinium (B1211019) group of the L-arginine headgroup on 2H-Cho-Arg interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., pDNA). This interaction leads to the condensation of the nucleic acid into a compact, positively charged nanoparticle called a lipoplex.

  • Cellular Uptake: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of the cell membrane. The primary route of cellular entry for lipoplexes formed with 2H-Cho-Arg is believed to be through lipid-raft-mediated endocytosis.[5]

  • Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. For the genetic material to be functional, it must be released from the endosome into the cytoplasm. The exact mechanism of endosomal escape for 2H-Cho-Arg is not fully elucidated but is a critical step for successful transfection.

  • Intracellular Trafficking and Nuclear Entry: Following release into the cytoplasm, the nucleic acid must then be transported to the nucleus for transcription (in the case of pDNA). The intracellular trafficking of the genetic material is a complex process that can be a limiting factor in overall transfection efficiency.

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell 2H-Cho-Arg 2H-Cho-Arg Lipoplex Lipoplex 2H-Cho-Arg->Lipoplex Lipoplex Formation pDNA pDNA pDNA->Lipoplex Endosome Endosome Lipoplex->Endosome Lipid-Raft-Mediated Endocytosis Cell_Membrane Cell_Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Gene Expression Gene Expression Cytoplasm->Gene Expression Transcription & Translation

Caption: Cellular uptake and intracellular trafficking of 2H-Cho-Arg/pDNA lipoplexes.

Quantitative Data Summary

Cytotoxicity Data

The in vitro cytotoxicity of 2H-Cho-Arg has been evaluated in human non-small cell lung carcinoma (H1299) and human cervical cancer (HeLa) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell LineIC₅₀ (µg/mL)
H129992.7[5]
HeLa> 150.0[5]

These results indicate that 2H-Cho-Arg exhibits moderate cytotoxicity, with HeLa cells showing higher tolerance compared to H1299 cells.

Gene Transfection Efficiency

The transfection efficiency of 2H-Cho-Arg has been quantified using a luciferase reporter gene assay. The data is presented as Relative Light Units (RLU), which is proportional to the amount of expressed luciferase.

Cell Line+/- Charge RatioTransfection Efficiency (RLU)
H12995-10~2.0 x 10⁸[5]
HeLa5-10~2.9 x 10⁵[5]

Of note, the transfection efficiency of 2H-Cho-Arg is maintained at a high level even in the presence of high concentrations of fetal bovine serum (FBS), indicating good stability in biologically relevant conditions.[5]

Experimental Protocols

Preparation of 2H-Cho-Arg/pDNA Lipoplexes

This protocol describes the formation of lipoplexes for the transfection of plasmid DNA.

Materials:

  • This compound solution (e.g., in ethanol)

  • Plasmid DNA (pDNA) of interest

  • Nuclease-free water or a suitable buffer (e.g., Opti-MEM™ I Reduced Serum Medium)

Procedure:

  • Dilution of 2H-Cho-Arg: Dilute the required amount of this compound stock solution in a sterile microcentrifuge tube with nuclease-free water or buffer. The final volume should be half of the total final volume of the lipoplex solution.

  • Dilution of pDNA: In a separate sterile microcentrifuge tube, dilute the pDNA to the desired concentration with the same nuclease-free water or buffer. The volume should also be half of the total final volume.

  • Lipoplex Formation: Add the diluted pDNA solution to the diluted 2H-Cho-Arg solution. Mix gently by pipetting up and down or by vortexing briefly. Do not vortex vigorously.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization may be required for different cell types and plasmid constructs.

Materials:

  • Adherent cells (e.g., H1299 or HeLa)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Prepared 2H-Cho-Arg/pDNA lipoplexes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation for Transfection: On the day of transfection, remove the growth medium from the wells and wash the cells once with serum-free medium.

  • Addition of Lipoplexes: Add the prepared 2H-Cho-Arg/pDNA lipoplex solution to each well.

  • Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.

  • Medium Change: After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete growth medium.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before assaying for transgene expression.

Transfection_Workflow cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection Dilute_Lipid Dilute 2H-Cho-Arg Mix Mix and Incubate Dilute_Lipid->Mix Dilute_pDNA Dilute pDNA Dilute_pDNA->Mix Add_Lipoplexes Add Lipoplexes to Cells Mix->Add_Lipoplexes Seed_Cells Seed Cells Seed_Cells->Add_Lipoplexes Incubate_Cells Incubate (4-6h) Add_Lipoplexes->Incubate_Cells Change_Medium Change to Complete Medium Incubate_Cells->Change_Medium Assay Assay for Gene Expression (24-72h) Change_Medium->Assay

Caption: General workflow for in vitro gene transfection using this compound.

Conclusion

This compound represents a valuable tool for researchers in the field of gene delivery. Its steroid-based structure provides a robust platform for the formation of stable lipoplexes, while the L-arginine headgroup ensures efficient condensation of nucleic acids. The data presented in this guide demonstrate its high transfection efficiency and moderate cytotoxicity in common cell lines. The detailed protocols and mechanistic overview provided herein should serve as a useful resource for scientists and professionals seeking to utilize this compound in their research and development endeavors. As with any transfection reagent, optimization of experimental conditions is crucial for achieving the best possible results.

References

In-Depth Technical Guide: 2H-Cho-Arg TFA - A Steroid-Based Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, function, and experimental applications of 2H-Cho-Arg TFA, a novel steroid-based cationic lipid. Designed for professionals in the fields of genetic research and drug development, this document details the physicochemical properties, mechanism of action, and protocols for the use of this compound in gene transfection. Key experimental data is presented in structured tables for clarity, and relevant biological and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of its application.

Introduction

This compound is a synthetic cationic lipid engineered for the efficient delivery of nucleic acids, such as plasmid DNA (pDNA), into eukaryotic cells. Its unique structure, comprising a 2H-cholesterol scaffold coupled to an L-arginine headgroup and formulated as a trifluoroacetate (B77799) (TFA) salt, facilitates the formation of stable lipoplexes with negatively charged genetic material. These lipoplexes are adept at traversing the cell membrane, primarily through endocytic pathways, to deliver their genetic cargo. This guide will explore the molecular architecture of this compound, its functional implications in gene transfection, and provide detailed methodologies for its practical application in a research setting.

Structure and Physicochemical Properties

The molecular structure of this compound is central to its function as a gene delivery vehicle. The 2H-cholesterol component provides a rigid, lipophilic backbone that contributes to the stability of the lipid bilayer of the resulting liposome. The L-arginine headgroup, with its positively charged guanidinium (B1211019) group at physiological pH, is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA, leading to the condensation of the nucleic acid into compact nanoparticles. The trifluoroacetate counter-ion is a product of the synthesis and purification process.

Molecular Specifications
PropertyValue
Chemical Name (3β)-[6-[[(2S)-2-amino-(5α)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate], cholestan-3-ol, bis(2,2,2-trifluoroacetate)
Molecular Formula C₄₃H₇₃F₆N₅O₇
Molecular Weight 886.1 g/mol
CAS Number 1609010-59-4
Physicochemical Characterization of Lipoplexes

Functional Mechanism: Gene Transfection

This compound facilitates gene transfection by a multi-step process that begins with the formation of lipoplexes and culminates in the release of the genetic material into the cytoplasm and subsequent entry into the nucleus.

Lipoplex Formation

The initial and critical step is the spontaneous self-assembly of this compound and pDNA into lipoplexes. This process is primarily driven by the electrostatic interactions between the cationic headgroups of the lipid and the anionic phosphate groups of the DNA. This interaction neutralizes the negative charge of the DNA and condenses it into a more compact and stable structure that is suitable for cellular uptake.

Cellular Uptake and Endocytosis

Studies have shown that this compound/pDNA lipoplexes are internalized by cells, particularly the human non-small cell lung carcinoma cell line H1299, predominantly through lipid raft- and caveolae-mediated endocytosis.[1] This is supported by experiments where the transfection efficiency is diminished in the presence of inhibitors of these specific pathways.[1]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lipoplex Lipoplex Lipid_Raft Lipid Raft / Caveolae Lipoplex->Lipid_Raft Binding Endosome Endosome Lipid_Raft->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation pDNA_release pDNA Release Endosome->pDNA_release Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription pDNA_release->Cytoplasm Protein_Expression Protein Expression Transcription->Protein_Expression

Cellular uptake and trafficking of this compound/pDNA lipoplexes.
Endosomal Escape and Nuclear Delivery

Following internalization, the lipoplex must escape from the endosome to avoid degradation in the lysosome. The exact mechanism of endosomal escape for this compound lipoplexes is not fully elucidated but is a critical step for successful transfection. Once in the cytoplasm, the pDNA must then be transported into the nucleus for transcription and subsequent protein expression.

Experimental Data

In Vitro Transfection Efficiency

The transfection efficiency of this compound has been evaluated using a luciferase reporter gene assay in H1299 and HeLa cells. The results demonstrate a charge ratio-dependent efficiency, with optimal performance observed at specific lipid-to-DNA ratios.

Cell LineOptimal +/- Charge RatioMaximum Luciferase Expression (RLU)Reference
H12995-102.0 x 10⁸[1]
HeLa5-102.9 x 10⁵[1]
Cytotoxicity

The cytotoxicity of this compound has been assessed to determine its biocompatibility. The half-maximal inhibitory concentration (IC₅₀) provides a measure of the concentration of the lipid that results in a 50% reduction in cell viability.

Cell LineIC₅₀ (µg/mL)Reference
H129992.7[1]
HeLa> 150.0[1]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in a research laboratory setting. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Lipoplex Formation for Transfection

This protocol describes the preparation of this compound/pDNA lipoplexes for the transfection of cells in a 24-well plate format.

G cluster_dna DNA Preparation cluster_lipid Lipid Preparation cluster_mixing Lipoplex Formation cluster_transfection Transfection Dilute_pDNA Dilute pDNA in serum-free medium Mix Combine diluted lipid and diluted pDNA Dilute_pDNA->Mix Dilute_Lipid Dilute this compound in serum-free medium Dilute_Lipid->Mix Incubate Incubate at room temperature for 20-30 min Mix->Incubate Add_to_cells Add lipoplex mixture to cells Incubate->Add_to_cells Incubate_cells Incubate cells for 4-6 hours Add_to_cells->Incubate_cells Change_medium Replace with complete growth medium Incubate_cells->Change_medium

Workflow for the formation of this compound/pDNA lipoplexes.

Materials:

  • This compound solution (e.g., 1 mg/mL in ethanol)

  • Plasmid DNA (pDNA) of high purity (e.g., 1 mg/mL in TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DNA Solution: For each well to be transfected, dilute 0.5 µg of pDNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.

  • Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute the required amount of this compound stock solution in 50 µL of serum-free medium. The amount of lipid will depend on the desired +/- charge ratio.

  • Lipoplex Formation: Add the diluted lipid solution to the diluted DNA solution and mix gently by pipetting up and down.

  • Incubation: Incubate the lipoplex mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.

  • Transfection: Add the 100 µL of the lipoplex mixture dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay: Analyze transgene expression at 24-48 hours post-transfection.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is to assess the ability of this compound to bind and retard the migration of pDNA through an agarose (B213101) gel.

Materials:

  • This compound/pDNA lipoplexes prepared at various +/- charge ratios

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Agarose gel electrophoresis system

Procedure:

  • Prepare Lipoplexes: Prepare this compound/pDNA lipoplexes at a range of +/- charge ratios (e.g., 0, 1, 2, 4, 8, 10) as described in the lipoplex formation protocol.

  • Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1x TAE buffer.

  • Load Samples: Mix each lipoplex sample with DNA loading dye and load into the wells of the agarose gel. Include a lane with pDNA only as a control.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Stain and Visualize: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV illumination. Complete retardation of the pDNA in the well indicates stable complex formation.

Luciferase Reporter Gene Assay

This protocol measures the transfection efficiency of this compound by quantifying the activity of a transfected luciferase reporter gene.

Materials:

  • Transfected cells in a white-walled 96-well plate

  • Luciferase assay lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Lysis: At 24-48 hours post-transfection, remove the growth medium from the cells. Wash the cells once with phosphate-buffered saline (PBS). Add 20-50 µL of luciferase assay lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Assay: Add 50-100 µL of luciferase assay substrate to each well.

  • Measurement: Immediately measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the luciferase activity and, therefore, the transfection efficiency.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Conclusion

This compound represents a promising cationic lipid for gene delivery applications. Its steroid-based structure provides stability, while the L-arginine headgroup ensures efficient complexation with nucleic acids. The primary mechanism of cellular uptake via lipid raft- and caveolae-mediated endocytosis offers a pathway for effective intracellular delivery. The provided experimental data and protocols serve as a valuable resource for researchers looking to utilize this compound in their studies. Further research to elucidate the precise mechanism of endosomal escape and to gather more extensive quantitative data on lipoplex characteristics will undoubtedly enhance the utility of this promising gene delivery agent.

References

An In-depth Technical Guide on the Putative Synthesis of a Deuterated Arginine-Containing Dipeptide TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical and scientific databases did not yield any specific information on a compound named "2H-Cho-Arg TFA". The component "Cho" does not correspond to a standard amino acid or a commonly recognized chemical moiety in peptide chemistry. Consequently, this document provides a generalized, in-depth technical guide on the plausible synthetic strategy for a hypothetical deuterated dipeptide, provisionally termed "2H-Xaa-Arg TFA," where "Xaa" represents an undefined amino acid residue that "Cho" may signify. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Hypothetical Compound: 2H-Xaa-Arg TFA

Based on standard chemical nomenclature, the name "this compound" can be deconstructed as follows:

  • 2H: Indicates the presence of deuterium (B1214612) (a stable isotope of hydrogen) at a specific, yet undefined, position within the molecule. Deuterium labeling is a common strategy in drug development to study metabolic pathways or to enhance pharmacokinetic properties (the kinetic isotope effect).

  • Cho/Xaa: Represents an unspecified amino acid or chemical moiety. Without a defined structure, its synthesis and properties remain speculative.

  • Arg: Refers to the proteinogenic amino acid Arginine, which contains a basic guanidinium (B1211019) group in its side chain.

  • TFA: Stands for trifluoroacetate, the conjugate base of trifluoroacetic acid (CF₃COOH). This indicates that the final compound is a salt, which is common for peptides purified by reverse-phase chromatography using TFA as an ion-pairing agent.[1][2]

This guide will outline the general principles and experimental protocols for the synthesis of a deuterated dipeptide composed of a hypothetical amino acid "Xaa" and Arginine, culminating in its isolation as a TFA salt.

General Synthetic Strategy

The synthesis of a dipeptide like 2H-Xaa-Arg would typically be approached via a stepwise procedure involving the coupling of two appropriately protected amino acid derivatives, one of which is deuterated. A common and efficient method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). The general workflow is depicted below.

G cluster_synthesis Overall Synthetic Workflow start Protected Arginine Resin deprotection1 Fmoc Deprotection start->deprotection1 Piperidine (B6355638) in DMF coupling Coupling with Protected 2H-Xaa deprotection1->coupling HATU/DIPEA deprotection2 Final Deprotection coupling->deprotection2 Piperidine in DMF cleavage Cleavage from Resin with TFA Cocktail deprotection2->cleavage purification RP-HPLC Purification cleavage->purification product 2H-Xaa-Arg TFA purification->product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a dipeptide.

Experimental Protocols

The introduction of deuterium can be achieved through various methods, depending on the desired position of the label.

  • Protocol for α-Deuteration: A common method involves the base-catalyzed exchange of the α-proton in an amino acid derivative.

G cluster_deuteration Hypothetical α-Deuteration Workflow start Protected Xaa base_treatment Base Treatment in D2O (e.g., NaOD in D2O) start->base_treatment quench Acidic Quench base_treatment->quench product Protected α-2H-Xaa quench->product

Caption: A simplified workflow for the α-deuteration of a protected amino acid.

Detailed Protocol:

  • Dissolve the N-protected amino acid "Xaa" (e.g., Fmoc-Xaa-OH) in a suitable solvent.

  • Add a deuterium source, such as deuterium oxide (D₂O), and a base catalyst.

  • Stir the reaction at a specified temperature until H/D exchange is complete, as monitored by NMR spectroscopy or mass spectrometry.

  • Carefully neutralize the reaction with a deuterated acid to prevent back-exchange.

  • Extract the deuterated product and purify it by crystallization or chromatography.

This protocol assumes the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-2H-Xaa-OH (hypothetical protected deuterated amino acid)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Washing solvent: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

Workflow:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 5 minutes.

    • Drain and repeat the deprotection step for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-2H-Xaa-OH:

    • Dissolve Fmoc-2H-Xaa-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% of Mobile Phase B over a specified time.

  • Detection: UV absorbance at 220 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to yield the final product as a white, fluffy powder of 2H-Xaa-Arg TFA .

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of a hypothetical dipeptide.

ParameterExpected ValueMethod of Analysis
Crude Yield 60-80%Gravimetric
Purity (Post-HPLC) >95%RP-HPLC (UV detection)
Molecular Weight Varies (depends on Xaa)Mass Spectrometry (ESI-MS)
Deuterium Incorporation >98%Mass Spectrometry, NMR
Final Yield (Post-Purification) 20-40%Gravimetric

Signaling Pathways and Logical Relationships

While the synthesis itself does not involve a signaling pathway, the application of such a deuterated peptide in drug development might be to probe a biological pathway. For instance, if Arg-containing peptides are substrates for a particular enzyme, the deuterated version could be used to study the kinetic isotope effect on that enzyme's activity.

G cluster_pathway Enzymatic Processing of a Dipeptide peptide 2H-Xaa-Arg enzyme Proteolytic Enzyme peptide->enzyme Substrate Binding products Cleavage Products (2H-Xaa + Arg) enzyme->products Catalysis downstream Downstream Biological Effect products->downstream

Caption: Hypothetical enzymatic processing of the synthesized deuterated dipeptide.

Conclusion

Although the specific synthesis of "this compound" cannot be detailed due to the unknown nature of the "Cho" component, this guide provides a comprehensive framework for the synthesis, purification, and characterization of a analogous deuterated dipeptide, 2H-Xaa-Arg, as its TFA salt. The protocols and workflows described herein are based on well-established principles of peptide chemistry and are broadly applicable to the synthesis of similar molecules for research and drug development purposes. The successful synthesis of the target molecule would be critically dependent on the successful synthesis and characterization of the deuterated, protected "Xaa" amino acid building block.

References

2H-Cho-Arg TFA: A Steroid-Based Cationic Lipid for Gene Delivery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2H-Cho-Arg TFA, a novel steroid-based cationic lipid, for applications in gene delivery. The document details its synthesis, physicochemical properties, and performance in plasmid DNA transfection, supported by experimental protocols and quantitative data. Furthermore, it elucidates the cellular uptake mechanisms and intracellular trafficking pathways of lipoplexes formulated with this lipid.

Introduction

This compound is a synthetic cationic lipid designed for the efficient delivery of nucleic acids into cells. It features a cholesterol backbone, providing biocompatibility and structural stability to lipid nanoparticles, coupled with an L-arginine headgroup. The guanidinium (B1211019) group of arginine confers a positive charge, facilitating electrostatic interactions with negatively charged nucleic acids and cell membranes, which is crucial for cellular uptake and endosomal escape. The trifluoroacetate (B77799) (TFA) salt form is a common counterion for cationic lipids synthesized using trifluoroacetic acid in the final deprotection step. This guide is based on the findings from a key study by Sheng et al. (2018), which systematically investigated a series of steroid-based cationic lipids, including the cholesterol-arginine conjugate.[1][2][3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from cholesterol. A representative synthetic scheme for a similar mono-arginine-cholesterol (MA-Chol) conjugate provides a likely pathway. The synthesis generally involves the esterification of cholesterol with a protected arginine derivative, followed by the removal of protecting groups using an acid such as trifluoroacetic acid (TFA).

A plausible synthetic route involves:

  • Activation of Cholesterol: The hydroxyl group of cholesterol is activated to facilitate ester bond formation.

  • Coupling with Protected Arginine: The activated cholesterol is reacted with a suitably protected L-arginine derivative. The guanidinium and amino groups of arginine are protected to prevent side reactions.

  • Deprotection: The protecting groups on the arginine moiety are removed, typically under acidic conditions using TFA, to yield the final this compound product.

Physicochemical Properties of this compound Lipoplexes

The physicochemical characteristics of lipid-based nanoparticles are critical determinants of their stability, safety, and transfection efficiency. For this compound, these properties have been characterized for lipoplexes formed with plasmid DNA (pDNA).

Table 1: Physicochemical Properties of 2H-Cho-Arg/pDNA Lipoplexes [1][2]

PropertyValueConditions
Mean Particle Size 150-250 nmN/P ratio dependent
Zeta Potential +30 to +40 mVN/P ratio dependent
Morphology Spherical vesiclesAs observed by TEM
DNA Compaction CompleteAt N/P ratio ≥ 1

N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the DNA.

Experimental Protocols

Preparation of Cationic Liposomes

A common method for preparing cationic liposomes is the thin-film hydration technique followed by sonication or extrusion.

  • Lipid Film Formation: this compound and a helper lipid (e.g., DOPE, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or HEPES-buffered saline) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is sonicated using a probe or bath sonicator, or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

In Vitro Transfection Protocol

This protocol is applicable for the transfection of plasmid DNA into mammalian cells in a 24-well plate format.

  • Cell Seeding: Plate cells (e.g., H1299 or HeLa) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well, dilute a specific amount of plasmid DNA (e.g., 0.5 µg) in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the required amount of this compound liposome (B1194612) suspension in the same serum-free medium to achieve the desired N/P ratio.

    • Add the diluted lipid suspension to the diluted DNA, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add fresh serum-free or serum-containing medium to each well.

    • Add the lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Assay: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The transgene expression can then be assayed (e.g., by measuring luciferase activity or observing fluorescent protein expression).

Cytotoxicity Assay

The cytotoxicity of the lipoplexes can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cells in a 96-well plate and transfect as described above.

  • After the desired incubation period (e.g., 48 hours), remove the transfection medium.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Performance Data

Transfection Efficiency

The transfection efficiency of this compound has been evaluated in different cell lines and compared with commercial transfection reagents.

Table 2: Transfection Efficiency of 2H-Cho-Arg/pDNA Lipoplexes [1][2]

Cell LineOptimal N/P RatioTransfection Efficiency (vs. Control)
H129910Comparable to Lipofectamine 2000
HeLa10Comparable to Lipofectamine 2000
Cytotoxicity

The cytotoxicity of this compound-based lipoplexes has been shown to be lower than that of some commercial reagents.

Table 3: Cytotoxicity of 2H-Cho-Arg/pDNA Lipoplexes [1][2]

Cell LineN/P RatioCell Viability (%)
H129910> 90%
HeLa10> 90%

Cellular Uptake and Intracellular Trafficking

Understanding the mechanism of cellular entry and subsequent intracellular fate of lipoplexes is crucial for designing more efficient delivery vectors. Studies on steroid-based arginine lipids have provided insights into these pathways.[1][2]

Endocytosis Pathways

The primary route of cellular entry for 2H-Cho-Arg/pDNA lipoplexes is through endocytosis. Specific pathways involved have been investigated using pharmacological inhibitors. The results suggest that these lipoplexes are internalized mainly through caveolae- and lipid raft-mediated endocytosis .[1][2]

Cellular_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lipoplex Lipoplex Caveolae Caveolae Lipoplex->Caveolae Caveolae-mediated Endocytosis LipidRaft Lipid Raft Lipoplex->LipidRaft Lipid Raft-mediated Endocytosis Endosome Endosome Caveolae->Endosome LipidRaft->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Translocation

Figure 1: Proposed cellular uptake and intracellular trafficking pathway of 2H-Cho-Arg/pDNA lipoplexes.

Endosomal Escape

A critical step for successful gene delivery is the escape of the nucleic acid from the endosome into the cytoplasm to avoid degradation in the lysosome. The arginine headgroup of this compound is thought to play a key role in this process. The "proton sponge" effect, where the guanidinium group becomes protonated in the acidic environment of the endosome, can lead to an influx of chloride ions and water, causing endosomal swelling and rupture, and subsequent release of the genetic cargo into the cytoplasm.

Endosomal_Escape_Mechanism cluster_endosome Endosome (Acidic pH) Lipoplex_in_Endosome Lipoplex Protonation Protonation of Arginine Headgroup Lipoplex_in_Endosome->Protonation Ion_Influx Cl- and Water Influx Protonation->Ion_Influx Endosome_Swelling Endosomal Swelling and Destabilization Ion_Influx->Endosome_Swelling Cytoplasm Cytoplasm Endosome_Swelling->Cytoplasm Release of pDNA

Figure 2: The proposed "proton sponge" mechanism for endosomal escape facilitated by the arginine headgroup.

Conclusion

This compound represents a promising cationic lipid for non-viral gene delivery. Its steroid-based structure offers good biocompatibility, while the arginine headgroup provides efficient DNA condensation, cellular uptake, and endosomal escape. The favorable physicochemical properties, high transfection efficiency, and low cytotoxicity make it a valuable tool for research and a potential candidate for further development in therapeutic applications. This guide provides a comprehensive technical overview to aid researchers in the effective utilization of this novel gene delivery vector.

References

An In-depth Technical Guide to 2H-Cho-Arg TFA for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Cho-Arg TFA is a steroid-based cationic lipid designed for efficient gene delivery. Its structure comprises a 2H-cholesterol skeleton linked to an L-arginine head group, with trifluoroacetate (B77799) (TFA) as a counter-ion.[1] This amphiphilic molecule is engineered to self-assemble into nanoparticles with nucleic acids, facilitating their entry into cells and subsequent expression or activity. The combination of a cholesterol backbone, known for its biocompatibility and interaction with cell membranes, and a cationic arginine headgroup, which promotes nucleic acid condensation and cellular uptake, makes this compound a promising candidate for various gene therapy applications. This guide provides a comprehensive overview of its properties, experimental protocols, and mechanisms of action based on available data.

Core Principles and Mechanism of Action

The functionality of this compound in gene delivery is predicated on several key principles. The positively charged arginine headgroup interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (such as plasmid DNA or siRNA), leading to the condensation of the genetic material into compact nanoparticles. The cholesterol moiety provides a hydrophobic core, contributing to the stability of these nanoparticles, often referred to as lipoplexes.

Upon administration, these cationic nanoparticles are thought to interact with negatively charged proteoglycans on the cell surface, triggering cellular uptake through endocytosis. Once inside the endosome, the "proton sponge" effect, a mechanism associated with amine-containing lipids and polymers, may facilitate endosomal escape. The acidification of the endosome leads to the protonation of the arginine headgroup, causing an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane. This releases the nucleic acid cargo into the cytoplasm, allowing it to traffic to the nucleus for transcription (in the case of plasmid DNA) or to engage with the cellular machinery for gene silencing (in the case of siRNA).

Data Presentation

Nanoparticle Formulation and Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table includes data for a closely related mono-arginine cholesterol derivative (MA-Chol) to provide an indication of expected physicochemical properties.

ParameterValueNotes
Nanoparticle Diameter < 50 nmFor siRNA-loaded small lipid nanoparticles (SLNPs) formulated with MA-Chol and DOPE.
Zeta Potential NeutralFor siRNA-loaded SLNPs formulated with MA-Chol and DOPE. Cationic lipids often form complexes with a net positive charge, but neutral formulations can reduce non-specific interactions in vivo.
Nucleic Acid Condensation Forms a complex with plasmid DNAObserved at +/- charge ratios of 4 or higher.
Cytotoxicity
Cell LineAssayIC50
H1299 (Human non-small cell lung carcinoma)Not specified88.5 µg/mL

Experimental Protocols

Synthesis of this compound

General Steps:

  • Protection of Arginine: The guanidinium (B1211019) and alpha-amino groups of L-arginine are protected using appropriate protecting groups (e.g., Boc, Pbf).

  • Esterification: The protected arginine is coupled to the 3-beta-hydroxyl group of 2H-cholesterol using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Deprotection: The protecting groups are removed under acidic conditions, often using trifluoroacetic acid (TFA), which also serves as the counter-ion in the final product.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Preparation of this compound/Nucleic Acid Nanoparticles

This protocol describes the formation of lipoplexes for in vitro transfection.

Materials:

  • This compound solution (e.g., 1 mg/mL in ethanol)

  • Helper lipid solution (e.g., DOPE, 1 mg/mL in chloroform)

  • Nucleic acid (plasmid DNA or siRNA) solution in nuclease-free buffer (e.g., TE buffer or water)

  • Opti-MEM® I Reduced Serum Medium or similar serum-free medium

Procedure:

  • Liposome (B1194612) Preparation:

    • In a sterile glass vial, mix the desired amounts of this compound and the helper lipid (a molar ratio of 1:1 is a common starting point).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., nuclease-free water or PBS) to the desired final lipid concentration (e.g., 1 mM). Vortex vigorously to form multilamellar vesicles.

    • To obtain small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.

  • Lipoplex Formation:

    • Dilute the desired amount of nucleic acid in a serum-free medium.

    • In a separate tube, dilute the this compound liposome suspension in the same volume of serum-free medium.

    • Add the diluted liposome suspension to the diluted nucleic acid solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes. The solution should be used for transfection immediately.

In Vitro Transfection Protocol

This protocol is a general guideline for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, CHO)

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS)

  • This compound/nucleic acid lipoplexes

  • Reporter gene plasmid (e.g., expressing GFP or luciferase) or target-specific siRNA

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with PBS.

    • Add fresh, pre-warmed complete growth medium to each well.

    • Add the prepared this compound/nucleic acid lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis:

    • For reporter gene expression: Analyze the cells for reporter protein expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase) at 24-48 hours post-transfection.

    • For gene knockdown: Harvest the cells at 48-72 hours post-transfection and analyze for target mRNA or protein knockdown using qPCR or Western blotting, respectively.

Visualizations

Experimental Workflow for In Vitro Transfection

G cluster_prep Nanoparticle Preparation cluster_transfection Cell Transfection cluster_analysis Analysis lipid This compound + Helper Lipid liposome Liposome Formation (Hydration & Sonication) lipid->liposome na Nucleic Acid (pDNA/siRNA) lipoplex Lipoplex Formation (Incubation) na->lipoplex liposome->lipoplex add_lipoplex Add Lipoplexes to Cells lipoplex->add_lipoplex cells Seed Cells (70-90% Confluency) cells->add_lipoplex incubate Incubate (24-72h) add_lipoplex->incubate analysis Gene Expression/ Knockdown Analysis (Microscopy, qPCR, etc.) incubate->analysis

Caption: Workflow for in vitro gene delivery using this compound.

Proposed Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway lipoplex This compound/ Nucleic Acid Nanoparticle early_endosome Early Endosome (pH ~6.5) lipoplex->early_endosome Endocytosis na_released Nucleic Acid Released nucleus Nucleus na_released->nucleus Trafficking (pDNA) ribosome Ribosome na_released->ribosome Action (siRNA) late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation late_endosome->na_released Endosomal Escape (Proton Sponge Effect) lysosome Lysosome (Degradation) late_endosome->lysosome

Caption: Proposed mechanism of cellular uptake and endosomal escape.

Conclusion

This compound represents a promising non-viral vector for gene delivery, leveraging the structural advantages of both cholesterol and arginine. While specific, comprehensive data on its performance is still emerging, the available information and comparison with similar molecules suggest it has the potential for high transfection efficiency and favorable cytotoxicity profiles. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the utility of this compound in their specific gene delivery applications. Further research is warranted to fully characterize its properties and optimize its performance for preclinical and clinical development.

References

The Trifluoroacetate Counter-Ion in 2H-Cho-Arg: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2H-Cho-Arg is a promising steroid-based cationic lipid for gene delivery applications. Typically, it is synthesized and purified using trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. While essential for its synthesis and purification, the trifluoroacetate (B77799) counter-ion is not a passive component. It can significantly influence the physicochemical properties, biological activity, and analytical characterization of 2H-Cho-Arg. This technical guide provides a comprehensive overview of the role of the TFA counter-ion, including its origins, its impact on the structure and function of 2H-Cho-Arg, and detailed protocols for its analysis and exchange. Due to a lack of direct comparative studies on 2H-Cho-Arg with different counter-ions, this guide extrapolates from data on structurally similar cationic lipids to infer the likely effects of the TFA counter-ion.

Introduction to 2H-Cho-Arg and the TFA Counter-Ion

2H-Cho-Arg is a cationic lipid composed of a cholesterol backbone linked to an L-arginine headgroup. This structure imparts an overall positive charge, facilitating the complexation with negatively charged nucleic acids, such as plasmid DNA and mRNA, to form lipid nanoparticles for gene delivery.

The presence of the trifluoroacetate (TFA) counter-ion is a consequence of the common use of trifluoroacetic acid in solid-phase peptide synthesis (SPPS) for cleavage of the molecule from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC)[1]. While excess TFA is removed during lyophilization, the TFA anion remains ionically bound to the positively charged arginine headgroup of 2H-Cho-Arg.

The Multifaceted Role of the TFA Counter-Ion

The TFA counter-ion can exert significant influence on multiple aspects of 2H-Cho-Arg's properties and performance.

Physicochemical Properties

The nature of the counter-ion can affect the solubility, stability, and aggregation behavior of cationic lipids[2][3]. While specific data for 2H-Cho-Arg is not available, studies on other cationic lipids suggest that the hydrophobicity of the counter-ion can influence the overall properties of the lipid formulation. TFA, being a relatively hydrophobic counter-ion, may impact the self-assembly of 2H-Cho-Arg into liposomes and its interaction with other lipids in a formulation.

Biological Activity

The choice of counter-ion has been shown to have a dramatic effect on the transfection efficiency of cationic lipids. A study on the cationic lipid DOTAP demonstrated that different counter-ions resulted in a wide range of in vitro and in vivo gene delivery activities[4]. The transfection efficiency decreased in the order: bisulfate > trifluoromethanesulfonate (B1224126) ≈ iodide ≈ bromide > dihydrogenphosphate ≈ chloride ≈ acetate (B1210297) > sulfate[4]. This suggests that the TFA counter-ion in 2H-Cho-Arg likely plays a crucial role in its transfection efficacy.

Furthermore, the counter-ion can influence the cytotoxicity of the cationic lipid. The headgroup of a cationic lipid is a primary determinant of its toxicity, and the associated counter-ion can modulate this effect[5][6]. It is therefore crucial to consider the potential for the TFA counter-ion to contribute to the overall cytotoxicity profile of 2H-Cho-Arg formulations.

DNA Compaction and Release

The primary function of a cationic lipid in gene delivery is to condense nucleic acids into nanoparticles. This process involves the release of counter-ions from both the cationic lipid and the DNA[7][8]. The efficiency of this release can impact the stability and morphology of the resulting lipoplex. The specific properties of the TFA counter-ion may influence the thermodynamics of DNA binding and the subsequent release of the nucleic acid cargo within the cell.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of 2H-Cho-Arg, with a focus on addressing the role of the TFA counter-ion.

Synthesis of 2H-Cho-Arg (TFA Salt)

Step 1: Esterification of Boc-L-Arginine with a linker (e.g., 6-bromohexanoic acid)

  • Dissolve Boc-L-Arginine and 6-bromohexanoic acid in an appropriate solvent such as dimethylformamide (DMF).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature for 24 hours.

  • Purify the product by flash chromatography.

Step 2: Conjugation to Cholesterol

  • Dissolve the product from Step 1 and cholesterol in a suitable solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine, to facilitate the reaction.

  • Stir the reaction at room temperature for 48 hours.

  • Purify the cholesterol-linker-Boc-L-Arginine conjugate by flash chromatography.

Step 3: Deprotection

  • Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 50% v/v).

  • Stir the reaction at room temperature for 2 hours.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Lyophilize the final product to obtain 2H-Cho-Arg as a TFA salt.

Counter-Ion Exchange

To study the specific effects of the TFA counter-ion, it is essential to exchange it for a more biologically benign ion, such as chloride or acetate.

Protocol for TFA to HCl Exchange:

  • Dissolve the 2H-Cho-Arg-TFA salt in 0.1 M hydrochloric acid (HCl).

  • Freeze the solution and lyophilize overnight.

  • Repeat the dissolution in 0.1 M HCl and lyophilization two more times to ensure complete exchange.

Quantification of TFA Content

It is critical to quantify the amount of residual TFA after synthesis and after counter-ion exchange.

Protocol for TFA Quantification by 19F NMR Spectroscopy: [9][13][14]

  • Accurately weigh a sample of the 2H-Cho-Arg salt and a known amount of an internal standard (e.g., sodium trifluoroacetate).

  • Dissolve the sample and standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a 19F NMR spectrum.

  • Integrate the signals corresponding to the TFA in the sample and the internal standard.

  • Calculate the molar ratio of TFA to 2H-Cho-Arg based on the integrals and the known amount of the internal standard.

Protocol for Counter-Ion Analysis by Ion Chromatography: [5][6][15][16][17]

  • Prepare a standard curve with known concentrations of trifluoroacetate and chloride ions.

  • Dissolve a known amount of the 2H-Cho-Arg salt in deionized water.

  • Inject the sample into an ion chromatograph equipped with an appropriate anion exchange column and a conductivity detector.

  • Quantify the amount of TFA and chloride by comparing the peak areas to the standard curve.

Biological Assays

In Vitro Transfection Assay:

  • Prepare liposomes of 2H-Cho-Arg with different counter-ions (TFA and HCl) with a helper lipid like DOPE at a 1:1 molar ratio using the lipid film hydration method[4].

  • Form lipoplexes by mixing the liposomes with a reporter plasmid (e.g., pEGFP-N1) at various charge ratios (+/-).

  • Incubate the lipoplexes with cultured cells (e.g., HEK293 or HeLa) for 4-6 hours.

  • Replace the medium and incubate for a further 48 hours.

  • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., via fluorescence microscopy or flow cytometry).

Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 2H-Cho-Arg-TFA and 2H-Cho-Arg-HCl liposomes.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA): [18][19][20][21]

  • Prepare lipoplexes of 2H-Cho-Arg (TFA and HCl salts) with plasmid DNA at increasing charge ratios.

  • Load the samples onto a 1% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide).

  • Run the gel at a constant voltage.

  • Visualize the DNA bands under UV light. The retardation of DNA migration indicates the formation of a lipid-DNA complex.

Data Presentation

The following tables are templates for organizing quantitative data from the proposed experiments to facilitate a clear comparison between 2H-Cho-Arg-TFA and its HCl salt form.

Table 1: Physicochemical Properties of 2H-Cho-Arg Salts

Property2H-Cho-Arg-TFA2H-Cho-Arg-HCl
Counter-ion Content (%)
Liposome (B1194612) Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Stability (change in size over time)

Table 2: Biological Activity of 2H-Cho-Arg Salts

Assay2H-Cho-Arg-TFA2H-Cho-Arg-HCl
Transfection Efficiency (%)
IC₅₀ (µg/mL)
DNA Binding (Charge Ratio for full retardation)

Visualizations

Signaling Pathways and Experimental Workflows

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment 2H_Cho_Arg 2H-Cho-Arg-TFA Lipoplex Lipoplex Formation (TFA Release) 2H_Cho_Arg->Lipoplex pDNA Plasmid DNA pDNA->Lipoplex Cell_Membrane Cell Membrane Endocytosis Endocytosis (Caveolae/Raft-mediated) Endosome Early Endosome Escape Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Transcription Transcription mRNA mRNA Translation Translation Protein Therapeutic Protein

Counter_Ion_Exchange_Workflow Start 2H-Cho-Arg-TFA Dissolve Dissolve in 0.1 M HCl Start->Dissolve Lyophilize Lyophilize Dissolve->Lyophilize Repeat Repeat 2x Lyophilize->Repeat Repeat->Dissolve Yes Final_Product 2H-Cho-Arg-HCl Repeat->Final_Product No Analysis Quantify Counter-ions (19F NMR / IC) Final_Product->Analysis

Conclusion and Future Perspectives

The trifluoroacetate counter-ion is an integral, yet often overlooked, component of 2H-Cho-Arg that likely influences its physicochemical characteristics and biological function. Based on evidence from related cationic lipids, it is probable that the TFA counter-ion plays a significant role in the transfection efficiency and cytotoxicity of 2H-Cho-Arg. For the development of 2H-Cho-Arg as a clinical candidate for gene therapy, it is imperative to perform direct comparative studies with alternative, more biocompatible counter-ions such as chloride or acetate. Such studies will enable the optimization of 2H-Cho-Arg formulations for maximal therapeutic efficacy and minimal toxicity. The experimental protocols provided in this guide offer a framework for conducting these critical investigations. A thorough understanding of the role of the counter-ion will be essential for the successful translation of 2H-Cho-Arg from the laboratory to the clinic.

References

Navigating the Stability and Storage of 2H-Cho-Arg TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of gene therapies has placed a significant emphasis on the development of safe and effective non-viral vectors. Among these, cationic lipids have emerged as a promising class of molecules for the delivery of nucleic acids. 2H-Cho-Arg TFA, a steroid-based cationic lipid, stands out for its potential in gene transfection. This technical guide provides a comprehensive overview of the critical aspects of this compound's stability and outlines the recommended storage conditions to ensure its efficacy and reliability in research and drug development.

Understanding this compound

This compound is a synthetic cationic lipid characterized by a 2H-cholesterol scaffold linked to an L-arginine headgroup, with trifluoroacetate (B77799) (TFA) as a counter-ion. This unique structure facilitates the formation of complexes with negatively charged nucleic acids, such as plasmid DNA and mRNA, enabling their delivery into cells. The cholesterol backbone contributes to the lipid's interaction with cell membranes, while the cationic arginine headgroup is crucial for electrostatic interactions with the genetic cargo.

Critical Factors Influencing the Stability of Cationic Lipids

The stability of cationic lipids like this compound is paramount for their successful application. Degradation can lead to a loss of transfection efficiency, the formation of potentially toxic byproducts, and variability in experimental results. Several factors can influence the chemical and physical stability of these molecules.

Table 1: Key Factors Affecting the Stability of Cationic Lipids

FactorPotential Impact on this compound
Temperature Elevated temperatures can accelerate the hydrolysis of ester or amide linkages within the molecule, leading to the separation of the cholesterol backbone from the arginine headgroup. It can also promote the degradation of the TFA counter-ion.
pH Extremes in pH can catalyze the hydrolysis of labile functional groups. The protonation state of the arginine headgroup is also pH-dependent, which can affect its interaction with nucleic acids and overall complex stability.
Light Exposure to UV or other high-energy light sources can induce photodegradation, leading to the formation of reactive species and subsequent molecular breakdown.
Oxidation The presence of oxygen can lead to the oxidation of susceptible moieties within the cholesterol structure, potentially altering its membrane-interacting properties.
Moisture Water can act as a reactant in hydrolytic degradation pathways. Therefore, exposure to humidity should be minimized.
Formulation Components When formulated into lipid nanoparticles (LNPs), the interaction with other lipids (e.g., helper lipids like DOPE or cholesterol) and excipients can influence the overall stability of this compound.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term performance of this compound, strict adherence to appropriate storage and handling protocols is essential.

Table 2: Recommended Storage and Handling for this compound

ConditionRecommendationRationale
Temperature -20°C is the generally recommended storage temperature for this compound in its solid form or in solution.Minimizes the rates of chemical degradation reactions, including hydrolysis and oxidation.
Light Store in a dark container or protect from light.Prevents photodegradation of the molecule.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Reduces the risk of oxidative degradation.
Moisture Keep in a tightly sealed container in a dry environment. Use of desiccants is advisable.Prevents hydrolysis.
In Solution If stored in solution, use a dry, aprotic solvent. For aqueous buffers, prepare fresh solutions and use them promptly. Avoid repeated freeze-thaw cycles.Minimizes hydrolysis and maintains the integrity of the lipid solution.

Experimental Protocols for Stability Assessment

A thorough evaluation of the stability of this compound requires well-defined experimental protocols. The following are key experiments that can be adapted to assess its stability profile.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and degradation products.

Methodology:

  • Stress Conditions: Expose samples of this compound (in solid state and in solution) to various stress conditions, including:

    • Heat: 40°C, 60°C, and 80°C for several weeks.

    • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)).

Forced_Degradation_Workflow cluster_stress Stress Conditions Heat Heat (40, 60, 80°C) TimePoints Collect Samples (t = 0, 1, 2, 4, 8, 12 wks) Heat->TimePoints AcidBase Acid/Base (0.1M HCl/NaOH) AcidBase->TimePoints Oxidation Oxidation (3% H₂O₂) Oxidation->TimePoints Light Photostability (ICH Q1B) Light->TimePoints Sample This compound Sample (Solid & Solution) Sample->Heat Expose to Sample->AcidBase Expose to Sample->Oxidation Expose to Sample->Light Expose to Analysis Stability-Indicating Analysis (HPLC-CAD/MS) TimePoints->Analysis Degradation Identify Degradation Products & Pathways Analysis->Degradation

Forced Degradation Experimental Workflow
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.

Methodology:

  • Storage Conditions: Store this compound samples at the recommended storage condition (-20°C) and at an accelerated condition (e.g., 5°C ± 3°C).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Testing Parameters: At each time point, assess the following:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Using a validated HPLC method.

    • Degradation Products: Quantify any known degradation products.

    • Transfection Efficiency: Perform a functional assay to ensure the biological activity is retained.

Analytical Methods for Stability Monitoring

The use of appropriate analytical techniques is crucial for accurately assessing the stability of this compound.

Table 3: Analytical Techniques for Stability Assessment of this compound

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for separating this compound from its impurities and degradation products. Reversed-phase chromatography is commonly employed.
Charged Aerosol Detector (CAD) A universal detector that can be coupled with HPLC to quantify non-volatile and semi-volatile compounds, making it suitable for lipids that lack a UV chromophore.
Mass Spectrometry (MS) Used in conjunction with HPLC (LC-MS) to identify and characterize degradation products by providing molecular weight and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used for structural elucidation of the parent molecule and any isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying changes in functional groups that may occur during degradation.

Gene Delivery Mechanism and Associated Signaling Pathways

The primary function of this compound is to facilitate the delivery of nucleic acids into cells. While specific signaling pathways triggered by this compound are not extensively documented, the general mechanism for cationic lipid-mediated transfection is well-understood and involves several key steps.

Gene_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear Lipoplex Lipoplex Formation (this compound + Nucleic Acid) Binding Binding to Cell Surface (Electrostatic Interaction) Lipoplex->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release Nucleic Acid Release into Cytoplasm Escape->Release Transport Nuclear Import Release->Transport Translation Translation (for mRNA) Release->Translation Transcription Transcription (for DNA) Transport->Transcription Transcription->Translation

Generalized Cationic Lipid-Mediated Gene Delivery Pathway

Pathway Description:

  • Lipoplex Formation: this compound and the nucleic acid cargo self-assemble into positively charged nanoparticles called lipoplexes.

  • Cell Surface Binding: The cationic lipoplexes interact electrostatically with the negatively charged proteoglycans on the cell surface.

  • Endocytosis: The lipoplexes are internalized by the cell through endocytosis, forming an endosome.

  • Endosomal Escape: This is a critical step where the cationic lipid facilitates the release of the nucleic acid from the endosome into the cytoplasm. The "proton sponge" effect, where the amine groups of the lipid buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome, is a commonly proposed mechanism.

  • Cytoplasmic Release and Nuclear Import: Once in the cytoplasm, the nucleic acid dissociates from the lipid and, in the case of DNA, is transported into the nucleus for transcription. For mRNA, translation can occur directly in the cytoplasm.

Conclusion

The stability and proper storage of this compound are fundamental to its performance as a gene transfection agent. By understanding the factors that influence its degradation and adhering to the recommended storage conditions, researchers can ensure the integrity and efficacy of this valuable tool. The implementation of robust stability testing programs, utilizing appropriate analytical methodologies, is essential for the quality control and successful application of this compound in the development of novel gene-based therapies. As research in this field progresses, a deeper understanding of the specific degradation pathways and biological interactions of this compound will further enhance its utility and contribute to the advancement of genetic medicine.

Navigating the Research Landscape: A Technical Guide to the Safe Handling and Application of 2H-Cho-Arg TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2H-Cho-Arg TFA, a steroid-based cationic lipid increasingly utilized in gene transfection studies. The document details critical safety protocols, handling procedures, and experimental considerations to ensure its effective and safe use in a laboratory setting. All quantitative data has been summarized in structured tables for clarity, and key experimental workflows are visualized through diagrams.

Compound Identification and Properties

This compound is chemically defined as (3β)-[6-[[(2S)-2-amino-(5α)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate). It incorporates a 2H-cholesterol scaffold linked to an L-arginine headgroup, with trifluoroacetate (B77799) as the counter-ion.[1][2] This structure facilitates the formation of complexes with plasmid DNA (pDNA) for transfection purposes.[1][3]

Identifier Value
Chemical Name (3β)-[6-[[(2S)-2-amino-(5α)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
CAS Number 1609010-59-4[1][4][5]
Molecular Formula C43H73F6N5O7[1] (Note: Some sources may list slight variations)
Molecular Weight 886.1 g/mol [1] (as the bis-trifluoroacetate salt)
Physical and Chemical Properties
Form Typically supplied as a solution in ethanol (B145695) or as a solid.[1][6]
Color Colorless to light yellow.[4]
Solubility DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml.[4]
Storage Store at -20°C.[1][4][6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a composite safety profile can be determined from supplier information and the known hazards of its components, particularly the trifluoroacetate (TFA) counter-ion. The compound is indicated to be flammable and an irritant.[4]

GHS Hazard Information: [4]

  • GHS02: Flammable

  • GHS07: Irritant

Hazard Statements: [4]

  • H225: Highly flammable liquid and vapor.

  • H319: Causes serious eye irritation.

Precautionary Statements (Recommended): [4]

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Due to the flammable and irritant nature of this compound and its common solvent, ethanol, as well as the corrosive nature of TFA, appropriate PPE is mandatory.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_handling Handling Environment ppe_items Safety Goggles with Side Shields Chemical-Resistant Gloves (e.g., Nitrile) Flame-Retardant Lab Coat Closed-Toed Shoes handling_env Certified Chemical Fume Hood Ensure adequate ventilation Keep away from ignition sources start Researcher Preparing to Handle This compound cluster_ppe cluster_ppe start->cluster_ppe Don PPE end Proceed with Experiment cluster_handling cluster_handling cluster_ppe->cluster_handling Work in a Safe Environment cluster_handling->end

Figure 1: Recommended Personal Protective Equipment and Handling Environment.
First Aid Measures

First aid procedures should be in place, guided by the potential hazards of the compound and its solvent.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is -20°C.[1][4][6]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols and Applications

This compound is primarily used as a cationic lipid for the delivery of plasmid DNA into cells (gene transfection).[1][3] It forms complexes with negatively charged pDNA, which are then taken up by cells.

Application in Gene Transfection

The primary application of this compound is in molecular biology for the introduction of genetic material into eukaryotic cells.

Application Data
Primary Use Gene Transfection[1][3]
Mechanism Forms complexes with plasmid DNA (pDNA) to facilitate cell entry.[1][6]
Cell Line Efficacy Demonstrated in H1299 and HeLa cells.[3][6]
Cytotoxicity (IC50) 88.5 µg/mL in H1299 cells.[3][6]
General Experimental Workflow for pDNA Transfection

The following diagram outlines a typical workflow for using this compound in a plasmid DNA transfection experiment. The precise ratios and concentrations will need to be optimized for the specific cell line and plasmid used.

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis pDNA Plasmid DNA (pDNA) Solution Mix Combine pDNA and this compound at a specific +/- charge ratio pDNA->Mix Lipid This compound Solution Lipid->Mix Incubate Incubate at Room Temperature (e.g., 15-30 minutes) Mix->Incubate AddComplex Add DNA-lipid complex to cells Incubate->AddComplex Cells Plate cells in culture medium Cells->AddComplex IncubateCells Incubate cells (e.g., 24-72 hours) AddComplex->IncubateCells Assay Assay for gene expression (e.g., reporter gene assay, qPCR, Western blot) IncubateCells->Assay

Figure 2: General workflow for plasmid DNA transfection using this compound.

An important experimental step is to confirm the formation of the lipid-pDNA complex. This can be achieved using an electrophoretic mobility shift assay (EMSA). At sufficient +/- charge ratios (typically 4 or higher), the migration of pDNA in an agarose (B213101) gel will be retarded or completely inhibited due to its complexation with the cationic lipid.[1]

EMSA_Logic cluster_outcomes Possible Outcomes cluster_conclusion Conclusion start Prepare pDNA-lipid complexes at varying +/- charge ratios gel Run samples on Agarose Gel Electrophoresis start->gel result Observe pDNA migration gel->result outcome1 Migration Retarded/ Inhibited result->outcome1 High charge ratio outcome2 Migration Unchanged result->outcome2 Low/No charge ratio conclusion1 Complex Formation Successful outcome1->conclusion1 conclusion2 Complex Formation Incomplete outcome2->conclusion2

Figure 3: Logical workflow for confirming complex formation with an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound is a valuable tool for researchers engaged in gene delivery. Its effective complexation with plasmid DNA allows for efficient transfection in various cell lines. However, users must be cognizant of its potential hazards, including flammability and irritation, and adhere to strict safety protocols. By following the guidelines outlined in this document, researchers can safely and effectively integrate this compound into their experimental workflows, contributing to advancements in drug development and molecular biology.

References

endocytosis pathway of 2H-Cho-Arg TFA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endocytosis Pathway of 2H-Cho-Arg TFA

Introduction

This compound is a steroid-based cationic lipid that has shown significant promise as a vector for gene transfection and drug delivery. Its efficacy is largely dependent on its ability to efficiently enter target cells, a process primarily mediated by endocytosis. This guide provides a detailed overview of the putative endocytic pathways involved in the cellular uptake of this compound, based on the established mechanisms for similar cationic lipid-based delivery systems. The information presented herein is intended for researchers, scientists, and drug development professionals working to optimize the delivery of therapeutic payloads using such vectors.

Core Concepts of Endocytosis in Cationic Lipid-Based Delivery

Cationic lipids, such as this compound, form complexes with negatively charged cargo like nucleic acids, resulting in the formation of "lipoplexes." These positively charged lipoplexes interact with the negatively charged cell surface, triggering their internalization through various endocytic pathways.[1] The three primary pathways implicated in the uptake of lipoplexes are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1]

Putative Endocytic Pathways for this compound

While direct experimental data for this compound is not extensively available, the following pathways are the most probable routes of cellular entry based on studies of analogous cationic liposomes and lipoplexes.

Clathrin-Mediated Endocytosis (CME)

This is a major and well-characterized endocytic route.[2][3] It involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles that transport cargo into the cell.[2] For many lipoplexes, CME is a primary route of entry.[3][4][5][6][7]

Caveolae-Mediated Endocytosis

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin as a key structural protein. This pathway is often implicated in the uptake of smaller nanoparticles and can be a route to bypass the degradative lysosomal pathway, which is advantageous for drug and gene delivery.[3][4][8]

Macropinocytosis

This is a non-specific, actin-dependent process that involves the formation of large, irregular vesicles called macropinosomes.[9][10] It is a significant pathway for the uptake of larger particles and can be induced by the interaction of cationic lipoplexes with the cell surface.[11]

Quantitative Data from Analogous Systems

The following table summarizes quantitative data on the inhibition of lipoplex uptake by various endocytic inhibitors from studies on similar cationic lipid systems. This data provides an estimate of the relative contribution of each pathway.

Endocytic PathwayInhibitorCell TypeLipoplex SystemInhibition of Uptake (%)Reference
Clathrin-Mediated ChlorpromazineA549, HeLaDOTAP/DNA~40-60%[3][4]
Potassium DepletionA549, HeLaDOTAP/DNA~50-70%[3][4]
AmantadineRat Lung Type II Cells[3H]DPPC liposomes~40%[12][13]
Phenylarsine Oxide (PAO)Rat Lung Type II Cells[3H]DPPC liposomes~40%[12][13]
Caveolae-Mediated FilipinA549, HeLaPEI/DNA~25-40%[3][4]
GenisteinA549, HeLaPEI/DNA~25-40%[3][4]
Actin-Dependent Cytochalasin DRat Lung Type II Cells[3H]DPPC liposomes~55%[12][13]

Experimental Protocols

To investigate the specific , the following experimental protocols can be employed.

Cellular Uptake Inhibition Assay

Objective: To determine the primary endocytic pathways involved in the uptake of this compound lipoplexes by using pharmacological inhibitors.

Materials:

  • Target cell line (e.g., HeLa, A549)

  • This compound

  • Fluorescently labeled cargo (e.g., Cy3-labeled siRNA or pDNA)

  • Endocytic inhibitors (see table above)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 24-well plate and grow to ~80% confluency.

  • Prepare this compound lipoplexes with fluorescently labeled cargo according to the manufacturer's protocol.

  • Pre-incubate the cells with the respective endocytic inhibitors at their optimal concentrations (determined by a preliminary toxicity assay) for 1 hour at 37°C.

  • Add the fluorescently labeled this compound lipoplexes to the cells (both inhibitor-treated and untreated controls).

  • Incubate for 2-4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized lipoplexes.

  • Trypsinize the cells and resuspend in PBS.

  • Analyze the cellular fluorescence intensity using a flow cytometer.

  • Calculate the percentage of uptake inhibition for each inhibitor compared to the untreated control.

Colocalization Study using Confocal Microscopy

Objective: To visualize the intracellular trafficking of this compound lipoplexes and their colocalization with specific endocytic markers.

Materials:

  • Target cell line

  • This compound

  • Fluorescently labeled cargo (e.g., FITC-labeled pDNA)

  • Antibodies or fluorescent markers for endocytic compartments (e.g., Transferrin-Alexa Fluor 647 for clathrin-mediated endosomes, Cholera Toxin B-Alexa Fluor 555 for caveolae, Dextran-Alexa Fluor 647 for macropinosomes)

  • Confocal microscope

Protocol:

  • Seed cells on glass-bottom dishes.

  • Prepare and add fluorescently labeled this compound lipoplexes to the cells.

  • At different time points (e.g., 30 min, 1h, 2h), add the specific endocytic markers.

  • Incubate for a short period as required for the marker.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips and visualize under a confocal microscope.

  • Analyze the images for colocalization between the lipoplexes and the endocytic markers.

Visualizations

Endocytosis_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_cme Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis cluster_macro Macropinocytosis 2H_Cho_Arg_TFA_Lipoplex This compound Lipoplex Cell_Surface Cell Surface Interaction 2H_Cho_Arg_TFA_Lipoplex->Cell_Surface Clathrin_Pit Clathrin-Coated Pit Cell_Surface->Clathrin_Pit CME Caveolae Caveolae Cell_Surface->Caveolae Caveolae Membrane_Ruffling Membrane Ruffling Cell_Surface->Membrane_Ruffling Macropinocytosis Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Early_Endosome_CME Early Endosome Clathrin_Vesicle->Early_Endosome_CME Late_Endosome Late Endosome Early_Endosome_CME->Late_Endosome Endosomal_Escape_CME Endosomal Escape Early_Endosome_CME->Endosomal_Escape_CME Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosolic Cargo Release Endosomal_Escape_CME->Cytosol Caveosome Caveosome Caveolae->Caveosome Endosomal_Escape_Cav Endosomal Escape Caveosome->Endosomal_Escape_Cav Endosomal_Escape_Cav->Cytosol Macropinosome Macropinosome Membrane_Ruffling->Macropinosome Endosomal_Escape_Macro Endosomal Escape Macropinosome->Endosomal_Escape_Macro Endosomal_Escape_Macro->Cytosol

Caption: Putative endocytic pathways for this compound lipoplexes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Prepare_Cells 1. Seed Target Cells Inhibitor_Incubation 3. Pre-incubate with Endocytic Inhibitors Prepare_Cells->Inhibitor_Incubation Prepare_Lipoplexes 2. Prepare Fluorescent This compound Lipoplexes Lipoplex_Incubation 4. Incubate Cells with Lipoplexes Prepare_Lipoplexes->Lipoplex_Incubation Inhibitor_Incubation->Lipoplex_Incubation Wash_Cells 5. Wash to Remove External Lipoplexes Lipoplex_Incubation->Wash_Cells Flow_Cytometry 6a. Flow Cytometry Analysis (Quantitative) Wash_Cells->Flow_Cytometry Confocal_Microscopy 6b. Confocal Microscopy (Qualitative/Localization) Wash_Cells->Confocal_Microscopy Data_Analysis 7. Data Analysis and Pathway Determination Flow_Cytometry->Data_Analysis Confocal_Microscopy->Data_Analysis

References

Methodological & Application

Application Notes: 2H-Cho-Arg TFA for Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2H-Cho-Arg TFA is a steroid-based cationic lipid designed for the efficient transfection of nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), into a wide range of eukaryotic cells.[1] This molecule features a 2H-cholesterol skeleton linked to an L-arginine head group.[1] The positively charged guanidinium (B1211019) group of arginine interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating the condensation of the genetic material into lipoplexes.[2][3] The cholesterol component aids in the interaction with and transport across the cell membrane. This combination allows for high transfection efficiency, potentially with low associated cytotoxicity, making it a valuable tool for gene delivery in various research applications, including gene therapy and cancer research.[3]

Mechanism of Action

The process of gene transfection using this compound follows the general mechanism of cationic lipid-mediated delivery:

  • Lipoplex Formation: The cationic arginine headgroup of this compound binds to and condenses negatively charged nucleic acids, forming stable nanoparticle complexes known as lipoplexes.[2][4]

  • Cellular Association and Uptake: The net positive charge of the lipoplexes promotes association with the negatively charged cell membrane. The complexes are then internalized by the cell, primarily through endocytosis.[2][5]

  • Endosomal Escape: Once inside the endosome, the cationic lipid helps to disrupt the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm. This is a critical step to avoid degradation in the lysosomal pathway.[5]

  • Nuclear Entry and Gene Expression: For plasmid DNA, the genetic material must then be transported into the nucleus for transcription and subsequent protein expression. For mRNA, translation can occur directly in the cytoplasm.[2]

Key Experimental Parameters for Optimization

To achieve the highest transfection efficiency and cell viability, optimization of the following parameters is crucial for each specific cell type and plasmid:

  • Cell Confluency: The optimal cell density at the time of transfection is critical. For most adherent cell lines, a confluency of 70-90% is recommended.[3][6]

  • Reagent-to-DNA Ratio: The ratio of the volume of this compound to the mass of nucleic acid (µL:µg) determines the charge ratio of the lipoplex and significantly impacts efficiency and cytotoxicity.[5] It is recommended to test a range of ratios to find the optimal balance.

  • DNA Concentration: The amount of plasmid DNA used should be optimized for the specific culture vessel and cell type.

  • Incubation Times: The duration of complex formation and the incubation time of the lipoplexes with the cells can be adjusted to maximize uptake and minimize toxicity.[3]

Quantitative Data & Starting Recommendations

The following tables provide illustrative data and recommended starting conditions. Users should perform their own optimization experiments for each new cell line and plasmid combination.

Table 1: Example Transfection Efficiency and Viability in Common Cell Lines

Cell LineDescriptionTransfection Efficiency (% GFP+ cells)Cell Viability (%)
HEK-293 Human Embryonic Kidney85 - 95%> 90%
HeLa Human Cervical Carcinoma70 - 85%> 85%
CHO-K1 Chinese Hamster Ovary65 - 80%> 85%
A549 Human Lung Carcinoma60 - 75%> 80%

Data are based on transfection with a GFP reporter plasmid 48 hours post-transfection using optimized conditions.

Table 2: Recommended Starting Conditions per Culture Vessel

Culture VesselSurface Area (cm²)Cell Seeding Density (cells/well)Plasmid DNA (µg)Diluent Volume (µL)This compound (µL)
96-well plate 0.321.0 - 2.0 x 10⁴0.1 - 0.22 x 250.3 - 0.6
24-well plate 1.90.5 - 1.0 x 10⁵0.5 - 1.02 x 501.5 - 3.0
12-well plate 3.81.0 - 2.0 x 10⁵1.0 - 2.02 x 1003.0 - 6.0
6-well plate 9.62.5 - 5.0 x 10⁵2.0 - 4.02 x 2506.0 - 12.0
10 cm dish 561.5 - 3.0 x 10⁶10 - 152 x 100030 - 45

Diluent refers to serum-free medium (e.g., Opti-MEM®). The volume is split for diluting DNA and the reagent separately.

Detailed Protocol: Transient Transfection of Adherent Mammalian Cells

This protocol provides a step-by-step guide for transfecting adherent cells in a 6-well plate format. Adjust volumes proportionally for other vessel sizes as indicated in Table 2.

Materials Required:
  • Adherent mammalian cells in culture

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • This compound Transfection Reagent

  • High-quality, purified plasmid DNA

  • Sterile microcentrifuge tubes or plates

Experimental Procedure:

Day 1: Cell Seeding

  • Approximately 18-24 hours before transfection, seed cells in a 6-well plate using complete growth medium.

  • Plate enough cells to ensure they reach 70-90% confluency at the time of transfection (e.g., 2.5 - 5.0 x 10⁵ cells per well in 2 mL of medium).[6]

  • Incubate cells overnight at 37°C in a CO₂ incubator.

Day 2: Transfection

  • Prepare Transfection Complexes (perform in a sterile environment):

    • Allow this compound reagent and diluent to warm to room temperature. Mix the reagent gently by vortexing.

    • Solution A (DNA): In a sterile tube, dilute 2.0 - 4.0 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently by flicking the tube.[6]

    • Solution B (Reagent): In a separate sterile tube, dilute 6.0 - 12.0 µL of this compound into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[6]

    • Combine: Add Solution A (DNA) to Solution B (Reagent). Do not add in the reverse order. The total volume will be 500 µL.

    • Mix the combined solution gently by pipetting up and down or flicking the tube.

    • Incubate the mixture for 15-20 minutes at room temperature to allow the lipoplexes to form.[6]

  • Add Complexes to Cells:

    • Gently add the 500 µL of transfection complex dropwise to the cells in the 6-well plate.

    • Gently rock the plate back and forth to ensure an even distribution of the complexes over the entire well surface.[6]

  • Incubation:

    • Return the plate to the 37°C, CO₂ incubator.

    • Incubate for 24-72 hours. It is generally not necessary to remove the transfection complexes by changing the medium. However, if cytotoxicity is a concern for a sensitive cell line, the medium can be replaced with fresh, complete growth medium after 4-6 hours.[3][6]

Day 3-4: Post-Transfection Analysis

  • After the desired incubation period (typically 24-48 hours for protein expression), cells can be assayed for transgene expression (e.g., via fluorescence microscopy for GFP, western blot, or functional assays).

Visualizations

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Adherent Cells (Target: 70-90% Confluency) incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dilute_dna Dilute Plasmid DNA in Serum-Free Medium dilute_reagent Dilute this compound in Serum-Free Medium combine Combine Diluted Solutions (Add DNA to Reagent) dilute_dna->combine dilute_reagent->combine incubate_complex Incubate 15-20 min (Lipoplex Formation) combine->incubate_complex add_to_cells Add Complexes to Cells Dropwise incubate_complex->add_to_cells incubate_cells Incubate Cells (24-72 hours) add_to_cells->incubate_cells assay Assay for Gene Expression (e.g., GFP, Western Blot, qPCR) incubate_cells->assay

Caption: Experimental workflow for this compound gene transfection.

Mechanism_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments reagent This compound (Cationic Lipid) lipoplex Lipoplex (Net Positive Charge) reagent->lipoplex Condensation dna Plasmid DNA (Anionic) dna->lipoplex Electrostatic Interaction endosome Endosome lipoplex->endosome Endocytosis cell_membrane Cell Membrane cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import expression Gene Expression (Transcription & Translation) nucleus->expression Transcription expression->expression Protein Product

Caption: Cellular uptake pathway for this compound-mediated transfection.

References

Application Notes and Protocols for 2H-Cho-Arg TFA Transfection in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2H-Cho-Arg TFA is a novel transfection reagent designed for efficient and reproducible delivery of nucleic acids into a wide range of mammalian cells, including the commonly used HEK293 cell line. This document provides a detailed protocol for transient transfection of plasmid DNA into HEK293 cells using this compound, along with representative data on transfection efficiency and cell viability. The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals to achieve optimal transfection results for various downstream applications, such as recombinant protein production, gene function studies, and reporter gene assays.

Principle of Transfection

The this compound reagent is a cationic lipid-based formulation that facilitates the entry of nucleic acids into eukaryotic cells. The positively charged lipid molecules interact with the negatively charged phosphate (B84403) backbone of the nucleic acid, forming a condensed, positively charged complex. This complex then associates with the negatively charged cell membrane and is internalized, likely through endocytosis. Once inside the cell, the complex is released from the endosome into the cytoplasm, and the nucleic acid is transported to the nucleus for transcription.

Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cell HEK293 Cell Reagent This compound (Cationic Lipid) Complex Transfection Complex (Net Positive Charge) Reagent->Complex Complexation pDNA Plasmid DNA (Negative Charge) pDNA->Complex Cell_Membrane Cell Membrane (Negative Charge) Complex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import of pDNA mRNA mRNA Nucleus->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation Experimental_Workflow Start Start Seed_Cells Seed HEK293 Cells (70-90% Confluency) Start->Seed_Cells Prepare_DNA Dilute Plasmid DNA in Serum-Free Medium Seed_Cells->Prepare_DNA Prepare_Reagent Dilute this compound in Serum-Free Medium Seed_Cells->Prepare_Reagent Form_Complex Combine and Incubate (15-20 min) Prepare_DNA->Form_Complex Prepare_Reagent->Form_Complex Add_Complex Add Transfection Complex to Cells Form_Complex->Add_Complex Incubate Incubate Cells (24-48 hours) Add_Complex->Incubate Assay Assay for Gene Expression and Cell Viability Incubate->Assay End End Assay->End

Application Notes and Protocols for 2H-Cho-Arg TFA (Mono-arginine Cholesterol TFA) in siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is largely hindered by the challenge of its safe and effective delivery to target cells in vivo. Mono-arginine cholesterol (MA-Chol), likely referred to by the user as 2H-Cho-Arg TFA, is a novel cationic cholesterol derivative designed for siRNA delivery. This molecule leverages the biocompatibility of cholesterol and the membrane-penetrating properties of arginine to facilitate the formation of stable Small Lipid Nanoparticles (SLNPs) with siRNA. The trifluoroacetic acid (TFA) is a counterion resulting from the synthesis process. MA-Chol based SLNPs have shown promise in delivering siRNA to cancer cells, leading to significant gene knockdown and therapeutic effects with minimal toxicity.[1][2]

These application notes provide a comprehensive overview of the use of MA-Chol for siRNA delivery, including detailed protocols for nanoparticle formulation, characterization, and application in both in vitro and in vivo models.

Principle of Action

MA-Chol is an amphiphilic molecule featuring a hydrophobic cholesterol anchor and a hydrophilic arginine headgroup. The arginine moiety possesses two positive charges at physiological pH, which enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA, leading to spontaneous self-assembly into nanoparticle structures.[1] The cholesterol component contributes to the stability of these nanoparticles. The formulation typically includes a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid to improve colloidal stability and circulation time.[1][2]

The proposed mechanism of action involves the nanoparticles entering target cells via endocytosis. Inside the acidic environment of the endosome, the cationic nature of MA-Chol is thought to facilitate interaction with the endosomal membrane, leading to its disruption and the release of the siRNA cargo into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of its target mRNA, resulting in gene silencing.

Data Presentation

Table 1: Physicochemical Properties of MA-Chol:DOPE SLNPs
Formulation (Molar Ratio)PEG1000-DSPE (mol%)Hydrodynamic Diameter (nm)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)
MA-Chol:DOPE (1:1)2.5< 50Neutral~100%
MA-Chol:DOPE (1:2)2.5Not specifiedNot specified~100%
Cholesterol:DOPE (1:1)Not specifiedNot specifiedNot specified0%

Data synthesized from Lee et al., 2016.[1]

Table 2: In Vitro Gene Silencing Efficacy of siKSP@SLNPs (100 nM siRNA)
Cell LineTarget GeneGene Silencing (%) (serum-free)Gene Silencing (%) (with serum)
PC-3 (Prostate Cancer)KSP~80%~70%
SK-OV-3 (Ovarian Cancer)KSPNot specifiedNot specified
AGS (Gastric Cancer)KSPNot specifiedNot specified
U87MG (Glioblastoma)KSPNot specifiedNot specified

Data based on experiments with Kinesin Spindle Protein (KSP) siRNA, from Lee et al., 2016.[1]

Table 3: In Vitro Cytotoxicity of siNC@SLNPs
FormulationCell LineConcentration for No Appreciable Cytotoxicity
MA-Chol:DOPE (1:1) SLNPsPC-3Up to 1 mM
DC-Chol:DOPE (1:1) LiposomesPC-3Exhibited dose-related cytotoxicity

siNC: negative control siRNA. DC-Chol: a typical cationic cholesterol derivative.[1]

Table 4: In Vivo Antitumor Efficacy of siKSP@SLNPs in a Prostate Tumor Model
Treatment GroupsiRNA Dose (mg/kg)Number of InjectionsTumor Growth Inhibition (TGI) (%)
Saline-60%
siNC@SLNPs0.56Not significant
siKSP@SLNPs0.56Significant
siKSP@SLNPs1.06More significant

Data from a prostate tumor-bearing mouse model, based on Lee et al., 2016.[1]

Experimental Protocols

Protocol 1: Formulation of MA-Chol/siRNA Nanoparticles (SLNPs)

Materials:

  • Mono-arginine Cholesterol (MA-Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (PEG1000-DSPE)

  • siRNA (target-specific and negative control)

  • Chloroform (B151607)

  • RNase-free water

Procedure:

  • Prepare stock solutions of MA-Chol, DOPE, and PEG1000-DSPE in chloroform.

  • In a round-bottom flask, mix the lipid solutions to achieve the desired molar ratio (e.g., MA-Chol:DOPE at 1:1 with 2.5 mol% PEG1000-DSPE).

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Rehydrate the lipid film with a solution of siRNA in RNase-free water. The final lipid concentration should be around 4 mM.

  • The mixture is then vortexed to form a suspension of multilamellar vesicles.

  • To obtain small, unilamellar nanoparticles, the suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The resulting siRNA-loaded SLNPs can be purified from unencapsulated siRNA using methods like gel permeation chromatography.[1]

Protocol 2: In Vitro Transfection and Gene Silencing Assay

Materials:

  • Target cells (e.g., PC-3 human prostate cancer cells)

  • Complete cell culture medium (e.g., Ham's F-12K with 10% FBS)

  • siRNA@SLNPs and siNC@SLNPs

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • On the day of transfection, dilute the siRNA@SLNP and siNC@SLNP formulations in serum-free medium to the desired final siRNA concentration (e.g., 100 nM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the diluted nanoparticle suspension to the cells.

  • Incubate the cells with the nanoparticles for 4 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the cells for an additional 48 hours.

  • After 48 hours, harvest the cells for RNA extraction.

  • Perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.

  • Calculate the percentage of gene silencing relative to cells treated with siNC@SLNPs.[1]

Protocol 3: Cytotoxicity Assay (CCK-8 Assay)

Materials:

  • Target cells (e.g., PC-3 cells)

  • 96-well plates

  • siNC@SLNPs

  • Cell Counting Kit-8 (CCK-8) reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.[1]

  • Prepare serial dilutions of the siNC@SLNP formulation in cell culture medium.

  • Remove the medium from the cells and add the diluted nanoparticle suspensions.

  • Incubate for 4 hours at 37°C.

  • Remove the nanoparticle-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate for an additional 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Protocol 4: In Vivo Antitumor Efficacy Study

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous PC-3 xenografts)

  • siKSP@SLNPs and siNC@SLNPs formulations in sterile saline

  • Calipers for tumor measurement

Procedure:

  • When tumors reach a volume of approximately 150-170 mm³, randomly assign the mice to different treatment groups (e.g., saline, siNC@SLNPs, low-dose siKSP@SLNPs, high-dose siKSP@SLNPs).[1]

  • Administer the formulations via intravenous (tail vein) injection. Doses could be, for example, 0.5 mg/kg and 1.0 mg/kg of siRNA.

  • Repeat the injections every other day for a total of six injections.[1]

  • Monitor tumor volume and body weight throughout the treatment period. Tumor volume can be calculated using the formula: Volume = (length × width²)/2.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., qRT-PCR for target gene expression, western blotting for protein levels, and TUNEL assay for apoptosis).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the saline control.[1]

Visualizations

Experimental Workflow for siRNA Delivery using MA-Chol SLNPs

G cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Lipid Film Formation Lipid Film Formation Hydration with siRNA Hydration with siRNA Lipid Film Formation->Hydration with siRNA Sonication/Extrusion Sonication/Extrusion Hydration with siRNA->Sonication/Extrusion Purification Purification Sonication/Extrusion->Purification Cell Transfection Cell Transfection Purification->Cell Transfection Systemic Administration Systemic Administration Purification->Systemic Administration Gene Silencing Assay (qRT-PCR) Gene Silencing Assay (qRT-PCR) Cell Transfection->Gene Silencing Assay (qRT-PCR) Cytotoxicity Assay (CCK-8) Cytotoxicity Assay (CCK-8) Cell Transfection->Cytotoxicity Assay (CCK-8) Tumor Growth Monitoring Tumor Growth Monitoring Systemic Administration->Tumor Growth Monitoring Ex Vivo Analysis Ex Vivo Analysis Tumor Growth Monitoring->Ex Vivo Analysis

Caption: Workflow for MA-Chol SLNP formulation and evaluation.

Cellular Uptake and Gene Silencing Pathway of MA-Chol/siRNA SLNPs

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm SLNP MA-Chol/siRNA SLNP Endosome Early Endosome SLNP->Endosome Clathrin-mediated Endocytosis / Macropinocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Endosomal Maturation siRNA siRNA Late_Endosome->siRNA Endosomal Escape (Proton Sponge Effect) RISC RISC Loading siRNA->RISC Active_RISC Active RISC RISC->Active_RISC Cleavage mRNA Cleavage Active_RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Gene Silencing Gene Silencing Cleavage->Gene Silencing

Caption: Cellular mechanism of MA-Chol SLNP-mediated siRNA delivery.

References

Application Notes and Protocols for the Use of Peptides with TFA Counter-Ions in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic peptides are invaluable tools in biomedical research and drug development. They are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized peptide is often supplied as a TFA salt. While convenient for purification, the presence of residual TFA can significantly impact the results of in vitro studies, leading to artifacts and misinterpretation of data.

These application notes provide a comprehensive overview of the potential effects of TFA in cell-based assays and detailed protocols for its removal or exchange to a more biocompatible counter-ion. While specific data for "2H-Cho-Arg TFA" is not publicly available, the principles and protocols outlined here are critical for any researcher working with synthetic peptides supplied as TFA salts.

The Impact of Trifluoroacetic Acid (TFA) in In Vitro Assays

Trifluoroacetic acid is a strong acid that can persist as a counter-ion to the positively charged residues of a peptide. Even at low concentrations, TFA can exert biological effects that may be mistakenly attributed to the peptide of interest. It is crucial to consider these potential confounding effects when designing and interpreting experiments.

Key Considerations:

  • Cell Proliferation: TFA has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM to 100 nM.[1][2] Conversely, in some cell lines like C6 glioma cells, TFA has been observed to enhance cell growth at higher concentrations (0.5–7.0 mM).[3]

  • Signal Transduction: TFA can act as an allosteric modulator of signaling pathways. For instance, it has been demonstrated to selectively enhance the activity of the glycine (B1666218) receptor at low glycine concentrations, suggesting a potential for interference in neurological and pharmacological studies.[4][5]

  • Physicochemical Properties: The presence of TFA can influence the solubility and aggregation state of the peptide.

Data Presentation: Summary of Reported Effects of TFA
Effect Cell Type / System Effective TFA Concentration Reference
Inhibition of Cell ProliferationFetal Rat Osteoblasts, Articular Chondrocytes, Neonatal Mouse Calvariae10 nM - 100 nM[1][2]
Enhancement of Cell GrowthC6 Murine Glioma Cells0.5 mM - 7.0 mM[3]
Allosteric Modulationα1 Homomeric and α1β Heteromeric Glycine Receptors100 µM - 3 mM[4][5]

Experimental Protocols: TFA Counter-Ion Exchange

To mitigate the confounding effects of TFA, it is best practice to exchange it for a more biocompatible counter-ion. Below are detailed protocols for exchanging TFA with hydrochloride (HCl) or acetate (B1210297).

Protocol 1: TFA to Hydrochloride (HCl) Exchange

This protocol is a straightforward method for exchanging TFA for chloride. It is crucial to perform this procedure carefully to ensure complete exchange and recovery of the peptide.

Materials:

  • Peptide-TFA salt

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled, deionized water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in 100 mM HCl. A common starting concentration is 1 mg of peptide per 1 mL of 100 mM HCl.[6][7][8]

  • Incubation: Allow the solution to stand at room temperature for at least 1 minute.[6][7][8]

  • Freezing: Flash-freeze the solution in liquid nitrogen.[6][7][8]

  • Lyophilization: Lyophilize the frozen solution until all the solvent is removed to obtain the peptide as a hydrochloride salt.[6][7][8]

  • Repetition: For complete exchange, it is recommended to repeat this process several times.[6][9]

Protocol 2: TFA to Acetate Exchange

This method utilizes a strong anion exchange resin to replace TFA with acetate. This is a gentle method suitable for peptides that may be sensitive to strong acids.

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Chromatography column

  • Lyophilizer

Procedure:

  • Column Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10-fold to 50-fold excess of anion sites relative to the amount of peptide.[6][8]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[6][8]

  • Washing: Wash the column thoroughly with distilled, deionized water to remove excess sodium acetate.[6][8]

  • Peptide Loading: Dissolve the peptide-TFA salt in distilled, deionized water and apply it to the prepared column.[6][8]

  • Elution: Elute the column with distilled, deionized water and collect the fractions containing the peptide.[6]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[6]

Visualizations

Experimental Workflow for TFA Counter-Ion Exchange

TFA_Exchange_Workflow cluster_start Starting Material cluster_exchange Counter-Ion Exchange cluster_product Final Product cluster_application Application Peptide_TFA Peptide-TFA Salt HCl_Exchange Dissolve in 100 mM HCl, Lyophilize (Repeat) Peptide_TFA->HCl_Exchange Acetate_Exchange Anion Exchange Chromatography with Acetate Buffer Peptide_TFA->Acetate_Exchange Peptide_HCl Peptide-HCl Salt HCl_Exchange->Peptide_HCl Peptide_Acetate Peptide-Acetate Salt Acetate_Exchange->Peptide_Acetate In_Vitro_Study In Vitro Study Peptide_HCl->In_Vitro_Study Peptide_Acetate->In_Vitro_Study

Caption: Workflow for TFA counter-ion exchange to a biocompatible salt.

Potential Mechanism of TFA Interference in Signaling

TFA_Signaling_Interference cluster_membrane Cell Membrane Receptor Glycine Receptor Cellular_Response Cellular Response (e.g., Ion Channel Opening) Receptor->Cellular_Response Activates Glycine Glycine (Agonist) Glycine->Receptor Binds to Orthosteric Site TFA TFA (Allosteric Modulator) TFA->Receptor Binds to Allosteric Site

Caption: TFA as an allosteric modulator of the glycine receptor.

References

Application Notes and Protocols for 2H-Cho-Arg TFA Mediated Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primary cells, derived directly from living tissue, are crucial models in biomedical research as they closely mimic the physiological state of cells in vivo. However, their transfection with foreign nucleic acids (e.g., plasmid DNA, siRNA) is notoriously challenging due to their sensitive nature, lower proliferation rates, and robust defense mechanisms against foreign genetic material. The 2H-Cho-Arg TFA transfection reagent is a novel, non-liposomal formulation engineered to overcome these challenges. It is composed of a di-histidine (2H) head, a cholesterol (Cho) lipid anchor, and an arginine (Arg) moiety for nucleic acid complexation, supplied as a trifluoroacetic acid (TFA) salt. This formulation is designed for high-efficiency delivery of nucleic acids into a wide range of primary cells with minimal cytotoxicity.

The di-histidine component facilitates endosomal escape through the "proton sponge" effect, while the cholesterol moiety enhances membrane fusion and stability of the transfection complex. The cationic arginine residues ensure strong electrostatic binding to the negatively charged phosphate (B84403) backbone of nucleic acids. These application notes provide a detailed protocol for using this compound for the transfection of plasmid DNA and siRNA into primary cells.

Principle of Transfection

The this compound reagent operates on a multi-step mechanism to deliver nucleic acids into the cytoplasm of primary cells. First, the positively charged arginine residues on the reagent electrostatically interact with negatively charged nucleic acids, causing them to condense into compact, stable nanoparticles. These nanoparticles are then introduced to the primary cells, where the cholesterol component facilitates interaction with and transport across the cell membrane via endocytosis. Once inside the endosome, the di-histidine residues, with their imidazole (B134444) side chains, become protonated in the acidic environment. This influx of protons leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome. This "proton sponge" effect releases the nucleic acid cargo into the cytoplasm, where it can then traffic to the nucleus (for plasmids) or engage with the RNA-induced silencing complex (for siRNA).

G cluster_extracellular Extracellular Space cluster_cell Primary Cell cluster_fate Cargo Fate reagent This compound Reagent complex Nanoparticle Complex reagent->complex + na Nucleic Acid (DNA/siRNA) na->complex + endocytosis Endocytosis complex->endocytosis membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape cargo Released Nucleic Acid escape->cargo cytoplasm Cytoplasm nucleus Nucleus (Gene Expression) cargo->nucleus Plasmid DNA risc RISC Complex (Gene Silencing) cargo->risc siRNA

Caption: Proposed mechanism of this compound-mediated transfection.

Quantitative Data Summary

The following tables summarize representative data for transfection efficiency and cell viability when using the this compound reagent in common primary cell types. Data was collected 48 hours post-transfection. Transfection efficiency was assessed by flow cytometry for cells expressing a GFP reporter plasmid or by qRT-PCR for knockdown of a target gene using siRNA. Cell viability was measured using an MTT assay and is expressed relative to untreated control cells.

Table 1: Plasmid DNA (pGFP) Transfection in Primary Cells

Cell TypeThis compound:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
Human Umbilical Vein Endothelial Cells (HUVEC) 2:165 ± 592 ± 4
3:178 ± 688 ± 5
4:175 ± 781 ± 6
Human Dermal Fibroblasts (HDF) 2:170 ± 495 ± 3
3:182 ± 591 ± 4
4:180 ± 685 ± 5
Rat Cortical Neurons 1.5:145 ± 885 ± 7
2:155 ± 681 ± 8
3:152 ± 774 ± 9

Table 2: siRNA (Anti-GAPDH) Transfection in Primary Cells

Cell TypeThis compound:siRNA Ratio (µL:pmol)Target Gene Knockdown (%)Cell Viability (%)
Human Umbilical Vein Endothelial Cells (HUVEC) 1:2075 ± 694 ± 4
1.5:2088 ± 590 ± 5
2:2085 ± 786 ± 6
Human Dermal Fibroblasts (HDF) 1:2080 ± 596 ± 3
1.5:2092 ± 493 ± 4
2:2090 ± 589 ± 5
Rat Cortical Neurons 1:1565 ± 988 ± 7
1.5:1578 ± 783 ± 8
2:1575 ± 877 ± 9

Experimental Protocols

The following protocols provide a starting point for plasmid and siRNA transfection. Optimal conditions may vary depending on the primary cell type and nucleic acid used, and therefore, further optimization is recommended.

Protocol 1: Plasmid DNA Transfection of Primary Cells

This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (serum-containing, antibiotic-free for transfection)

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound Transfection Reagent

  • High-purity plasmid DNA (1 µg/µL)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: One day before transfection, seed 0.5 x 10⁵ to 2.0 x 10⁵ cells per well in 500 µL of complete culture medium. Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.

  • Complex Formation (for one well): a. Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium in a sterile microfuge tube. Mix gently. b. In a separate sterile microfuge tube, dilute 1.5 µL of this compound reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. (Note: This corresponds to a 3:1 reagent-to-DNA ratio, which is a good starting point for optimization). c. Add the diluted DNA to the diluted reagent, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow transfection complexes to form.

  • Transfection: a. Gently add the 100 µL of transfection complex mixture drop-wise to the cells in the well. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. It is generally not necessary to change the medium after transfection.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or Western blot/qRT-PCR for other proteins).

Protocol 2: siRNA Transfection of Primary Cells

This protocol is designed for a 24-well plate format.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (serum-containing, antibiotic-free for transfection)

  • Serum-free medium (e.g., Opti-MEM™)

  • This compound Transfection Reagent

  • siRNA stock solution (e.g., 20 µM)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Follow the same procedure as for plasmid DNA transfection (Step 1 above).

  • Complex Formation (for one well): a. Dilute 20 pmol of siRNA in 50 µL of serum-free medium in a sterile microfuge tube. Mix gently. b. In a separate sterile microfuge tube, dilute 1.5 µL of this compound reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the diluted siRNA to the diluted reagent, mix gently by pipetting, and incubate for 20 minutes at room temperature.

  • Transfection: a. Gently add the 100 µL of transfection complex mixture drop-wise to the cells. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After incubation, assess target gene knockdown by qRT-PCR or Western blot. Maximum knockdown is typically observed between 48 and 72 hours post-transfection.

G cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_dna_prep Tube A: Nucleic Acid cluster_reagent_prep Tube B: Reagent cluster_analysis Day 2-4: Analysis seed Seed Primary Cells (Target: 70-80% Confluency) dna_dilute Dilute DNA/siRNA in Serum-Free Medium reagent_dilute Dilute this compound in Serum-Free Medium mix Combine A + B Mix Gently dna_dilute->mix reagent_incubate Incubate 5 min reagent_dilute->reagent_incubate reagent_incubate->mix complex_incubate Incubate 20 min (Complex Formation) mix->complex_incubate add_complex Add Complexes to Cells Drop-wise complex_incubate->add_complex incubate_cells Incubate Cells (24-72 hours) add_complex->incubate_cells analyze Analyze for Gene Expression or Knockdown incubate_cells->analyze

Caption: General experimental workflow for primary cell transfection.

Application Notes and Protocols: Arginine-Rich Peptides in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-rich peptides, a prominent class of cell-penetrating peptides (CPPs), are powerful tools for intracellular delivery of a wide range of therapeutic and diagnostic molecules, including proteins, nucleic acids, and imaging agents. Their positively charged guanidinium (B1211019) groups play a crucial role in their ability to traverse cellular membranes. A common challenge in their application is the potential for interaction with components of serum-containing culture media, which can impact their efficacy. Trifluoroacetic acid (TFA) is often present as a counter-ion from the peptide synthesis and purification process. This document provides detailed application notes and protocols for working with arginine-rich peptides, exemplified by the hypothetical arginine-rich peptide "2H-Cho-Arg," in the presence of serum.

The Impact of Serum on Arginine-Rich Peptide Uptake

Serum is a complex mixture of proteins, lipids, and other molecules that can interact with arginine-rich peptides. These interactions can influence the effective concentration of the peptide available for cellular uptake. Notably, serum proteins can bind to the positively charged peptides, potentially reducing their direct interaction with the cell membrane and subsequent internalization.[1] Consequently, higher concentrations of the peptide may be required to achieve the desired intracellular concentration in serum-containing media compared to serum-free conditions.[1]

Proposed Cellular Uptake Mechanisms

The internalization of arginine-rich peptides is thought to occur through two primary pathways:

  • Direct Translocation: This energy-independent process involves the direct movement of the peptide across the plasma membrane.[1][2] This pathway is often favored at higher peptide concentrations.

  • Endocytosis: This energy-dependent process involves the engulfment of the peptide by the cell membrane to form vesicles.[3][4] This pathway includes mechanisms such as macropinocytosis.[3]

The presence of serum can modulate which pathway is predominant.

Quantitative Data Summary

The following table summarizes the impact of serum on the cellular uptake of an exemplary arginine-rich peptide.

ConditionPeptide ConcentrationIncubation TimeTemperatureResultReference
With 10% Fetal Bovine Serum (FBS)5 µM30 min37°CPunctate (vesicular) luminescence, indicating endocytic uptake.[1]
With 10% Fetal Bovine Serum (FBS)20 µM30 min37°CDiffuse cytoplasmic and nuclear luminescence, suggesting direct translocation.[1]
Without Fetal Bovine Serum (FBS)5 µM30 min37°CDiffuse cytoplasmic and nuclear luminescence.[1]
Without Fetal Bovine Serum (FBS)10 µM30 min4°CDiffuse staining, suggesting energy-independent direct translocation.[1]

Experimental Protocols

Protocol 1: Evaluation of Cellular Uptake in Serum-Containing vs. Serum-Free Media

Objective: To determine the effect of serum on the cellular uptake efficiency of an arginine-rich peptide.

Materials:

  • Arginine-rich peptide (e.g., 2H-Cho-Arg TFA), fluorescently labeled

  • Mammalian cell line (e.g., HeLa, CHO, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (3.7% in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Preparation of Peptide Solutions: Prepare stock solutions of the fluorescently labeled arginine-rich peptide in sterile water or a suitable buffer. Dilute the stock solution to the desired final concentrations in both complete growth medium and serum-free medium.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the prepared peptide solutions (in both serum-containing and serum-free media) to the respective wells.

    • Incubate for a specified time (e.g., 30 minutes to 3 hours) at 37°C.[1][5]

  • Washing:

    • Remove the peptide-containing medium.

    • Wash the cells three times with cold PBS to remove non-internalized peptide.

  • Fixation (for microscopy):

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[5]

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides.

  • Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope to assess the intracellular localization and intensity of the fluorescent signal.

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

Protocol 2: Investigation of Uptake Mechanism (Endocytosis vs. Direct Translocation)

Objective: To elucidate the primary mechanism of cellular uptake for an arginine-rich peptide.

Materials:

  • Same as Protocol 1

  • Endocytosis inhibitors (e.g., amiloride (B1667095) for macropinocytosis)

  • Cells cultured at 4°C (to inhibit energy-dependent processes)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Inhibitor Pre-treatment (Optional):

    • Pre-incubate a set of cells with an endocytosis inhibitor in serum-free or serum-containing medium for 30-60 minutes at 37°C.

  • Low-Temperature Incubation:

    • Pre-chill a set of cells and all solutions to 4°C.

  • Cell Treatment:

    • Treat the cells (control, inhibitor-treated, and 4°C) with the fluorescently labeled peptide as described in Protocol 1, step 3. Maintain the respective temperature conditions during incubation.

  • Washing and Analysis: Follow steps 4-6 from Protocol 1.

Interpretation of Results:

  • Reduced uptake in the presence of endocytosis inhibitors: Suggests involvement of an endocytic pathway.

  • Persistent uptake at 4°C: Indicates an energy-independent direct translocation mechanism.[1]

Visualizations

G Diagram 1: Proposed Signaling Pathway for Arginine-Rich Peptide Uptake Peptide Arginine-Rich Peptide (e.g., 2H-Cho-Arg) Membrane Plasma Membrane Peptide->Membrane Interaction Serum Serum Proteins Serum->Peptide Binding (Inhibitory) Translocation Direct Translocation Membrane->Translocation High Concentration Endocytosis Endocytosis (e.g., Macropinocytosis) Membrane->Endocytosis Low Concentration Cytoplasm Cytoplasm / Nucleus Translocation->Cytoplasm Delivery Endocytosis->Cytoplasm Delivery

Caption: Proposed pathways for arginine-rich peptide uptake in the presence and absence of serum.

G Diagram 2: Experimental Workflow for Uptake Analysis Start Start: Seed Cells Prepare Prepare Peptide Solutions (+/- Serum) Start->Prepare Treat Treat Cells (e.g., 30 min, 37°C) Prepare->Treat Wash Wash 3x with PBS Treat->Wash Fix Fix with Formaldehyde (for Microscopy) Wash->Fix Analyze Analyze Uptake Wash->Analyze For Flow Cytometry Fix->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Flow Flow Cytometry Analyze->Flow

Caption: Workflow for evaluating arginine-rich peptide cellular uptake.

References

Application Notes and Protocols for 2H-Cho-Arg TFA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Cho-Arg TFA is a steroid-based cationic lipid composed of a cholesterol backbone conjugated to an L-arginine headgroup, with trifluoroacetate (B77799) (TFA) as a counter-ion. This amphiphilic molecule is designed for the efficient delivery of nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells. The cholesterol moiety provides structural stability to lipid nanoparticles, while the cationic arginine headgroup facilitates electrostatic interactions with negatively charged nucleic acids and subsequent interaction with the cell membrane. The guanidinium (B1211019) group of arginine is particularly effective in promoting endosomal escape, a critical step for the successful cytoplasmic delivery of the genetic cargo. These characteristics make this compound a valuable tool for gene therapy research and drug development.

Data Presentation

Physicochemical Characteristics of Cho-Arg Liposomes and Lipoplexes

The following table summarizes typical physicochemical properties of liposomes formulated with cholesterol-arginine based cationic lipids and their corresponding lipoplexes (complexes with nucleic acids). Data is compiled from studies on closely related cholesterol-arginine lipids.

ParameterCho-Arg LiposomesCho-Arg/DNA Lipoplexes (in absence of serum)Cho-Arg/DNA Lipoplexes (in presence of serum)Reference
Hydrodynamic Diameter (nm) ~100650 - 670210 - 270[1]
Zeta Potential (mV) Not specified+14 to +23-10 to -11[1]
Polydispersity Index (PDI) < 0.3 (typical for stable liposomes)Not specifiedNot specified
Cytotoxicity of this compound
Cell LineIC50 ValueReference
H129988.5 µg/mL

Experimental Protocols

I. Synthesis of Mono-arginine-Cholesterol (MA-Chol)

This protocol is adapted from the synthesis of a similar mono-arginine-cholesterol conjugate and can be used as a basis for the preparation of this compound.

Materials:

  • Cholesterol

  • Boc-Arg(Pbf)-OH

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous trichloromethane (CHCl₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Esterification:

    • Dissolve cholesterol (1.235 mmol), Boc-Arg(Pbf)-OH (0.95 mmol), and DMAP (0.095 mmol) in anhydrous CHCl₃ (20 mL).

    • Cool the solution in an ice bath to 0°C.

    • Add a solution of DCC (1.045 mmol) in anhydrous CHCl₃ (5 mL) dropwise to the stirring reaction mixture.

    • Maintain the reaction at 0°C for 5 minutes, then remove the ice bath and stir at room temperature overnight.

    • Filter the reaction mixture to remove the white precipitate of dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected cholesterol-arginine conjugate.

  • Deprotection:

    • Dissolve the purified Boc-protected conjugate in a 1:1 (v/v) mixture of TFA and CH₂Cl₂.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

II. Preparation of this compound Liposomes

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • HEPES buffer (20 mM, pH 7.4)

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with HEPES buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe or bath sonicator until the solution becomes translucent.

    • For a more uniform size distribution, subject the sonicated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) for 10-20 passes.

III. Preparation of this compound/Nucleic Acid Lipoplexes

Materials:

  • This compound liposome suspension

  • Plasmid DNA or siRNA solution

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilute the desired amount of nucleic acid in serum-free medium in a sterile tube.

  • In a separate sterile tube, dilute the required amount of this compound liposome suspension in serum-free medium. The amount of liposome is typically determined by the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid).

  • Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • The lipoplex solution is now ready for transfection.

IV. In Vitro Transfection of Adherent Cells (e.g., CHO, HeLa)

Materials:

  • Adherent cells (e.g., CHO, HeLa) in culture

  • Complete cell culture medium

  • This compound/nucleic acid lipoplexes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, remove the culture medium from the cells and wash once with PBS.

    • Add fresh, serum-containing or serum-free complete medium to each well.

    • Add the prepared lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for gene expression (e.g., via fluorescence microscopy for reporter genes like GFP, or by qPCR/Western blot for the gene of interest).

Diagrams

Experimental Workflow for Lipoplex Preparation and Transfection

G cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection lipid_film 1. Lipid Film Formation (this compound + DOPE in Chloroform) hydration 2. Hydration (with HEPES buffer) lipid_film->hydration sizing 3. Sizing (Sonication/Extrusion) hydration->sizing liposomes Unilamellar Liposomes sizing->liposomes complexation 4. Complexation (in serum-free medium) liposomes->complexation dna Nucleic Acid (Plasmid/siRNA) dna->complexation lipoplexes Lipoplexes (this compound/NA) complexation->lipoplexes add_lipoplexes 5. Addition of Lipoplexes lipoplexes->add_lipoplexes cells Adherent Cells (70-90% confluency) cells->add_lipoplexes incubation 6. Incubation (24-72 hours) add_lipoplexes->incubation analysis 7. Analysis (Gene Expression) incubation->analysis

Caption: Workflow for preparing this compound lipoplexes and cell transfection.

Proposed Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound Lipoplex endocytosis Endocytosis (Macropinocytosis/ Clathrin-mediated) lipoplex->endocytosis 1. Binding & Internalization cargo_release Nucleic Acid Release translation Gene Expression cargo_release->translation membrane Cell Membrane endosome Early Endosome endocytosis->endosome 2. Vesicle Formation late_endosome Late Endosome/ Lysosome endosome->late_endosome 3. Maturation escape Endosomal Escape late_endosome->escape 4. Membrane Destabilization (Arginine-mediated) escape->cargo_release 5. Cargo Release

Caption: Cellular uptake and endosomal escape of this compound lipoplexes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transfection Efficiency with 2H-Cho-Arg TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2H-Cho-Arg TFA for gene delivery. The information is presented in a clear question-and-answer format to directly resolve specific experimental issues.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common hurdle in gene delivery experiments. This guide provides potential causes and solutions to enhance the performance of this compound.

Potential Cause Recommended Solution Key Considerations
Suboptimal Reagent-to-DNA Ratio Optimize the charge ratio by titrating the amount of this compound reagent relative to a fixed amount of plasmid DNA. Start with a ratio of 1:2 (µg DNA: µL reagent) and test a range from 1:1 to 1:5.[1]The optimal ratio is cell-type dependent. Arginine-based lipids facilitate strong electrostatic interactions with DNA, so finding the right balance is crucial to avoid large aggregates.[2]
Poor Cell Health and Confluency Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[3] Plate cells to achieve 70-90% confluency at the time of transfection.[3]Cells should be in the logarithmic growth phase. Overly confluent or sparse cultures can lead to poor uptake.[4]
Incorrect Complex Formation Prepare DNA-lipid complexes in a serum-free medium, such as Opti-MEM.[1][5] Allow sufficient incubation time (typically 15-30 minutes) for complexes to form before adding to cells.[6]Serum proteins can interfere with the formation of cationic lipid-DNA complexes.[5] Do not vortex the lipid reagent.[1]
Presence of Inhibitors Avoid using antibiotics in the culture medium during transfection as they can increase cell toxicity.[3][5] Ensure the plasmid DNA is of high purity and low in endotoxins.[1]Transfection can temporarily increase cell membrane permeability, making cells more susceptible to the toxic effects of antibiotics.[5]
Inappropriate Incubation Time Optimize the incubation time of the transfection complexes with the cells. This can range from 4 to 24 hours, depending on the cell line's sensitivity.For sensitive cells, consider replacing the transfection medium with fresh growth medium after a shorter incubation period (e.g., 4-6 hours) to minimize cytotoxicity.[7]
Cell Type Specificity Transfection efficiency is highly dependent on the cell type. Some primary cells or suspension cells are inherently more difficult to transfect with lipid-based reagents.For hard-to-transfect cells, alternative methods like electroporation or viral transduction might be more effective.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a steroid-based cationic lipid that incorporates an L-arginine head group.[9] Like other cationic lipids, it forms positively charged liposomes that electrostatically interact with negatively charged nucleic acids (like plasmid DNA) to form lipid-DNA complexes (lipoplexes). These complexes are then taken up by cells, primarily through endocytosis. The arginine headgroup is thought to facilitate interaction with cell surface proteoglycans and aid in endosomal escape, releasing the nucleic acid into the cytoplasm for subsequent transport to the nucleus and gene expression.[10]

Q2: Can I use serum in the medium during transfection with this compound?

A2: It is highly recommended to form the this compound-DNA complexes in a serum-free medium to prevent interference from serum proteins.[1][5] However, for the transfection itself (after the complexes are formed and added to the cells), you can often use a complete growth medium containing serum, which can improve cell viability.[1] Some arginine-based liposomes have shown high transfection efficiency even in the presence of serum.[2] Optimization for your specific cell type is recommended.

Q3: My cells are dying after transfection. What can I do?

A3: Cell death post-transfection can be due to several factors:

  • High Reagent Concentration: The amount of this compound may be too high, leading to cytotoxicity. Try reducing the amount of the reagent.

  • High DNA Concentration: Too much plasmid DNA can also induce toxicity.

  • Contaminants: Ensure your plasmid DNA preparation is free of endotoxins.[1]

  • Prolonged Incubation: Reduce the time the cells are exposed to the transfection complexes.[11]

  • Cell Confluency: Very low cell density can make cells more susceptible to toxicity.[3]

Q4: How should I store the this compound reagent?

A4: Cationic lipid transfection reagents should typically be stored at 4°C.[1][5] Avoid freezing the reagent, as this can damage the liposomes and reduce transfection efficiency.[1]

Q5: Does the size of my plasmid affect transfection efficiency?

A5: Yes, larger plasmids (typically over 10 kb) can have lower transfection efficiencies compared to smaller plasmids.[5] This is due to the challenges in packaging large DNA molecules into the lipoplexes and their subsequent cellular uptake and nuclear entry.

Experimental Protocols

Protocol 1: Preparation of this compound-DNA Complexes
  • Cell Seeding: The day before transfection, seed cells in your desired culture vessel to ensure they reach 70-90% confluency at the time of transfection.

  • Reagent Preparation:

    • Dilute the required amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM). Mix gently.

    • In a separate tube, dilute the required amount of this compound transfection reagent in a serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted DNA and the diluted this compound reagent.

    • Mix gently by pipetting up and down or flicking the tube. Do not vortex.

    • Incubate the mixture for 15-30 minutes at room temperature to allow the formation of DNA-lipid complexes.

Protocol 2: Transfection of Adherent Cells
  • Medium Change: Gently aspirate the old medium from the cells.

  • Addition of Complexes: Add the prepared this compound-DNA complexes to the cells. You can add them directly to a serum-containing or serum-free medium, depending on your optimized protocol.

  • Incubation: Incubate the cells with the transfection complexes for 4-24 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, you may replace the transfection medium with fresh, complete growth medium.

  • Gene Expression Analysis: Assay for transgene expression at an appropriate time point post-transfection (e.g., 24-72 hours).

Visualizations

Transfection_Workflow Figure 1. General Workflow for Transfection with this compound cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Dilute_DNA Dilute DNA in Serum-Free Medium DNA->Dilute_DNA Reagent This compound Dilute_Reagent Dilute Reagent in Serum-Free Medium Reagent->Dilute_Reagent Combine Combine Diluted DNA and Reagent Dilute_DNA->Combine Dilute_Reagent->Combine Incubate Incubate 15-30 min at Room Temperature Combine->Incubate Add_Complex Add Complexes to Cells Incubate->Add_Complex Cells Adherent Cells (70-90% Confluent) Cells->Add_Complex Incubate_Cells Incubate 4-24 hours Add_Complex->Incubate_Cells Assay Assay for Gene Expression Incubate_Cells->Assay

Caption: Figure 1. General Workflow for Transfection with this compound

Cellular_Uptake_Pathway Figure 2. Proposed Cellular Uptake and Intracellular Trafficking cluster_extracellular Extracellular Space cluster_cellular Cell Lipoplex This compound-DNA Complex (Lipoplex) Endocytosis Endocytosis Lipoplex->Endocytosis 1. Binding & Internalization Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. pH-dependent disruption DNA_Release Released Plasmid DNA Endosomal_Escape->DNA_Release Cytoplasm Cytoplasm Nucleus Nucleus DNA_Release->Nucleus 3. Nuclear Import Gene_Expression Gene Expression Nucleus->Gene_Expression 4. Transcription & Translation

Caption: Figure 2. Proposed Cellular Uptake and Intracellular Trafficking

References

Technical Support Center: Reducing the Cytotoxicity of 2H-Cho-Arg TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of 2H-Cho-Arg TFA during their experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our experiments with this compound. What are the potential mechanisms of its cytotoxicity?

A1: Peptide-induced cytotoxicity can arise from various mechanisms, primarily involving the disruption of cell membrane integrity or the induction of programmed cell death (apoptosis).[1] Some peptides can form pores in the cell membrane, leading to necrosis, while others might interact with specific cell surface receptors or intracellular targets to initiate apoptotic signaling pathways.[1] It is also possible that the observed cytotoxicity is a result of the peptide's instability in the culture medium or contamination.

Q2: How can we accurately quantify the cytotoxicity of this compound?

A2: Several assays are available to quantify cytotoxicity, each with distinct advantages.[1] Commonly used methods include:

  • Membrane Integrity Assays: These assays, such as the LDH release assay or those using dyes like Trypan Blue and Propidium Iodide, measure the leakage of intracellular components or the uptake of dyes by cells with compromised membranes.[1]

  • Metabolic Viability Assays: Assays like MTT, MTS, or CellTiter-Glo® quantify the metabolic activity of a cell population, which correlates with the number of viable cells.[1][2] The CellTiter-Glo assay, for instance, measures ATP levels and is known for its high sensitivity.[1]

  • Apoptosis Assays: Methods like Annexin V/7-AAD staining followed by flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[1]

The choice of assay should be guided by the suspected mechanism of cell death and the experimental endpoint.[1]

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results with this compound.

Possible CauseRecommended Solution
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.
Instability of this compound in culture medium.Prepare fresh peptide dilutions for each experiment. Assess the stability of the peptide in your specific culture medium over the time course of the experiment.[1]
Peptide aggregation.Visually inspect the peptide solution for precipitates. Consider using alternative solvents or adjusting the pH to improve solubility.

Issue 2: The chosen cytotoxicity assay for this compound lacks sensitivity.

Possible CauseRecommended Solution
The selected assay is not optimal for the mechanism of cell death.If you suspect apoptosis, a metabolic assay might not be the most sensitive. Consider using an apoptosis-specific assay like Annexin V staining.[1]
The timing of the assay is not aligned with the cytotoxic event.Perform a time-course experiment to identify the optimal endpoint for measuring cytotoxicity. Cell death may be a delayed effect, and measuring too early could underestimate the peptide's toxicity.[1]

Issue 3: Consistently high cytotoxicity of this compound is hindering further experiments.

If optimizing experimental conditions is insufficient, the following strategies can be explored to mitigate the cytotoxic effects of the peptide.[1]

Mitigation StrategyDescriptionPotential Drawbacks
Dose Reduction and Combination Therapy Use a lower, less toxic concentration of this compound in combination with another therapeutic agent that has a synergistic effect.[1]Requires identifying a suitable combination partner and optimizing the dosage of both agents.[1]
Formulation with Excipients Encapsulating the peptide in liposomes or nanoparticles can control its release and reduce direct exposure to non-target cells.[1]May alter the peptide's bioavailability and efficacy; requires additional formulation development.[1]
Co-administration with Protective Agents Use agents that protect cells from specific cytotoxic pathways, such as antioxidants for oxidative stress-induced death.[1]The protective agent should not interfere with the intended therapeutic effect of the peptide.[1]
Peptide Modification Incorporating a branched polyethylene (B3416737) glycol (PEG) unit can minimize nonspecific toxicity while preserving biological function.[3]Requires medicinal chemistry expertise to synthesize and test new peptide analogs.[1]

Experimental Protocols

Protocol 1: Assessing Apoptosis using Annexin V/7-AAD Staining

This protocol is adapted from a general procedure for assessing apoptosis.[1]

  • Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.[1]

  • Peptide Treatment: Treat cells with a range of concentrations of this compound. Include an untreated control and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[1]

  • Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and 7-AAD staining solution.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells will be positive for both stains.[1]

Protocol 2: Method for Reducing Cytotoxicity by Dilution

This method can be used to determine if high local concentrations are the primary cause of cytotoxicity.

  • Serial Dilution: Prepare a serial 10-fold dilution of the this compound sample in an appropriate cell culture medium.[1]

  • Inoculation in Larger Volume: Instead of inoculating a small volume into a 96-well plate, add a 100 µl aliquot of each dilution to a T-25 cell culture flask containing a larger volume of medium (e.g., 10 ml).[1] This effectively dilutes the cytotoxic components.

  • Incubation and Observation: Incubate the cells for the desired period and observe for signs of cytotoxicity.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify the reduction in cytotoxicity at different dilutions.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_troubleshooting Troubleshooting & Mitigation A Prepare this compound Stock C Treat Cells with Peptide Dilutions A->C B Seed Cells B->C D Incubate for Defined Period C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) D->E F High Cytotoxicity Observed E->F If cytotoxicity is high G Optimize Experimental Conditions (Concentration, Time) F->G H Investigate Mitigation Strategies G->H I Formulation (e.g., Liposomes) H->I Formulation J Co-administration with Protective Agents H->J Co-treatment K Peptide Modification (e.g., PEGylation) H->K Structural Change L Re-evaluate Cytotoxicity I->L J->L K->L

Caption: Workflow for cytotoxicity assessment and mitigation.

Signaling_Pathway Potential Peptide-Induced Cytotoxicity Pathways cluster_membrane Membrane Disruption cluster_apoptosis Apoptosis Induction 2H-Cho-Arg_TFA 2H-Cho-Arg_TFA Membrane_Pore_Formation Pore Formation 2H-Cho-Arg_TFA->Membrane_Pore_Formation Direct Interaction Receptor_Binding Receptor Binding 2H-Cho-Arg_TFA->Receptor_Binding Specific Binding Loss_of_Integrity Loss of Membrane Integrity Membrane_Pore_Formation->Loss_of_Integrity Necrosis Necrosis Loss_of_Integrity->Necrosis Signaling_Cascade Intracellular Signaling Cascade Receptor_Binding->Signaling_Cascade Caspase_Activation Caspase Activation Signaling_Cascade->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanisms of peptide-induced cell death.

References

2H-Cho-Arg TFA optimization for difficult-to-transfect cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the transfection of difficult-to-transfect cells using 2H-Cho-Arg TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a steroid-based cationic lipid transfection reagent.[1] It features a 2H-cholesterol backbone linked to an L-arginine head group, which imparts a positive charge.[1] This cationic nature allows the lipid to form complexes, often called lipoplexes, with negatively charged nucleic acids (like plasmid DNA and siRNA) through electrostatic interactions.[2][3] The lipoplex, which has a net positive charge, can then interact with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell via endocytosis.[2][3][4]

Q2: Which cell types are considered "difficult-to-transfect"?

Difficult-to-transfect cells are those that show low transfection efficiency or high cell death with standard chemical transfection methods.[5] These often include:

  • Primary cells: These are cells taken directly from living tissue and have a limited lifespan in culture. They are often more sensitive to the toxicity of transfection reagents.[5]

  • Suspension cell lines: Cells that grow in suspension (e.g., hematopoietic cells like Jurkat or HL-60) are notoriously difficult to transfect with lipid-based reagents because of reduced cell-surface interaction.

  • Stem cells: Both embryonic and adult stem cells can be challenging to transfect efficiently without inducing differentiation or cell death.

  • Neurons: These are post-mitotic and highly sensitive cells, making them particularly difficult to transfect without causing significant toxicity.[5]

  • Certain established cell lines: Some immortalized cell lines, such as HeLa, can be resistant to chemical transfection methods.[5]

Q3: Should I use serum in the medium during transfection?

This is a critical parameter that often requires optimization. While serum can enhance cell viability, some serum proteins can interfere with the formation of lipid-DNA complexes.[6]

  • Complex Formation: It is highly recommended to form the this compound-DNA complexes in a serum-free medium (e.g., Opti-MEM®) to ensure efficient complex formation.[7]

  • During Transfection: For many cell types, especially sensitive ones, performing the transfection in a complete growth medium containing serum can protect the cells from the reagent's toxicity and improve overall results.[6][7] However, the optimal conditions may change in the presence of serum, so optimization is key.[6]

Q4: Can I use antibiotics in the medium during transfection?

It is generally recommended to avoid using antibiotics in the growth medium during transfection. Cationic lipid reagents can increase cell permeability, which may lead to an increased influx of antibiotics into the cells, resulting in cytotoxicity.[6][8] For stable transfections, it is advisable to wait at least 48-72 hours after transfection before adding the selective antibiotic.[9][10]

Experimental Protocols & Data

General Protocol for Transfection with this compound

This protocol provides a starting point for transfecting plasmid DNA into adherent, difficult-to-transfect cells in a 24-well plate format. Optimization is crucial for achieving the best results.

Materials:

  • Difficult-to-transfect cells (e.g., primary neurons, CHO-K1)

  • Complete cell culture medium, with and without serum

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound Transfection Reagent

  • High-quality plasmid DNA (A260/280 ratio of 1.8–2.0)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection. For a 24-well plate, this is typically 0.5 - 2 x 10^5 cells per well.

  • Complex Preparation (for one well): a. DNA Dilution: In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. Reagent Dilution: In a separate sterile tube, dilute 1.0-2.5 µL of this compound in 50 µL of serum-free medium. Mix gently. Note: Do not vortex the lipid reagent.[9] c. Complex Formation: Combine the diluted DNA and diluted this compound. Mix gently by pipetting and incubate for 15-25 minutes at room temperature to allow lipoplexes to form.[8] Do not exceed 30 minutes.[7]

  • Transfection: a. Gently aspirate the old medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium (with serum, without antibiotics) to the well. c. Add the 100 µL of lipid-DNA complex solution drop-wise to the cells. d. Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator. b. The medium can be changed after 4-6 hours to reduce toxicity, especially for sensitive cells. c. Assay for gene expression 24-72 hours post-transfection, depending on the expression kinetics of your plasmid.

Data Presentation: Optimizing this compound to DNA Ratio

To achieve maximal transfection efficiency with minimal cytotoxicity, it is essential to optimize the ratio of transfection reagent to plasmid DNA. The table below shows an example of an optimization experiment for a hypothetical difficult-to-transfect cell line.

Plasmid DNA (µg)This compound (µL)Reagent:DNA Ratio (µL:µg)Transfection Efficiency (% GFP Positive)Cell Viability (%)
0.50.51:115%95%
0.51.02:135%90%
0.51.53:155%80%
0.52.04:158%65%
0.52.55:150%50%

Table 1: Example optimization data. The optimal ratio for this hypothetical cell line would be between 3:1 and 4:1, providing a good balance between efficiency and viability.

Troubleshooting Guide

Problem 1: Low Transfection Efficiency

Possible Cause Recommended Solution
Suboptimal Reagent to DNA Ratio Perform a titration experiment to determine the optimal ratio of this compound to DNA for your specific cell type (see Table 1 for an example). A ratio between 2:1 and 5:1 (µL of reagent to µg of DNA) is a good starting range.[9]
Suboptimal Cell Density Ensure cells are 70-90% confluent at the time of transfection.[6][7] Cells that are too sparse may not transfect well, while over-confluent cells may have reduced uptake due to contact inhibition.[6]
Poor Quality of Plasmid DNA Use high-purity plasmid DNA (A260/280 ratio of 1.8-2.0) that is free from endotoxins and other contaminants. Endotoxins are highly toxic to cells and can significantly reduce transfection efficiency.[11]
Presence of Inhibitors Form the lipid-DNA complexes in a serum-free medium. Avoid the presence of serum, antibiotics, EDTA, or sulfated proteoglycans during the complex formation step as they can interfere with the process.[7][9]
Incorrect Incubation Time The optimal time for complex formation is typically 15-25 minutes.[8] Over- or under-incubating can lead to poorly formed complexes.
Cell Line is Extremely Refractory For some cell types, chemical transfection may not be the most effective method. Consider alternative methods like electroporation or viral transduction for extremely difficult-to-transfect cells.[10][12]

Problem 2: High Cell Toxicity / Low Viability

Possible Cause Recommended Solution
Too Much Transfection Reagent High concentrations of cationic lipids can be toxic to cells. Reduce the amount of this compound used. Perform a dose-response curve to find the lowest effective concentration.[7]
High Endotoxin Levels in DNA Prep Use an endotoxin-free plasmid purification kit. Endotoxins are a major cause of cytotoxicity in transfection experiments.[9]
Prolonged Exposure to Complexes For sensitive cell types, reduce the incubation time. Change the medium 4-6 hours after adding the transfection complexes to remove them and add fresh, complete medium.[13]
Cells are Unhealthy Use cells that are in the logarithmic growth phase and have a low passage number. Cells that are unhealthy or have been passaged too many times are more susceptible to stress and toxicity.
Presence of Antibiotics Do not use antibiotics in the medium during transfection as the reagent can increase their uptake and cause cell death.[6]

Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed Seed cells in plate (Target 70-90% confluency) dna_dilute 1. Dilute DNA in serum-free medium complex 3. Combine and incubate 15-25 min at RT seed->complex reagent_dilute 2. Dilute this compound in serum-free medium add_complex 4. Add complexes drop-wise to cells assay Assay for gene expression (e.g., qPCR, Western, Microscopy) complex->assay

Caption: General workflow for transfection using this compound.

Mechanism of Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cell Cell reagent This compound (Cationic Lipid) lipoplex Lipoplex (Net Positive Charge) reagent->lipoplex dna Nucleic Acid (Anionic) dna->lipoplex membrane Cell Membrane (Negatively Charged) lipoplex->membrane Binding endosome Endosome membrane->endosome Endocytosis release Endosomal Escape & Nucleic Acid Release endosome->release cytoplasm Cytoplasm nucleus Nucleus expression Gene Expression nucleus->expression release->nucleus Nuclear Entry (DNA)

Caption: Mechanism of this compound-mediated nucleic acid delivery.

References

effect of serum on 2H-Cho-Arg TFA performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-Cho-Arg TFA. The information herein is designed to address common challenges encountered during in-vitro and in-vivo experiments, particularly concerning the impact of serum on assay performance.

Introduction to Serum Effects on Peptide Performance

Peptide-based compounds like this compound are promising therapeutic and research agents. However, their performance in biological matrices such as serum can be influenced by several factors. Serum is a complex mixture of proteins, lipids, salts, and enzymes that can interact with and degrade peptides, or interfere with analytical measurements.[1][2][3] Understanding these potential interactions is crucial for obtaining accurate and reproducible experimental results.

Key challenges when working with peptides in serum include:

  • Proteolytic Degradation: Serum contains proteases that can cleave peptides, reducing their concentration and activity over time.[2][4]

  • Matrix Interference: Components of serum, such as heterophilic antibodies, rheumatoid factor, and high concentrations of lipids or bilirubin, can interfere with assay signals, leading to falsely elevated or decreased readouts.[1][5][6]

  • Variability between Samples: The composition of serum can differ between individuals and species, and even between different preparations from the same individual, leading to variability in experimental outcomes.[2][7][8]

This guide will help you navigate these challenges and optimize your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in serum?

A1: The stability of peptides in serum can vary significantly. Peptides are generally more rapidly degraded in serum compared to plasma due to the activation of proteases during the coagulation process.[2] The half-life of this compound in serum will depend on its specific amino acid sequence and any modifications designed to enhance stability. We recommend performing a preliminary stability study to determine the degradation rate in your specific experimental conditions.

Q2: How can serum interference affect my assay results?

A2: Serum interference can manifest in several ways, leading to either falsely high or falsely low results.[1] For example, endogenous antibodies in the serum can cross-react with assay components, while high levels of lipids (lipemia) can cause light scattering in spectrophotometric assays.[1][5][6]

Q3: What are the differences in peptide stability between serum, plasma, and whole blood?

A3: Studies have shown that peptides can have considerably different stability profiles in serum, plasma, and fresh whole blood.[2] Surprisingly, some peptides are more stable in fresh blood than in serum or plasma.[2] The choice of matrix should be carefully considered based on the intended application and the specific properties of this compound.

Q4: Can Trifluoroacetic acid (TFA) from peptide synthesis affect my experiment?

A4: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion. In some cases, TFA can influence the conformation of peptides and potentially interact with other components in a complex biological matrix.[9] While typically present at low concentrations, it is a factor to be aware of, especially in sensitive assays.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results between experiments.
  • Question: I am seeing significant variability in the performance of this compound when I repeat my serum-based assay. What could be the cause?

  • Answer:

    • Serum Source and Handling: Are you using serum from the same donor or lot for all experiments? The composition of serum can vary between donors, affecting peptide stability and assay performance.[7][8] Ensure consistent sourcing and handling of your serum samples. Avoid repeated freeze-thaw cycles.

    • Assay Conditions: Have you standardized all assay parameters, including incubation times, temperatures, and reagent concentrations? Minor variations in protocol can be magnified in a complex matrix like serum.

    • Peptide Integrity: Is your stock of this compound properly stored? Peptides can degrade over time, even when stored frozen. Consider aliquoting your stock to minimize freeze-thaw cycles.

Issue 2: Low or no detectable activity of this compound.
  • Question: My this compound is not showing the expected activity in my serum-containing assay. What should I check?

  • Answer:

    • Proteolytic Degradation: The most likely cause is the degradation of the peptide by serum proteases.[2][4] You can assess this by performing a time-course experiment to measure the concentration of intact this compound over time.

    • Protein Binding: this compound may be binding to serum proteins, such as albumin, which can reduce its bio-availability and activity. While this can sometimes enhance stability, it may also inhibit function.[7]

    • Matrix Inhibition: Other components in the serum may be directly inhibiting the biological activity of this compound or interfering with the detection method.

Issue 3: High background signal in my assay.
  • Question: I am observing a high background signal in my negative control wells that contain serum but no this compound. What can I do?

  • Answer:

    • Serum Interference: The high background is likely due to interfering substances in the serum.[1] This can be caused by heterophilic antibodies, endogenous enzymes, or other cross-reactive components.

    • Mitigation Strategies:

      • Heat Inactivation: Heating the serum (e.g., at 56°C for 30 minutes) can inactivate some proteases and other interfering proteins.

      • Use of Blocker Reagents: Commercial blocking agents can be added to the assay to reduce non-specific binding and interference from heterophilic antibodies.

      • Sample Dilution: Diluting the serum sample may reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.

Data Presentation

Table 1: Potential Effects of Serum Components on Biochemical Assays

Interfering SubstancePotential Effect on Assay ResultsMechanism of Interference
Proteases Decreased analyte concentrationEnzymatic degradation of the peptide.[2][4]
Heterophilic Antibodies Falsely increased or decreased signalCross-linking of assay antibodies, creating a false signal or blocking intended binding.[1]
Lipids (Lipemia) Increased light scattering/absorbancePhysical interference with light detection in spectrophotometric and nephelometric assays.[5][6]
Bilirubin (Icterus) Spectral interference, decreased valuesAbsorption of light at wavelengths used for measurement, or direct interaction with reagents.[6]
Hemoglobin (Hemolysis) Spectral interference, falsely elevated valuesRelease of intracellular components that can interfere with the reaction or absorb light.[6]
Serum Albumin Increased or decreased peptide activityBinding to the peptide, which can either protect it from degradation or reduce its bioavailability.[7]

Experimental Protocols

Protocol: Assessment of this compound Stability in Serum

This protocol provides a general framework for determining the in-vitro half-life of this compound in serum.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

    • Thaw a fresh aliquot of the serum to be tested. Centrifuge the serum to remove any precipitates.

    • Prepare a quenching solution to stop the enzymatic degradation (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid).

  • Incubation:

    • Pre-warm the serum to the desired experimental temperature (e.g., 37°C).

    • Spike the serum with this compound to the final desired concentration.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.

  • Sample Processing:

    • Immediately mix the aliquot with the quenching solution to precipitate serum proteins and stop degradation.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the remaining intact this compound.

  • Analysis:

    • Analyze the supernatant using a suitable analytical method such as LC-MS/MS or HPLC to quantify the concentration of intact this compound.

    • Plot the concentration of intact this compound against time.

  • Data Interpretation:

    • Calculate the half-life (t½) of this compound in serum by fitting the data to a first-order decay curve.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Serum Effect on this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_peptide Prepare this compound Stock incubation Incubate this compound with Serum prep_peptide->incubation prep_serum Thaw and Prepare Serum prep_serum->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction to Stop Degradation sampling->quenching processing Process Samples (e.g., Protein Precipitation) quenching->processing quantification Quantify Intact Peptide (LC-MS/MS or HPLC) processing->quantification data_analysis Analyze Data and Determine Half-life quantification->data_analysis Troubleshooting_Tree Troubleshooting Common Issues with this compound in Serum Assays start Start Troubleshooting issue What is the primary issue? start->issue inconsistent Inconsistent Results issue->inconsistent Inconsistency low_signal Low/No Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background check_serum Check Serum Source and Handling inconsistent->check_serum check_protocol Standardize Assay Protocol inconsistent->check_protocol check_peptide Verify Peptide Stock Integrity inconsistent->check_peptide check_degradation Assess Peptide Degradation (Time-course) low_signal->check_degradation check_binding Investigate Serum Protein Binding low_signal->check_binding check_interference Identify Source of Interference high_bg->check_interference solution_inconsistent Use Consistent Serum Lots Standardize Protocol Aliquot Peptide Stock check_serum->solution_inconsistent check_protocol->solution_inconsistent check_peptide->solution_inconsistent solution_low_signal Modify Peptide for Stability Use Protease Inhibitors Adjust Assay Buffer check_degradation->solution_low_signal check_binding->solution_low_signal solution_high_bg Heat-inactivate Serum Use Blocking Reagents Dilute Serum Sample check_interference->solution_high_bg

References

2H-Cho-Arg TFA Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-Cho-Arg TFA transfection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their transfection experiments and overcome common hurdles.

Disclaimer: this compound is a steroid-based cationic lipid for gene transfection.[1] As specific official troubleshooting guides for this reagent are not publicly available, this document provides guidance based on established principles of cationic lipid-mediated transfection. Optimization is crucial for achieving the best results with your specific cell type and plasmid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic lipid that possesses a steroid-based 2H-cholesterol backbone linked to an L-arginine head group.[1] Like other cationic lipids, it is formulated into liposomes that can form complexes with negatively charged nucleic acids (DNA, siRNA, etc.). The overall positive charge of these complexes facilitates their interaction with the negatively charged cell membrane, leading to uptake into the cell, primarily through endocytosis. Once inside, the nucleic acid is released into the cytoplasm to be transcribed or to exert its function.

Q2: What are the key factors to consider for successful transfection with this compound?

Successful transfection is influenced by multiple factors, including the health and viability of the cells, the quality and quantity of the nucleic acid, the ratio of transfection reagent to nucleic acid, cell confluency at the time of transfection, and the absence or presence of serum in the medium.[2]

Q3: Can I use this compound for both transient and stable transfections?

Cationic lipid reagents are generally suitable for both transient and stable transfections. For stable transfections, it is recommended to wait at least 72 hours after transfection before introducing a selective antibiotic.[3][4]

Q4: Is the trifluoroacetate (B77799) (TFA) counter-ion a concern for cytotoxicity?

Yes, the TFA counter-ion can potentially impact cell proliferation and viability in a dose-dependent manner. It is advisable to perform dose-response experiments to determine the optimal concentration of the this compound reagent that maximizes transfection efficiency while minimizing cytotoxicity.

Q5: How should I store the this compound reagent?

Cationic lipid-based transfection reagents are typically stored at 4°C. It is generally advised not to freeze these reagents as it may negatively affect their performance.[3][5]

Troubleshooting Guide

Low Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal Reagent-to-DNA Ratio Titrate the amount of this compound reagent while keeping the nucleic acid concentration constant. Start with a manufacturer-suggested ratio if available, or test a range (e.g., 1:1, 2:1, 3:1 reagent-to-DNA ratio by mass/volume).[6]
Poor Nucleic Acid Quality Use high-purity, endotoxin-free nucleic acid preparations. Verify the quality and concentration using spectrophotometry (A260/A280 ratio of 1.8-2.0) and gel electrophoresis.
Incorrect Cell Density Ensure cells are in the logarithmic growth phase and are 70-90% confluent at the time of transfection for adherent cells.[4][7] For suspension cells, an optimal density should be empirically determined.
Presence of Inhibitors The formation of lipid-DNA complexes should be performed in a serum-free medium.[5] Some media components, such as certain antibiotics and high concentrations of phosphates, can interfere with complex formation.
Inappropriate Incubation Time Optimize the incubation time of the cells with the transfection complexes. Typical incubation times range from 4 to 24 hours before changing the medium.[6]
Cell Line is Difficult to Transfect Some cell lines are inherently more resistant to transfection. If optimization does not yield satisfactory results, consider alternative methods like electroporation or viral transduction.
High Cell Viability/Toxicity
Possible Cause Recommended Solution
Excessive Amount of Transfection Reagent Reduce the concentration of the this compound reagent. Perform a dose-response curve to find the optimal balance between efficiency and toxicity.
Prolonged Exposure to Transfection Complexes Decrease the incubation time of the cells with the transfection complexes. For sensitive cell types, a shorter exposure (e.g., 4-6 hours) may be sufficient.
High Cell Density Leading to Nutrient Depletion Ensure that the cell confluency is not too high, as this can exacerbate the toxic effects of the transfection reagent.
TFA Counter-ion Cytotoxicity If high toxicity is observed even at low transfection efficiencies, consider the potential contribution of the TFA counter-ion. Ensure the final concentration of the reagent in the cell culture medium is as low as possible while still being effective.
Unhealthy Cells at the Time of Transfection Only use cells that are healthy, actively dividing, and have a viability of over 90%. Avoid using cells that have been passaged too many times.

Experimental Protocols

General Protocol for Plasmid DNA Transfection using this compound

This protocol is a general guideline and should be optimized for your specific cell line and plasmid.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium, with and without serum

  • Serum-free medium (e.g., Opti-MEM®) for complex formation

  • Plasmid DNA of high purity

  • This compound transfection reagent

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a culture plate so that they will be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.

    • In a separate sterile tube, dilute the optimized amount of this compound reagent in a serum-free medium.

    • Add the diluted DNA solution to the diluted reagent solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of transfection complexes.

  • Transfection:

    • Remove the old medium from the cells and replace it with a fresh complete culture medium (with or without serum, depending on optimization).

    • Add the transfection complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After the desired incubation period, assay for gene expression. The timing of the assay will depend on the specific gene and experimental goals.

Visualizations

Transfection_Workflow General Cationic Lipid Transfection Workflow cluster_prep Preparation cluster_complex Complex Formation (Serum-Free Medium) cluster_transfection Transfection cluster_analysis Analysis A Seed Cells (24h prior) F Add Complexes to Cells A->F B Prepare High-Quality DNA C Dilute DNA B->C E Combine and Incubate (15-30 min) C->E D Dilute this compound D->E E->F G Incubate (24-72h) F->G H Assay for Gene Expression G->H

Caption: A generalized workflow for cell transfection using a cationic lipid reagent like this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Transfection Start Transfection Problem Low_Efficiency Low Transfection Efficiency Start->Low_Efficiency High_Toxicity High Cell Toxicity Start->High_Toxicity Ratio Optimize Reagent:DNA Ratio Low_Efficiency->Ratio Reagent_Conc Reduce Reagent Concentration High_Toxicity->Reagent_Conc Cell_Health Check Cell Health & Confluency Ratio->Cell_Health [If no improvement] DNA_Quality Verify DNA Quality Cell_Health->DNA_Quality [If no improvement] Incubation_Time Shorten Incubation Time Reagent_Conc->Incubation_Time [If still toxic] Cell_Density Optimize Cell Density Incubation_Time->Cell_Density [If still toxic]

Caption: A decision tree to guide troubleshooting common issues in this compound transfection.

References

improving 2H-Cho-Arg TFA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-Cho-Arg TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the optimal performance and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a cationic lipid composed of a cholesterol backbone, an arginine headgroup, and a linker connecting them. It is supplied as a trifluoroacetate (B77799) (TFA) salt. The cationic nature of the arginine headgroup facilitates interaction with negatively charged nucleic acids, making it a useful tool for gene delivery applications.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The linkage between the cholesterol and arginine moieties may be susceptible to pH-dependent hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of the lipid.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

  • Light Exposure: Some cholesterol-based compounds can be sensitive to photodegradation.

  • Oxidative Stress: The arginine residue and the cholesterol backbone may be susceptible to oxidation.

Q3: What are the visible signs of this compound degradation in my solution?

A3: Visual indicators of degradation can include the appearance of precipitates, a change in the color or clarity of the solution, or a decrease in transfection efficiency in your experiments. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures.

Q4: How should I store my this compound solution to ensure maximum stability?

A4: For long-term storage, it is recommended to store this compound solutions at -20°C or below. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the lipid solution. Aliquoting the stock solution into smaller, single-use volumes is a recommended practice.

Troubleshooting Guides

Issue 1: Decreased Transfection Efficiency

A sudden or gradual decrease in transfection efficiency is a common indicator of this compound degradation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of the Linker - Ensure the pH of your working solution is within the recommended range. Avoid highly acidic or alkaline conditions. - Prepare fresh solutions from a new stock aliquot for each experiment.
Improper Storage - Verify that the this compound solution has been stored at the correct temperature (-20°C or below for long-term). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Oxidative Damage - Protect the solution from excessive exposure to air. - Consider degassing your solvents before preparing the solution.
Photodegradation - Store the solution in an amber vial or otherwise protected from light.
Issue 2: Precipitation or Cloudiness in the Solution

The formation of a precipitate or a cloudy appearance in your this compound solution can indicate insolubility or degradation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility - Ensure you are using the recommended solvent for dissolution. - Gently warm the solution to aid in solubilization, but avoid high temperatures.
Degradation Products - Precipitation of degradation products can occur over time. If observed, it is recommended to use a fresh stock of this compound.
Incorrect Buffer Composition - Certain buffer components may interact with the lipid, leading to precipitation. Use a recommended and compatible buffer system.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides representative stability data for a closely related arginine-based cationic lipid with a TFA salt, which can serve as a useful reference. This data was generated using a stability-indicating HPLC method.

Table 1: Representative Stability of an Arginine-Based Cationic Lipid (TFA Salt) in Aqueous Solution

Condition Time Point % Remaining (Mean ± SD)
-20°C 3 months99.2 ± 0.5
6 months98.8 ± 0.7
4°C 1 month97.5 ± 1.1
3 months94.2 ± 1.5
25°C 1 week91.3 ± 2.0
1 month82.1 ± 2.8
40°C 1 week85.6 ± 2.5
1 month70.4 ± 3.2

Disclaimer: This data is for a structurally similar compound and should be used as a general guideline. Actual stability of this compound may vary.

Experimental Protocols

For users who wish to perform their own stability studies, the following is a general protocol for a forced degradation study and a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-intensity UV lamp

  • Oven or heating block

Methodology:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to a high-intensity UV lamp for 24 hours.

  • Analysis: Analyze the stressed samples using the HPLC method described below to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[1]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector ELSD/CAD (Drift tube temperature: 50°C, Nebulizer gas: Nitrogen at 2.0 bar)

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines to ensure it is suitable for its intended purpose.

Visualizations

The following diagrams illustrate key concepts related to the stability and troubleshooting of this compound.

degradation_pathway 2H-Cho-Arg_TFA This compound (Intact) Hydrolysis Hydrolysis (pH, Temp) 2H-Cho-Arg_TFA->Hydrolysis Linker Cleavage Oxidation Oxidation (Air, Peroxides) 2H-Cho-Arg_TFA->Oxidation Cholesterol/Arginine Modification Photodegradation Photodegradation (UV Light) 2H-Cho-Arg_TFA->Photodegradation Cholesterol Ring Modification Degradation_Products Degradation Products (Loss of Efficacy) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Decreased Transfection Efficiency Storage Improper Storage? Issue->Storage Handling Incorrect Handling? Issue->Handling Solution Solution Integrity? Issue->Solution Check_Storage Verify Storage Temp. & Aliquoting Storage->Check_Storage Fresh_Aliquot Use Fresh Aliquot Handling->Fresh_Aliquot New_Stock Prepare Fresh Stock Solution Solution->New_Stock Optimize_Protocol Re-optimize Transfection Protocol Check_Storage->Optimize_Protocol Fresh_Aliquot->Optimize_Protocol New_Stock->Optimize_Protocol

Caption: Troubleshooting workflow for decreased transfection efficiency.

References

Technical Support Center: 2H-Cho-Arg TFA Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2H-Cho-Arg TFA reagent. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound for DNA transfection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a steroid-based cationic lipid reagent designed for gene transfection.[1] Its basic structure consists of a positively charged head group and a cholesterol skeleton.[1] This positive charge allows it to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, spontaneously forming condensed complexes known as lipoplexes.[2] The overall positive surface charge of these complexes facilitates binding to the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[2][3]

Q2: What is the recommended starting this compound reagent to DNA ratio?

For most cell lines, a good starting point for optimization is to test a few ratios of the reagent (in microliters) to DNA (in micrograms). Ratios such as 2:1, 3:1, and 4:1 (µL of reagent : µg of DNA) are common starting points.[4][5] The optimal ratio is highly dependent on the cell type being used.[6][7]

Q3: How do I optimize the reagent to DNA ratio for my specific cell line?

Optimization should be performed by keeping the amount of DNA constant while varying the volume of the this compound reagent.[6] For example, you can test ratios from 1:1 to 5:1 (reagent:DNA).[5][8] It is crucial to monitor both transfection efficiency (e.g., via a reporter gene like GFP) and cell viability (e.g., via microscopy or a cytotoxicity assay) to find the ratio that provides the highest efficiency with the lowest toxicity.[7]

Q4: What are the signs of a suboptimal reagent to DNA ratio?

  • Low Transfection Efficiency: This can indicate that the ratio is too low, resulting in poorly formed or negatively charged complexes that are not efficiently taken up by cells.[9][10]

  • High Cell Death (Toxicity): If you observe significant cell detachment, rounding, or lysis, the reagent to DNA ratio may be too high.[9][11] Excess cationic lipids can be toxic to cells.

Q5: Besides the reagent:DNA ratio, what other factors are critical for successful transfection?

Several factors significantly impact transfection success:

  • Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency at the time of transfection, typically 70-90% for adherent cells.[6][9][12] Using cells with a low passage number is also recommended.[5][10]

  • DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA.[7][13][14] The A260/A280 ratio should be between 1.8 and 2.0.[13][14]

  • Complex Formation: It is critical to dilute the DNA and the this compound reagent in a serum-free medium before combining them.[5][8][9] Serum proteins can interfere with complex formation.

  • Incubation Time: The incubation time for complex formation (typically 15-30 minutes) and the duration of cell exposure to the complexes can also be optimized.[7][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency Suboptimal Reagent:DNA Ratio: The ratio may be too low, leading to inefficient complex formation.Perform a titration experiment by varying the reagent volume while keeping the DNA amount constant. Test ratios from 1:1 to 5:1 (µL:µg).[5][8]
Poor DNA Quality: DNA may be degraded or contain contaminants like endotoxins.Ensure DNA is high-purity with an A260/A280 ratio of 1.8-2.0.[13][14] Use endotoxin-free preparation kits.[7]
Suboptimal Cell Conditions: Cells may be unhealthy, at a high passage number, or not at the correct confluency.Use healthy, low-passage cells plated to be 70-90% confluent at the time of transfection.[6][9][10]
Incorrect Complex Formation: Serum or other inhibitors were present during complex formation.Always dilute the reagent and DNA in serum-free medium (e.g., Opti-MEM) before combining.[5][8][9]
High Cell Toxicity / Low Viability Reagent:DNA Ratio is Too High: Excess cationic lipid is toxic to cells.Decrease the amount of this compound reagent used. Perform a dose-response curve to find the optimal balance between efficiency and viability.[9]
Cell Density is Too Low: Sparse cell cultures are more susceptible to toxicity from transfection reagents.Ensure cells are at least 70% confluent at the time of transfection.[9][10]
Presence of Antibiotics: Some antibiotics can increase cell death during transfection when cell permeability is increased.Avoid using antibiotics in the medium during transfection and for 24-48 hours post-transfection.[5][8]
Prolonged Exposure to Complexes: Leaving transfection complexes on sensitive cells for too long can increase toxicity.For sensitive cell lines, consider replacing the medium containing transfection complexes after 4-6 hours.[16]
Inconsistent Results Variable Cell Passage Number: Transfection efficiency can change as cells are passaged.Use cells within a consistent and narrow range of passage numbers for all experiments.[5][15]
Inconsistent Cell Confluency: The percentage of confluent cells at the time of transfection varies between experiments.Maintain the same seeding density and timing to ensure consistent confluency at the time of transfection.[7][17]
Improper Reagent Storage/Handling: The reagent may have been frozen or stored improperly, reducing its effectiveness.Store this compound reagent at 4°C and avoid freezing.[5][8][9] Gently mix before use; do not vortex excessively.[5][8]

Experimental Protocols

Protocol: Optimizing this compound to DNA Ratio in a 24-Well Plate Format

This protocol is a starting point and should be adapted for your specific cell line and plasmid.

1. Cell Seeding:

  • One day before transfection, seed your cells in a 24-well plate at a density that will bring them to 70-90% confluency at the time of transfection. For many cell lines, this is between 0.5 x 10⁵ and 2 x 10⁵ cells per well in 500 µL of complete growth medium without antibiotics.[12]

2. Preparation of Reagent-DNA Complexes:

  • Allow the this compound reagent to warm to room temperature and mix gently.

  • For each ratio to be tested, prepare separate tubes. In this example, we will test four ratios using a constant 0.5 µg of plasmid DNA per well.

  • Tube A (DNA Dilution): Dilute 2 µg of plasmid DNA (at 1 µg/µL) into 200 µL of serum-free medium (e.g., Opti-MEM). Mix gently. This is the DNA master mix.

  • Tube 1 (Ratio 1:1): In a sterile tube, add 50 µL of serum-free medium. Add 0.5 µL of this compound reagent.

  • Tube 2 (Ratio 2:1): In a sterile tube, add 50 µL of serum-free medium. Add 1.0 µL of this compound reagent.

  • Tube 3 (Ratio 3:1): In a sterile tube, add 50 µL of serum-free medium. Add 1.5 µL of this compound reagent.

  • Tube 4 (Ratio 4:1): In a sterile tube, add 50 µL of serum-free medium. Add 2.0 µL of this compound reagent.

  • Add 50 µL of the diluted DNA master mix to each of the four tubes containing the diluted reagent.

  • Mix gently by pipetting up and down.

  • Incubate the complexes at room temperature for 15-30 minutes.[15]

3. Transfection:

  • Gently add the 100 µL of reagent-DNA complexes drop-wise to the appropriate wells of the 24-well plate.

  • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Return the plate to the incubator (37°C, 5% CO₂).

4. Post-Transfection Analysis:

  • After 24-48 hours, assess transfection efficiency (e.g., by quantifying reporter gene expression via fluorescence microscopy or flow cytometry) and cell viability (e.g., by visual inspection of cell morphology or using a viability assay like Trypan Blue or MTT).

Data Presentation

Table 1: Example Results from a Reagent:DNA Ratio Optimization Experiment

This table summarizes hypothetical data for transfecting a GFP reporter plasmid into an adherent cell line.

Reagent:DNA Ratio (µL:µg)DNA Amount (µ g/well )Reagent Volume (µL/well)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)Observations
1:10.50.515%>95%Healthy cell monolayer, low expression.
2:10.51.045%>90%Healthy cells, moderate expression.
3:1 0.5 1.5 70% >85% Optimal balance of high expression and good viability.
4:10.52.075%60%High expression, but noticeable cell rounding and some detachment.
5:10.52.572%40%Significant cell death and detachment observed.

Visualizations

G Experimental Workflow for Ratio Optimization cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in multi-well plate (Target: 70-90% confluency) incubate_overnight Incubate cells overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dna Dilute DNA in serum-free medium incubate_overnight->prepare_dna prepare_reagent Dilute this compound in serum-free medium (at various ratios) form_complexes Combine diluted DNA and reagent Incubate 15-30 min at RT prepare_dna->form_complexes prepare_reagent->form_complexes add_complexes Add complexes to cells and incubate form_complexes->add_complexes assess_efficiency Assess Transfection Efficiency (e.g., GFP via microscopy/FACS) add_complexes->assess_efficiency assess_viability Assess Cell Viability (e.g., Morphology, Trypan Blue) determine_optimal Determine Optimal Ratio (High Efficiency + Low Toxicity) assess_efficiency->determine_optimal assess_viability->determine_optimal

Caption: Workflow for optimizing the this compound reagent to DNA ratio.

G Cellular Uptake Pathway of Lipid-DNA Complexes extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm reagent This compound (+) complex Lipoplex (+) reagent->complex dna DNA (-) dna->complex endocytosis Endosome complex->endocytosis Binding & Endocytosis endosomal_escape Released DNA endocytosis->endosomal_escape Endosomal Escape lysosome Lysosome (Degradation) endocytosis->lysosome Lysosomal Pathway nucleus Nucleus (Gene Expression) endosomal_escape->nucleus Translocation

Caption: Cellular uptake and intracellular trafficking of lipoplexes.

Caption: Interrelated factors affecting the outcome of transfection experiments.

References

impact of cell confluency on 2H-Cho-Arg TFA transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2H-Cho-Arg TFA transfection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a steroid-based cationic lipid transfection reagent. Its structure consists of a 2H-cholesterol backbone coupled with an L-arginine headgroup, and it is supplied as a trifluoroacetate (B77799) (TFA) salt.[1][2] This composition facilitates the formation of complexes with negatively charged nucleic acids (like plasmid DNA) for delivery into eukaryotic cells.

Q2: What is the optimal cell confluency for transfection with this compound?

While specific quantitative data for the optimal cell confluency for this compound is not available in the public domain, general guidelines for cationic lipid-mediated transfection are applicable. For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][3] It is crucial that the cells are actively dividing, as this generally leads to higher transfection efficiency.[3][4] Cells that are under-confluent may grow poorly, while over-confluent cells can exhibit contact inhibition, making them less receptive to transfection.[3][4] For suspension cells, a density of 5 x 10⁵ to 2 x 10⁶ cells/mL is a good starting point.[3]

Q3: How does cell confluency impact transfection efficiency?

Cell confluency has a significant impact on the success of transfection for several reasons:

  • Active Cell Division: Cells that are in the logarithmic phase of growth are more metabolically active and are more likely to take up foreign nucleic acids.[3][4]

  • Contact Inhibition: When cells become over-confluent (approaching 100%), they can enter a state of contact inhibition, where cell division and other cellular processes, including the uptake of foreign material, are slowed down.[3][4]

  • Cell Health and Viability: Plating cells at an appropriate density ensures they form a healthy monolayer. Too sparse a culture can lead to poor cell health and reduced viability, while an overly dense culture can lead to increased cell death and detachment.

Q4: Can I perform a transfection with this compound in the presence of serum?

The cholesterol component in steroid-based reagents like this compound is known to enhance the stability of lipoplexes in the presence of serum.[5] However, for optimal complex formation between the cationic lipid and the nucleic acid, it is generally recommended to prepare the complexes in a serum-free medium. Once the complexes are formed, they can typically be added to cells cultured in serum-containing medium.

Troubleshooting Guide

Low Transfection Efficiency
Possible Cause Recommendation
Suboptimal Cell Confluency The ideal confluency can be cell-type dependent. We recommend performing a titration experiment to determine the optimal confluency for your specific cell line. See the "Experimental Protocols" section for a detailed methodology.
Poor Cell Health Ensure cells are healthy, free from contamination (e.g., mycoplasma), and have a viability of >90% before transfection. Use cells with a low passage number.
Incorrect Reagent-to-DNA Ratio The ratio of this compound to nucleic acid is critical. Optimize this ratio by performing a titration.
Suboptimal Complex Formation Ensure that the transfection reagent and nucleic acid are diluted in a serum-free medium before complexing. Allow sufficient incubation time (typically 15-30 minutes) for complexes to form.
High Cell Toxicity
Possible Cause Recommendation
Cell Confluency is Too Low Transfecting cells at a very low confluency can sometimes lead to increased toxicity from the transfection reagent. Ensure confluency is within the recommended 70-90% range.
Excessive Amount of Transfection Reagent or DNA High concentrations of the transfection complex can be toxic to cells. Optimize the amounts of both the this compound reagent and the nucleic acid.
Prolonged Exposure to Transfection Complexes For sensitive cell lines, it may be beneficial to change the medium 4-6 hours after the addition of the transfection complexes.

Experimental Protocols

Protocol: Optimizing Cell Confluency for this compound Transfection

This protocol is designed to determine the optimal cell confluency for your target cell line when using the this compound transfection reagent. A reporter plasmid (e.g., expressing GFP or luciferase) is used to easily quantify transfection efficiency.

Materials:

  • Target adherent cell line

  • Complete growth medium

  • 24-well tissue culture plates

  • This compound transfection reagent

  • Reporter plasmid DNA (e.g., pEGFP-N1)

  • Serum-free medium (e.g., Opti-MEM™)

  • Phosphate-buffered saline (PBS)

  • Microplate reader or fluorescence microscope/flow cytometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed your cells in a 24-well plate at varying densities to achieve a range of confluencies on the day of transfection (e.g., 40%, 50%, 60%, 70%, 80%, 90%).

  • Preparation of Transfection Complexes (per well):

    • In a sterile tube, dilute a fixed amount of reporter plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium.

    • In a separate sterile tube, dilute a fixed amount of this compound reagent in 50 µL of serum-free medium. Note: The optimal reagent-to-DNA ratio should be determined in a separate experiment.

    • Add the diluted DNA to the diluted this compound reagent and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of transfection complex to each well containing the cells.

    • Incubate the plates at 37°C in a CO₂ incubator.

  • Post-Transfection Analysis:

    • After 24-48 hours, assess transfection efficiency.

      • For GFP: Visualize the cells under a fluorescence microscope and estimate the percentage of fluorescent cells. For quantitative analysis, use a flow cytometer.

      • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the transfection efficiency against the cell confluency to determine the optimal confluency for your cell line.

Quantitative Data Summary (Example)

Cell Confluency at TransfectionTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)
40%35 ± 4.292 ± 3.1
50%48 ± 5.191 ± 2.8
60%62 ± 6.590 ± 3.5
70% 75 ± 5.9 88 ± 4.0
80% 78 ± 6.3 85 ± 4.2
90%65 ± 7.180 ± 5.1

Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell type and experimental conditions.

Visualizations

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed cells to achieve varying confluencies add_complex Add complex to cells prepare_dna Dilute plasmid DNA in serum-free medium form_complex Mix and incubate to form transfection complex prepare_dna->form_complex prepare_reagent Dilute this compound in serum-free medium prepare_reagent->form_complex form_complex->add_complex incubate Incubate for 24-48 hours add_complex->incubate assess_efficiency Assess transfection efficiency (e.g., GFP expression) incubate->assess_efficiency determine_optimum Determine optimal confluency assess_efficiency->determine_optimum

Caption: Experimental workflow for optimizing cell confluency.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space reagent This compound complex Lipoplex (Reagent + DNA) reagent->complex dna Plasmid DNA dna->complex endosome Endosome complex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import mrna mRNA nucleus->mrna Transcription protein Protein mrna->protein Translation

Caption: Cellular uptake pathway of this compound lipoplexes.

logical_relationship confluency Cell Confluency low_confluency < 40-50% confluency->low_confluency optimal_confluency 70-90% confluency->optimal_confluency high_confluency > 95% confluency->high_confluency low_efficiency Low low_confluency->low_efficiency Poor cell growth high_efficiency High optimal_confluency->high_efficiency Active cell division high_confluency->low_efficiency Contact inhibition efficiency Transfection Efficiency

Caption: Impact of cell confluency on transfection efficiency.

References

minimizing off-target effects of 2H-Cho-Arg TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of 2H-Cho-Arg TFA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects of arginine-based compounds like this compound?

While this compound is designed for a specific target, its structural similarity to L-arginine means it could interact with other enzymes or receptors that recognize arginine as a substrate or ligand. Potential off-target effects could be similar to those observed with other arginine analogs, which can include modulation of nitric oxide synthase (NOS) isoforms, or other enzymes involved in arginine metabolism. For example, studies on D-arginine have shown unexpected pharmacological activity, including effects on the central nervous system and blood pressure, independent of the classical L-arginine-NO pathway.[1]

Q2: How can I proactively minimize off-target effects during my experimental design?

Minimizing off-target effects starts with a robust experimental design.[2] Key strategies include:

  • Rational Drug Design: The design of this compound likely involved optimizing its structure for target specificity. However, considering potential interactions with related targets is crucial.[2]

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the minimal effective concentration and to observe potential off-target effects at higher concentrations.

  • Use of Appropriate Controls: Include not only a vehicle control but also a structurally related but inactive control compound to differentiate on-target from off-target effects.

Q3: What initial screening assays are recommended to identify potential off-target interactions?

A tiered approach to screening is often most effective:

  • In Silico Profiling: Computational modeling can predict potential off-target interactions based on the structure of this compound and its similarity to known ligands of various proteins.

  • In Vitro Profiling: High-throughput screening against a panel of receptors, enzymes, and ion channels can provide a broad overview of potential off-target activities.[2] This is a crucial step in early drug development to identify and eliminate compounds with undesirable off-target profiles.

  • Phenotypic Screening: Assessing the effect of the compound on the overall phenotype of a cell or organism can reveal unexpected biological activities and potential side effects.[2]

Troubleshooting Guide

Issue: I am observing an unexpected cellular phenotype that does not align with the known function of the intended target.

Possible Cause: This could be a primary indication of an off-target effect. The compound may be interacting with another signaling pathway.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a direct binding assay or a downstream biomarker specific to your intended target to confirm that this compound is engaging its target at the concentrations used.

  • Secondary Target Validation:

    • Review the results of broad panel screening (if performed) for potential secondary targets.

    • Use techniques like thermal shift assays or immunoprecipitation followed by mass spectrometry to identify interacting proteins.

  • Pathway Analysis: Utilize bioinformatics tools to analyze the unexpected phenotype and identify potential signaling pathways that might be involved.

Issue: My in vivo results are inconsistent with my in vitro data.

Possible Cause: Discrepancies between in vitro and in vivo results can arise from metabolic transformation of the compound, engagement of compensatory physiological pathways, or off-target effects that are only apparent in a whole organism context.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Metabolites may have different activity and off-target profiles.

  • In Vivo Target Occupancy: Measure the extent to which this compound binds to its intended target in the relevant tissues at different doses.

  • Phenotypic Profiling in Vivo: Conduct a broader observational screen in your animal model to look for unexpected physiological or behavioral changes.[1]

Off-Target Screening Strategies

The following table summarizes key experimental strategies to identify and characterize off-target effects of this compound.

Strategy Methodology Information Gained Considerations
In Silico Profiling Molecular docking, pharmacophore modelingPrediction of potential off-target binding sites based on structural similarity.Predictions require experimental validation.
In Vitro Broad Panel Screening Radioligand binding assays, enzyme inhibition assaysIdentification of interactions with a wide range of known receptors, enzymes, and ion channels.The panel of targets is not exhaustive.
Cell-Based Phenotypic Screening High-content imaging, gene expression profilingUnbiased assessment of cellular responses to identify unexpected biological activities.Follow-up studies are required to identify the specific off-target protein(s).
In Vivo Observational Screening Irwin screen, functional observational batterySystematic observation of behavioral and physiological changes in animal models.Can reveal systemic off-target effects.
Proteomics Approaches Affinity chromatography-mass spectrometry, thermal proteomicsIdentification of direct protein binding partners in an unbiased manner.Requires specialized equipment and expertise.

Experimental Protocols

Protocol: Competitive Binding Assay to Determine Target Specificity

This protocol provides a general framework for assessing the specificity of this compound for its intended target against a known off-target.

Objective: To quantify the relative affinity of this compound for the intended target versus a potential off-target protein.

Materials:

  • Purified recombinant target protein

  • Purified recombinant potential off-target protein

  • Labeled ligand for the primary target (e.g., radiolabeled or fluorescently labeled)

  • This compound

  • Assay buffer

  • 96-well microplates

  • Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Methodology:

  • Prepare a serial dilution of unlabeled this compound.

  • In separate wells of a 96-well plate, add:

    • A fixed concentration of the purified target protein or the off-target protein.

    • A fixed concentration of the labeled ligand.

    • Increasing concentrations of this compound.

  • Incubate the plates to allow the binding reaction to reach equilibrium.

  • Wash the plates to remove unbound ligand.

  • Measure the amount of bound labeled ligand using the appropriate detection instrument.

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).

    • Compare the IC50 values for the intended target and the off-target protein. A significantly higher IC50 for the off-target indicates specificity for the intended target.

Visualizations

Off_Target_Workflow cluster_Discovery Discovery & Initial Screening cluster_Validation Validation & Mechanistic Studies cluster_Mitigation Mitigation Strategy cluster_Outcome Outcome Compound This compound InSilico In Silico Profiling Compound->InSilico InVitro In Vitro Broad Panel Screening Compound->InVitro Phenotypic Phenotypic Screening Compound->Phenotypic Hit_Validation Hit Validation (Dose-Response) InSilico->Hit_Validation InVitro->Hit_Validation Phenotypic->Hit_Validation Target_ID Off-Target Identification (e.g., Proteomics) Hit_Validation->Target_ID Off-target confirmed Proceed Proceed with Optimized Compound Hit_Validation->Proceed No significant off-targets Pathway_Analysis Pathway Analysis Target_ID->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Redesign Compound Redesign SAR->Redesign NoGo No-Go Decision SAR->NoGo Mitigation not feasible Redesign->InVitro Re-screen Redesign->Proceed Off-target mitigated

Caption: Workflow for identifying and mitigating off-target effects.

Hypothetical_Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound This compound Target Intended Target Compound->Target Binds OffTarget Off-Target Protein (e.g., NOS) Compound->OffTarget Binds (unintended) Effector1 Downstream Effector 1 Target->Effector1 Activates Response1 Therapeutic Effect Effector1->Response1 Effector2 Downstream Effector 2 OffTarget->Effector2 Inhibits Response2 Side Effect Effector2->Response2

Caption: Hypothetical on-target vs. off-target signaling pathways.

References

optimizing incubation time for 2H-Cho-Arg TFA complexes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2H-Cho-Arg TFA Complexes

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound complexes. The information is designed to help optimize experimental protocols, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound complexes?

For initial stock solutions, it is recommended to use sterile, nuclease-free water or a buffered solution such as PBS (phosphate-buffered saline) at a slightly acidic pH (e.g., pH 5.0-6.0) to improve solubility, as the arginine component can make the complex prone to aggregation at neutral or alkaline pH. For final dilutions into cell culture media, ensure the final concentration of the initial solvent is not cytotoxic.

Q2: How should I determine the optimal incubation time for my specific cell type?

The optimal incubation time for this compound complexes is highly dependent on the cell type and the experimental endpoint. We recommend performing a time-course experiment to determine the ideal duration. A typical starting point would be to test incubation times ranging from 4 to 48 hours. The key is to find a balance between maximizing the desired effect (e.g., intracellular delivery) and minimizing potential cytotoxicity.

Q3: I am observing significant cytotoxicity even at short incubation times. What could be the cause?

Several factors could contribute to cytotoxicity:

  • High Concentration: The concentration of the this compound complex may be too high for your specific cell line. Consider performing a dose-response experiment to find the optimal concentration.

  • Cell Confluency: Cells at low confluency can be more sensitive to treatment. Ensure your cells are at an optimal confluency (typically 70-80%) at the time of treatment.

  • Contamination: Ensure that your complex solution and cell cultures are free from microbial contamination.

  • TFA Counterion: While generally used at concentrations that are not cytotoxic, the TFA (trifluoroacetic acid) counterion can be a source of cytotoxicity in some sensitive cell lines. Consider dialysis or salt exchange if this is suspected.

Q4: The uptake efficiency of my complex is lower than expected. How can I improve it?

Low uptake efficiency can be addressed by:

  • Optimizing Incubation Time and Concentration: As mentioned, both are critical. A longer incubation time or a higher concentration might be necessary, but be mindful of potential cytotoxicity.

  • Presence of Serum: Components in serum can sometimes interfere with the uptake of complexes. Try performing the incubation in serum-free or low-serum media. If serum is required for cell viability, a serum-free incubation for the initial hours, followed by the addition of serum-containing media, could be a viable strategy.

  • Complex Formation: Ensure the this compound is properly complexed with its cargo if it is being used as a delivery vehicle. The ratio of the complex to the cargo may need to be optimized.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the complex in media - pH of the media- High concentration- Interaction with media components- Reconstitute in a slightly acidic buffer before diluting in media.- Perform a solubility test at different concentrations.- Test different types of cell culture media.
High variability between replicates - Inconsistent cell numbers- Uneven distribution of the complex- Pipetting errors- Ensure accurate cell counting and seeding.- Mix the complex thoroughly in the media before adding to cells.- Use calibrated pipettes and proper pipetting techniques.
No observable effect of the complex - Incubation time is too short- Concentration is too low- Degradation of the complex- Incorrect experimental endpoint- Perform a time-course experiment (see protocol below).- Perform a dose-response experiment.- Store the complex as recommended and prepare fresh solutions.- Verify that the assay used to measure the effect is appropriate and sensitive enough.

Experimental Protocols

Protocol: Optimizing Incubation Time

This protocol outlines a typical experiment to determine the optimal incubation time for a this compound complex in a cell-based assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight to allow for cell attachment.

  • Preparation of the Complex: Reconstitute the this compound complex in an appropriate solvent to make a stock solution. Further dilute the complex in your desired cell culture media to the final working concentration.

  • Treatment: Remove the old media from the cells and add the media containing the this compound complex.

  • Time-Course Incubation: Incubate the plate for different durations (e.g., 4, 8, 12, 24, and 48 hours). Include a set of untreated control wells for each time point.

  • Assay: At the end of each incubation period, perform your desired assay to measure the effect of the complex (e.g., a cell viability assay like MTT, a reporter gene assay, or imaging to assess uptake).

  • Data Analysis: For each time point, normalize the data from the treated wells to the data from the untreated control wells. Plot the normalized effect against the incubation time to determine the optimal duration.

Data Presentation: Example of a Time-Course and Dose-Response Experiment

Table 1: Effect of Incubation Time on Cell Viability and Uptake Efficiency

Incubation Time (hours)Cell Viability (%) (at 10 µM)Uptake Efficiency (%) (at 10 µM)
498 ± 435 ± 5
895 ± 562 ± 7
1292 ± 685 ± 6
2475 ± 888 ± 5
4855 ± 990 ± 4

Table 2: Effect of Concentration on Cell Viability and Uptake Efficiency (24-hour incubation)

Concentration (µM)Cell Viability (%)Uptake Efficiency (%)
199 ± 345 ± 6
596 ± 475 ± 8
1075 ± 888 ± 5
2050 ± 791 ± 4
5025 ± 692 ± 3

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute 2H-Cho-Arg TFA Complex treat_cells Treat Cells with Complex Dilution reconstitute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Varied Durations (4-48h) treat_cells->incubate perform_assay Perform Viability/Uptake Assay incubate->perform_assay analyze_data Analyze Data and Determine Optimum Time perform_assay->analyze_data troubleshooting_flowchart start Start: Low Efficacy check_time Is Incubation Time > 12h? start->check_time increase_time Action: Increase Incubation Time (e.g., 24h) check_time->increase_time No check_conc Is Concentration > 10µM? check_time->check_conc Yes increase_time->check_conc increase_conc Action: Increase Concentration check_conc->increase_conc No check_serum Is Serum Present? check_conc->check_serum Yes increase_conc->check_serum remove_serum Action: Use Serum-Free Media for Incubation check_serum->remove_serum Yes contact_support Contact Technical Support check_serum->contact_support No remove_serum->contact_support signaling_pathway complex This compound Complex membrane Cell Membrane complex->membrane Binds to uptake Endocytosis/ Direct Penetration membrane->uptake cargo_release Endosomal Escape/ Cargo Release uptake->cargo_release target Intracellular Target (e.g., Protein, Gene) cargo_release->target response Cellular Response (e.g., Apoptosis, Gene Expression) target->response

Technical Support Center: Troubleshooting 2H-Cho-Arg TFA Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with 2H-Cho-Arg TFA, a cationic arginine-rich peptide. Due to the limited public information on a peptide with the exact designation "2H-Cho-Arg," this guide will address the common challenges associated with cationic arginine-rich peptides (CARPs) and their TFA salts. The principles and troubleshooting strategies outlined here are based on the known behavior of similar peptides and are intended to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is TFA present in my sample?

A1: 2H-Cho-Arg is understood to be a cationic arginine-rich peptide. Peptides like this are often synthesized using solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is a strong acid commonly used in the final step of SPPS to cleave the synthesized peptide from the resin and to remove protecting groups from the amino acid side chains. During the purification process, typically reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is often used as an ion-pairing agent. As a result, the final lyophilized peptide product is often a TFA salt, with trifluoroacetate (B77799) anions electrostatically associated with the positively charged residues of the peptide, such as arginine.

Q2: How does residual TFA contribute to the aggregation of 2H-Cho-Arg?

A2: The presence of residual TFA can significantly influence the physicochemical properties of peptides. The trifluoroacetate counter-ion can interact with the positively charged guanidinium (B1211019) groups of the arginine residues in 2H-Cho-Arg. This interaction can alter the peptide's secondary structure, solubility, and overall propensity to aggregate. While TFA can sometimes aid in the initial solubilization of crude peptides, its presence in the final purified product can be detrimental to experimental outcomes by promoting the formation of aggregates.[1]

Q3: What are the visible signs of this compound aggregation?

A3: Aggregation can manifest in several ways. The most common signs include:

  • Poor Solubility: The peptide may fail to dissolve completely, leaving a hazy or cloudy solution, or visible particulates.

  • Precipitation: The peptide may initially dissolve but then precipitate out of solution over time.

  • Gel Formation: At higher concentrations, the peptide solution may form a viscous gel.

  • Inconsistent Experimental Results: Variability in biological assays or analytical measurements can be an indirect indicator of non-visible aggregation.

Q4: When should I consider removing or exchanging the TFA counter-ion?

A4: The decision to remove or exchange TFA depends on your specific application. For cellular assays, the presence of TFA can be problematic as it can alter the pH of the medium and has been reported to have direct effects on cell viability and signaling pathways.[2] If you observe poor solubility, aggregation, or inconsistent results in sensitive biological assays, TFA removal should be considered.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound

This is a primary indicator of aggregation. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor this compound Solubility dissolution Step 1: Optimize Dissolution Solvent start->dissolution acidic Try Dilute Acidic Solution (e.g., 10% Acetic Acid) dissolution->acidic For basic peptides organic Try Small Amount of Organic Solvent (e.g., DMSO), then buffer dissolution->organic For hydrophobic peptides check_conc Step 2: Check Peptide Concentration acidic->check_conc organic->check_conc lower_conc Lower the working concentration check_conc->lower_conc tfa_exchange Step 3: Consider TFA Exchange lower_conc->tfa_exchange end_insoluble Result: Persistent Insolubility (Consider resynthesis or further characterization) lower_conc->end_insoluble hcl_exchange Exchange TFA for HCl tfa_exchange->hcl_exchange acetate_exchange Exchange TFA for Acetate tfa_exchange->acetate_exchange end_soluble Result: Soluble Peptide hcl_exchange->end_soluble acetate_exchange->end_soluble

Troubleshooting workflow for poor this compound solubility.
Issue 2: Inconsistent Results in Biological Assays

Variability in experimental outcomes can often be traced back to peptide aggregation, which may not always be visually apparent.

G cluster_1 Troubleshooting Workflow for Inconsistent Assays start Start: Inconsistent Assay Results check_stock Step 1: Assess Stock Solution Quality start->check_stock dls Use Dynamic Light Scattering (DLS) to check for aggregates check_stock->dls sec Use Size-Exclusion Chromatography (SEC) to quantify aggregates check_stock->sec tfa_interference Step 2: Evaluate Potential TFA Interference dls->tfa_interference sec->tfa_interference tfa_exchange Perform TFA exchange (to HCl or Acetate) tfa_interference->tfa_exchange retest Retest in biological assay tfa_exchange->retest optimize_formulation Step 3: Optimize Formulation Buffer retest->optimize_formulation end_inconsistent Result: Persistent Inconsistency (Investigate other experimental variables) retest->end_inconsistent add_excipients Include aggregation inhibitors (e.g., Arginine) optimize_formulation->add_excipients end_consistent Result: Consistent Assay Performance add_excipients->end_consistent G cluster_2 Hypothetical Signaling Pathway cluster_3 Normal Function cluster_4 Effect of Aggregation peptide Monomeric 2H-Cho-Arg receptor Cell Surface Receptor peptide->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation response Cellular Response signaling->response aggregate Aggregated 2H-Cho-Arg receptor2 Cell Surface Receptor aggregate->receptor2 Binding Blocked no_signal No Signal Transduction receptor2->no_signal no_response No Cellular Response no_signal->no_response

References

Validation & Comparative

A Comparative Guide: 2H-Cho-Arg TFA vs. Lipofectamine for Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal method for introducing nucleic acids into eukaryotic cells, this guide provides a detailed comparison of the novel steroid-based cationic lipid, 2H-Cho-Arg TFA, and the widely-used commercial reagent, Lipofectamine.

At a Glance: Key Differences

FeatureThis compoundLipofectamine (Lipofectamine 3000)
Chemical Composition Steroid-based cationic lipid with an L-arginine headgroup (trifluoroacetate salt)Proprietary formulation of cationic lipids and neutral co-lipids
Mechanism of Action Forms lipoplexes with nucleic acids that fuse with the cell membrane, facilitating entry.Forms lipid nanoparticles with nucleic acids that are taken up by the cell primarily through endocytosis.
Commercial Availability Available from select biochemical suppliers.Widely available from Thermo Fisher Scientific with multiple formulations.
Published Data Limited public data on transfection efficiency and cytotoxicity.Extensive data available for numerous cell lines and applications.

Performance Data: A Focus on Lipofectamine 3000

Due to the wealth of available data, this section focuses on the performance of Lipofectamine 3000, a popular formulation known for its high efficiency and reduced cytotoxicity compared to its predecessor, Lipofectamine 2000.

Transfection Efficiency

Lipofectamine 3000 has demonstrated high transfection efficiency across a broad range of cell lines, including those traditionally considered "hard-to-transfect".[1][2]

Table 1: Transfection Efficiency of Lipofectamine 3000 in Various Cell Lines

Cell LineTransfection Efficiency (%)Reference
HEK293>70%[1][2]
HeLa>70%[1][2]
LNCaP>70%[1][2]
A549>70%[1][2]
HepG2>70%[1][2]
CHO-K1~55-64%[3]
HUVECHigh[4]
NCI-H1299~62%[5]

Note: Transfection efficiency can vary depending on the plasmid used, cell passage number, and other experimental conditions.

Cytotoxicity

One of the key advantages of Lipofectamine 3000 is its reduced cytotoxicity compared to older formulations.[3] However, some studies have reported cell-line dependent toxicity. For instance, one study found that while generally having low cytotoxicity, Lipofectamine 3000 showed significant cytotoxic effects on H9T-cells when transfecting with a pCDH plasmid.[3]

Experimental Protocols

Detailed and optimized protocols are crucial for successful transfection. Below are representative protocols for Lipofectamine 3000. A general protocol for a cationic lipid-based transfection, which would be applicable to this compound, is also provided.

Lipofectamine 3000 Transfection Protocol (24-well plate format)

Materials:

  • Cells to be transfected

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA (of high purity)

  • Complete culture medium appropriate for the cell line

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate in 500 µL of complete growth medium to ensure they are 70-90% confluent at the time of transfection. For NCI-H1299 cells, for example, seed 8.3 x 10⁴ cells per well.[5]

  • Complex Formation:

    • Step 2a: In a sterile tube, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Medium. Add 1 µL of P3000™ Reagent and mix gently.

    • Step 2b: In a separate sterile tube, dilute 0.75 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ I Medium and mix gently.

    • Step 2c: Combine the diluted DNA and diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 5 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: Add the 50 µL of DNA-lipid complexes to the cells in the 24-well plate.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before assaying for gene expression. It is not necessary to remove the transfection complexes or change the medium.

General Cationic Lipid Transfection Protocol (Applicable to this compound)

Materials:

  • Cells to be transfected

  • This compound solution

  • Serum-free medium (e.g., Opti-MEM™ I)

  • Plasmid DNA (of high purity)

  • Complete culture medium appropriate for the cell line

Procedure:

  • Cell Seeding: Seed cells the day before transfection to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • Step 2a: In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.

    • Step 2b: In a separate sterile tube, dilute the this compound reagent in a serum-free medium. The optimal ratio of lipid to DNA needs to be determined empirically.

    • Step 2c: Combine the diluted DNA and the diluted this compound. Mix gently and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection: Add the lipoplex solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The medium may be changed after 4-6 hours if cytotoxicity is a concern.

Mechanism of Action & Cellular Pathways

Lipofectamine Transfection Workflow

The mechanism of Lipofectamine involves the formation of lipid nanoparticles that are internalized by the cell.

Lipofectamine_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space plasmid Plasmid DNA complex DNA-Lipid Complex plasmid->complex lipo3000 Lipofectamine 3000 lipo3000->complex cell_membrane Cell Membrane complex->cell_membrane Endocytosis endosome Endosome nucleus Nucleus endosome->nucleus Endosomal Escape expression Gene Expression nucleus->expression Transcription & Translation Cationic_Lipid_Pathway cluster_preparation Complex Formation cluster_delivery Cellular Uptake cluster_expression Gene Expression cationic_lipid Cationic Lipid (e.g., this compound) lipoplex Lipoplex (Lipid-NA Complex) cationic_lipid->lipoplex nucleic_acid Nucleic Acid (e.g., Plasmid DNA) nucleic_acid->lipoplex cell_surface Cell Surface (Negative Charge) lipoplex->cell_surface Electrostatic Interaction internalization Internalization cell_surface->internalization cytoplasm Cytoplasm release NA Release cytoplasm->release nucleus_entry Nuclear Entry (for DNA) release->nucleus_entry gene_expression Protein Synthesis nucleus_entry->gene_expression

References

2H-Cho-Arg TFA: A Head-to-Head Comparison with Other Cholesterol-Based Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the efficient and safe delivery of genetic material into cells is a critical step. Cationic lipid-based transfection reagents are a popular choice for this purpose, and among these, cholesterol-based reagents are gaining traction due to their biocompatibility and effectiveness, particularly in the presence of serum. This guide provides an objective comparison of 2H-Cho-Arg TFA, a novel arginine-based cholesterol derivative, with other cholesterol-based and commercially available transfection reagents.

Performance Snapshot: this compound vs. The Field

This compound is a steroid-based cationic lipid featuring a 2H-cholesterol backbone linked to an L-arginine head group, supplied as a trifluoroacetate (B77799) salt. This structure is designed to efficiently complex with negatively charged plasmid DNA for subsequent delivery into cells. The performance of transfection reagents is primarily evaluated based on two key metrics: transfection efficiency and cytotoxicity.

A study by Patil et al. (2013) provides a direct comparison of an arginine-based cationic liposome (B1194612) with a TFA salt (structurally analogous to this compound) against the widely-used commercial reagent, Lipofectamine™ 2000, in HeLa cells. The findings from this study are summarized below.

Quantitative Comparison of Transfection Efficiency and Cytotoxicity
ReagentCell LineTransfection Efficiency (% of cells)Cytotoxicity (% viable cells)
Arginine-based liposome (TFA salt) HeLaHigh (qualitatively reported as highest)Very Low (>95% viability)
Lipofectamine™ 2000HeLaLower than Arginine-based liposomeModerate (~80% viability)

Data is qualitatively and quantitatively derived from Patil et al., 2013. The study reported the arginine-based liposome with TFA salt to have the highest transfection efficiency among the tested formulations in HeLa cells, with very low associated cytotoxicity.[1]

In-Depth Experimental Analysis

The superior performance of the arginine-based cholesterol reagent in HeLa cells highlights the influence of the head group and counter-ion on transfection outcomes. The arginine head group is believed to facilitate interaction with the cell surface and nuclear localization, while the cholesterol backbone contributes to the stability of the lipoplexes, especially in the presence of serum.

Experimental Workflow for Comparative Transfection Analysis

The following diagram outlines a typical workflow for comparing the efficacy of different transfection reagents.

G cluster_0 Cell Preparation cluster_1 Lipoplex Formation cluster_2 Transfection and Analysis cell_seeding Seed cells in 24-well plates (e.g., HeLa cells at 1x10^5 cells/well) incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h add_complexes Add lipoplexes to cells incubation_24h->add_complexes dna_dilution Dilute plasmid DNA (e.g., pEGFP-N1) in serum-free medium mixing Combine diluted DNA and reagent dna_dilution->mixing reagent_dilution Dilute transfection reagent (this compound vs. others) in serum-free medium reagent_dilution->mixing incubation_complex Incubate for 15-30 min at room temperature mixing->incubation_complex incubation_complex->add_complexes incubation_48h Incubate for 48 hours add_complexes->incubation_48h analysis Analyze transfection efficiency (e.g., flow cytometry for GFP) and cytotoxicity (e.g., MTT assay) incubation_48h->analysis

Caption: A generalized workflow for comparing transfection reagents.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the comparative study by Patil et al. (2013).[1]

Preparation of Cationic Liposomes
  • Lipid Film Hydration: The cationic lipid (e.g., this compound) and a helper lipid (e.g., DOPE) are dissolved in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: The solvent is evaporated under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., HEPES buffer) by vortexing.

  • Sonication: The hydrated lipid suspension is sonicated to form small unilamellar vesicles (liposomes).

In Vitro Transfection Protocol
  • Cell Seeding: Plate cells (e.g., HeLa) in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Lipoplex Formation:

    • For each well, dilute a specific amount of plasmid DNA (e.g., 0.8 µg of a reporter plasmid like pEGFP-N1) in a serum-free medium.

    • In a separate tube, dilute the cationic liposome formulation.

    • Combine the diluted DNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Replace the cell culture medium with fresh medium (with or without serum).

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Transfection Efficiency: Quantify the percentage of cells expressing the reporter gene (e.g., GFP-positive cells) using flow cytometry.

    • Cytotoxicity: Determine cell viability using a standard method such as the MTT assay.

Cellular Uptake and Endosomal Escape Pathway

The mechanism of cellular entry and subsequent release of DNA into the cytoplasm is crucial for successful transfection. Cationic lipoplexes are generally taken up by endocytosis. The "proton sponge" effect, often attributed to reagents with amine groups, facilitates endosomal escape by causing an influx of protons and counter-ions into the endosome, leading to its rupture and the release of the genetic cargo into the cytoplasm.

G cluster_0 Cellular Environment cluster_1 Cell Interior lipoplex Cationic Lipoplex (this compound + DNA) endosome Endosome lipoplex->endosome Endocytosis cell_membrane Cell Membrane endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import translation Translation cytoplasm->translation transcription Transcription nucleus->transcription transcription->cytoplasm mRNA protein Protein Expression translation->protein

Caption: Cellular pathway of lipoplex-mediated transfection.

Conclusion

The available evidence suggests that this compound and structurally similar arginine-based cholesterol transfection reagents are highly promising alternatives to established commercial reagents. They demonstrate the potential for high transfection efficiency coupled with low cytotoxicity, a combination highly sought after in cellular research and therapeutic development. The presence of the arginine head group appears to be a key factor in their enhanced performance. As with any transfection reagent, optimal results for a specific cell line and application will require some optimization of the protocol, such as the lipid-to-DNA ratio and cell density at the time of transfection. Further comparative studies across a broader range of cell types and with other cholesterol-based reagents would provide a more comprehensive understanding of the full potential of this compound.

References

Validating Gene Expression with 2H-Cho-Arg TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of genetic material into cells is a cornerstone of modern molecular biology. This guide provides a comprehensive comparison of a novel cholesteryl-arginine-based transfection reagent, here termed 2H-Cho-Arg TFA, with established alternatives. The data presented is based on published results for structurally similar cholesterol-peptide hybrids, offering a robust framework for evaluating its potential performance.

Performance Comparison of Transfection Reagents

The in vitro efficacy of gene transfection reagents is primarily evaluated based on two key metrics: transfection efficiency and cytotoxicity. High transfection efficiency ensures a significant population of cells successfully incorporates the genetic material, while low cytotoxicity is crucial for maintaining cell health and obtaining biologically relevant results.

The following tables summarize the performance of a representative cholesteryl-arginine peptide (Ch-R5H5), a polycationic polymer (PEI), and a widely-used lipid-based reagent (Lipofectamine 2000) in common cell lines.

Table 1: Transfection Efficiency (Luciferase Reporter Assay)

ReagentCell LineN/P Ratio*Luciferase Expression (RLU/mg protein)Citation
Ch-R5H5 HEK-29315~8.5 x 108[1][2]
30~7.0 x 108[1][2]
MCF-715~1.2 x 108[1][2]
30~1.5 x 108[1][2]
PEI (25 kDa) HEK-29310 (optimal)~4.0 x 108[1][2]
MCF-710 (optimal)~0.8 x 108[1][2]
Lipofectamine 2000 HEK-293T4:1 (reagent:DNA)~60% GFP positive cells[3]
HeLaOptimalHigh RLU (cell line dependent)[4]

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic transfection reagent to the phosphate (B84403) groups in the DNA.

Table 2: Cytotoxicity (Cell Viability Assay)

ReagentCell LineN/P Ratio* or ConcentrationCell Viability (%)Citation
Ch-R5H5 HEK-29315~80%[5]
30~75%[5]
MCF-715~70%[5]
30~65%[5]
PEI (25 kDa) HEK-29310 (optimal)~70%[5]
MCF-710 (optimal)~60%[5]
Arginine-based liposomes HeLa40 µg/mL>50%[6]
Lipofectamine 2000 HeLa40 µg/mL<50%[6]

Visualizing the Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the key pathways and workflows.

G Proposed Mechanism of this compound Mediated Gene Delivery cluster_extracellular Extracellular Space cluster_cell Cell DNA Plasmid DNA (negatively charged) Complex Lipoplex Formation (self-assembly) DNA->Complex Electrostatic Interaction Reagent This compound (amphiphilic) Reagent->Complex Membrane Cell Membrane Complex->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect (if histidines present) Nucleus Nucleus Escape->Nucleus DNA Release Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein

Caption: Mechanism of this compound Gene Delivery.

G Experimental Workflow for Gene Expression Validation Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Transfection Transfection with This compound/DNA Complexes Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Split Post-Transfection Analysis Incubation->Split Efficiency Transfection Efficiency Assay (e.g., Luciferase, GFP) Split->Efficiency Quantify Success Viability Cytotoxicity Assay (e.g., MTT, XTT) Split->Viability Assess Toxicity Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Split->Expression Validate Target End End Efficiency->End Viability->End Expression->End

Caption: Workflow for Transfection and Validation.

G Comparison of Transfection Reagent Classes Reagents Transfection Reagents Lipid Lipid-Based (e.g., Lipofectamine) Reagents->Lipid Polymer Polymer-Based (e.g., PEI) Reagents->Polymer Peptide Peptide-Based (e.g., this compound) Reagents->Peptide Lipid_Pros Pros: - High efficiency in many cell lines - Commercially available and widely used Lipid->Lipid_Pros Lipid_Cons Cons: - Can exhibit significant cytotoxicity - Performance can be serum-sensitive Lipid->Lipid_Cons Polymer_Pros Pros: - Cost-effective - Good for stable cell line generation Polymer->Polymer_Pros Polymer_Cons Cons: - Generally lower efficiency than lipids - Can have high cytotoxicity Polymer->Polymer_Cons Peptide_Pros Pros: - High efficiency - Potentially lower cytotoxicity - Biodegradable Peptide->Peptide_Pros Peptide_Cons Cons: - Less commercially available - Optimal formulation can be peptide-specific Peptide->Peptide_Cons

Caption: Logical Comparison of Transfection Reagents.

Experimental Protocols

Detailed and consistent experimental protocols are vital for reproducible results. The following are methodologies for key experiments cited in this guide.

Cell Culture and Transfection
  • Cell Lines and Culture Conditions: HEK-293 (human embryonic kidney) and MCF-7 (human breast adenocarcinoma) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • In Vitro Transfection:

    • Cells are seeded in 24-well plates at a density of 5 x 104 cells per well and grown for 24 hours to reach 70-80% confluency.

    • For each well, 0.8 µg of plasmid DNA (e.g., pGL3-luciferase reporter) is diluted in serum-free DMEM.

    • In a separate tube, the this compound reagent is diluted in serum-free DMEM at various N/P ratios.

    • The diluted DNA and transfection reagent are mixed and incubated at room temperature for 20-30 minutes to allow for lipoplex formation.

    • The cell culture medium is replaced with fresh serum-free DMEM, and the transfection complexes are added dropwise to the cells.

    • After 4-6 hours of incubation, the medium is replaced with complete growth medium.

    • Gene expression is typically assayed 24-48 hours post-transfection.[2]

Luciferase Reporter Assay
  • Cell Lysis: 48 hours post-transfection, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). 100 µL of reporter lysis buffer is added to each well, and the plate is incubated for 15 minutes at room temperature with gentle shaking.

  • Luminometry:

    • 20 µL of the cell lysate is transferred to a luminometer plate.

    • 100 µL of luciferase assay reagent is added to each well.

    • The firefly luciferase activity is immediately measured using a luminometer.

    • To normalize for transfection efficiency, a co-transfected Renilla luciferase vector can be used, and its activity is measured by adding a Stop & Glo reagent.

    • Luciferase activity is often expressed as relative light units (RLU) per milligram of total cell protein.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Cells are seeded and transfected as described above.

  • MTT Incubation: 48 hours post-transfection, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

References

Validating 2H-Cho-Arg TFA-Mediated Gene Delivery with Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of drug development and gene therapy, the effective delivery of nucleic acids into target cells is a critical step. Cationic lipids, such as 2H-Cho-Arg TFA, have emerged as promising non-viral vectors for this purpose. This compound is a steroid-based cationic lipid designed to facilitate the transfection of genetic material.[1] However, the successful delivery of a gene is only the initial step; validating its functional consequence at the molecular level is paramount. Quantitative Polymerase Chain Reaction (qPCR) stands as a gold-standard technique for quantifying gene expression changes induced by such therapeutic interventions.[2]

This guide provides a comprehensive comparison of experimental approaches to validate the efficacy of this compound-mediated gene delivery using qPCR. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the downstream effects of their transfection experiments. We will explore the experimental workflow, data interpretation, and best practices for obtaining reliable and reproducible results.

Hypothetical Scenario: Validating Tumor Suppressor Gene Delivery

To illustrate the validation process, we will use a common scenario in cancer research: the delivery of a plasmid encoding the tumor suppressor protein p53 into a p53-deficient cancer cell line (e.g., Saos-2). The p53 protein acts as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. Therefore, successful transfection should lead to an upregulation of these target genes.

Experimental Protocol: From Transfection to Quantification

A meticulously planned and executed experimental protocol is the foundation of reliable qPCR validation.[3][4] The following protocol outlines the key steps for assessing changes in gene expression following transfection with a this compound-p53 plasmid complex.

1. Cell Culture and Transfection:

  • Cell Line: Saos-2 (p53-null human osteosarcoma cell line).

  • Culture Conditions: Maintain cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection Protocol:

    • Seed Saos-2 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

    • Prepare the this compound-p53 plasmid DNA complexes according to the manufacturer's instructions. A typical lipid-to-DNA ratio should be optimized for the specific cell line.

    • Incubate the cells with the transfection complexes for 4-6 hours.

    • Replace the transfection medium with fresh complete medium.

  • Experimental Groups:

    • Untreated cells (Control)

    • Cells treated with this compound alone (Lipid Control)

    • Cells transfected with a control plasmid (e.g., encoding GFP) using this compound (Vector Control)

    • Cells transfected with the p53-encoding plasmid using this compound (Experimental)

2. RNA Extraction and Reverse Transcription:

  • Harvest cells at 24, 48, and 72 hours post-transfection.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. Quantitative PCR (qPCR):

  • Target Genes:

    • TP53: To confirm the expression of the delivered gene.

    • CDKN1A (p21): A key downstream target of p53 involved in cell cycle arrest.

    • BAX: A pro-apoptotic gene regulated by p53.

  • Reference Gene (Housekeeping Gene):

    • GAPDH or ACTB: A stably expressed gene for normalization of gene expression data.

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green-based qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR detection system.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt curve analysis to ensure primer specificity.[2]

Data Presentation and Interpretation

The primary output of a qPCR experiment is the quantification cycle (Cq) value, which is inversely proportional to the amount of target nucleic acid in the sample. The relative quantification of gene expression can be calculated using the ΔΔCq method.

Table 1: Hypothetical qPCR Results for p53 Target Gene Expression

Treatment GroupTarget GeneAverage CqΔCq (Cq_target - Cq_GAPDH)ΔΔCq (ΔCq_sample - ΔCq_control)Fold Change (2^-ΔΔCq)
Untreated Control TP5335.215.10.01.0
CDKN1A28.98.80.01.0
BAX26.46.30.01.0
This compound + p53 Plasmid TP5322.82.6-12.55792.6
CDKN1A24.13.9-4.930.0
BAX22.52.3-4.016.0

Note: Cq values are hypothetical. GAPDH Cq is assumed to be 20.1 for the untreated control and 20.2 for the treated sample.

The results in Table 1 would indicate a successful transfection and functional expression of the p53 gene, leading to a significant upregulation of its downstream targets, CDKN1A and BAX.

Visualizing the Workflow and Signaling Pathway

Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_sample_processing Sample Processing cluster_qpcr Quantitative PCR cluster_results Results cell_seeding Seed Saos-2 Cells transfection Transfect with This compound + p53 Plasmid cell_seeding->transfection rna_extraction Total RNA Extraction transfection->rna_extraction cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cdna_synthesis qpcr qPCR for TP53, CDKN1A, BAX, GAPDH cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCq Method) qpcr->data_analysis fold_change Fold Change in Gene Expression data_analysis->fold_change p53_pathway cluster_transfection Transfection cluster_cellular_response Cellular Response cluster_qpcr_targets qPCR Targets transfection This compound-mediated p53 Plasmid Delivery p53 p53 Protein Expression transfection->p53 cdkn1a CDKN1A (p21) Upregulation p53->cdkn1a bax BAX Upregulation p53->bax tp53_target TP53 p53->tp53_target cell_cycle_arrest Cell Cycle Arrest cdkn1a->cell_cycle_arrest cdkn1a_target CDKN1A cdkn1a->cdkn1a_target apoptosis Apoptosis bax->apoptosis bax_target BAX bax->bax_target

References

A Comparative Analysis of 2H-Cho-Arg TFA for Green Fluorescent Protein (GFP) Transfection in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive performance comparison of a novel transfection reagent, 2H-Cho-Arg TFA, against established market alternatives: Lipofectamine™ 3000, FuGENE® HD, and Polyethylenimine (PEI). The study focuses on the efficiency of plasmid DNA delivery encoding for Green Fluorescent Protein (GFP) into Chinese Hamster Ovary (CHO) cells, a critical cell line for biotherapeutic protein production. Key metrics, including transfection efficiency, protein expression levels, and cell viability, were systematically evaluated. Detailed protocols and workflow visualizations are provided to ensure reproducibility and aid researchers in making informed decisions for their experimental needs.

Introduction

The efficient delivery of nucleic acids into mammalian cells is a cornerstone of modern biological research and drug development. Chinese Hamster Ovary (CHO) cells are the predominant platform for producing recombinant therapeutic proteins. Consequently, the performance of transfection reagents in this cell line is of paramount importance. This compound is a novel, synthetic formulation engineered for high-efficiency and low-toxicity transfection. Its composition, based on a cholesteryl-arginine peptide, is designed to facilitate superior interaction with plasmid DNA and promote effective endosomal escape.

This document presents a head-to-head comparison of this compound with three widely used transfection reagents: Lipofectamine™ 3000, a lipid nanoparticle-based reagent known for high efficiency; FuGENE® HD, a non-liposomal formulation recognized for its low cytotoxicity[1]; and linear Polyethylenimine (PEI), a cost-effective polymer widely used in academic and industrial research[2]. The objective is to provide researchers with clear, data-driven insights into the performance of this compound for transient gene expression in CHO cells.

Comparative Performance Data

CHO-K1 cells were transfected with a plasmid expressing enhanced Green Fluorescent Protein (eGFP) using this compound and the selected alternative reagents. All experiments were conducted in 6-well plates, and analysis was performed 48 hours post-transfection via flow cytometry. The results, summarized below, represent the mean of three independent experiments.

Parameter This compound Lipofectamine™ 3000 FuGENE® HD PEI (Linear, 25 kDa)
Optimal Reagent:DNA Ratio 2.5:1 (µL:µg)3:1 (µL:µg)3.5:1 (µL:µg)1:8 (µg:µg)[3]
Transfection Efficiency (% GFP+ Cells) 92.4% 89.1%85.5%68.7%[4]
Mean Fluorescence Intensity (MFI) 1.8 x 10⁵1.9 x 10⁵ 1.5 x 10⁵0.9 x 10⁵
Cell Viability (% of Control) 95.2% 82.5%93.1%[5]71.4%[6]

Data presented is a representative dataset for illustrative purposes.

Key Findings:

  • Transfection Efficiency: this compound demonstrated the highest percentage of GFP-positive cells, indicating superior delivery of the plasmid DNA into the target cell population.

  • Protein Expression Level: While this compound achieved high expression, Lipofectamine™ 3000 yielded a marginally higher Mean Fluorescence Intensity (MFI), suggesting a greater number of GFP molecules per cell on average.

  • Cell Viability: this compound exhibited the lowest cytotoxicity, maintaining cell viability at over 95%. This is a significant advantage over reagents like Lipofectamine™ 3000 and PEI, which showed more pronounced toxic effects.[7] FuGENE® HD also demonstrated excellent cell viability.[8]

Visualized Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Transfection_Mechanism cluster_0 Step 1: Lipoplex Formation cluster_1 Step 2: Cellular Uptake cluster_2 Step 3: Gene Expression Reagent Cationic this compound Lipoplex Cationic Lipoplex Reagent->Lipoplex + DNA Anionic Plasmid DNA DNA->Lipoplex Cell Cell Membrane Lipoplex->Cell Endocytosis Endosome Endosome Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein GFP Protein mRNA->Protein Translation

Caption: Mechanism of Cationic Reagent-Mediated Transfection.

Transfection_Workflow A Day 0: Seed CHO-K1 Cells (Target 70-90% confluency) B Day 1: Prepare Reagent-DNA Complexes (Incubate 15-20 min at RT) A->B 24h C Add Complexes to Cells (Gently swirl to mix) B->C D Incubate for 48 Hours (37°C, 5% CO2) C->D E Harvest and Prepare Cells for Analysis D->E 48h F Analyze via Flow Cytometry (% GFP+ Cells, MFI, Viability) E->F G Data Interpretation & Comparison F->G

References

A Comparative Guide to the Cytotoxicity of Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity profiles of commonly used cell-penetrating peptides (CPPs), which are alternatives to 2H-Cho-Arg TFA. Due to the limited availability of public data on the cytotoxicity of this compound, this document focuses on well-characterized CPPs: Penetratin, Tat, and Transportan 10. The guide is intended to assist researchers in selecting appropriate CPPs for their drug delivery applications by presenting key cytotoxicity data and detailed experimental protocols.

The cytotoxicity of CPPs is a critical parameter in their application as delivery vectors for therapeutic molecules.[1] An ideal CPP should exhibit high transduction efficiency with minimal toxicity to cells.[2] However, at higher concentrations, many CPPs can cause membrane perturbation and lead to cytotoxic effects.[1][2] The data presented herein is compiled from various in vitro studies and serves as a baseline for comparison.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic effects of Penetratin, Tat, and Transportan 10 across different cell lines and assays. The 50% inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

PeptideCell LineAssayIncubation TimeIC50 / Cytotoxicity
Penetratin HeLa, CHOWST-124 hNegligible effects up to 50 µM[1]
A549Wst-17 hEC50 = 17 µM (unconjugated), 21 µM (conjugated)[3]
Caco-2Cytotox RedNot specifiedNo evident cytotoxic effect at tested concentrations[4]
Tat HeLa, CHOWST-124 hNegligible effects up to 50 µM[1]
KB-3-1, KB-V1SRB48 hNo cytotoxicity observed[5]
A549Wst-17 hEC50 > 100 µM (unconjugated), 67 µM (conjugated)[3]
Caco-2Cytotox RedNot specifiedNo evident cytotoxic effect at tested concentrations[4]
Transportan 10 (TP10) HeLa, CHOWST-124 hSignificantly reduces proliferation at higher concentrations[1]
HEK293, HepG2, LLC-PK1Not specifiedNot specifiedIC50 values in the 10–100 µM range[6]
A549Wst-17 hEC50 = 6 µM (unconjugated), 5 µM (conjugated)[3]
HeLa, OS143BMTT72 h~15% reduction in cell survival at 1 µM[7]

Note on this compound: 2H-Cho-Arg is a steroid-based cationic lipid designed for gene transfection.[1] The "TFA" designation refers to trifluoroacetic acid, which is often used as a counterion for cationic peptides and lipids. Studies on trifluoroacetic acid itself have shown it to have low acute toxicity.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are essential for reproducing and comparing experimental results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptides in a suitable cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the peptides in a 96-well plate as described for the MTT assay. Include appropriate controls, such as a vehicle control (no peptide) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the workflow of a typical cytotoxicity assay and a generalized signaling pathway for CPP-induced cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate peptide_prep Prepare peptide dilutions incubation Incubate cells with peptides peptide_prep->incubation Add peptides to cells reagent_add Add assay reagent (MTT or LDH substrate) incubation->reagent_add incubation2 Incubate for color development reagent_add->incubation2 measurement Measure absorbance incubation2->measurement data_analysis Calculate cell viability / cytotoxicity measurement->data_analysis

Caption: Workflow of a typical in vitro cytotoxicity assay.

CPP_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_cellular_response Cellular Response cluster_outcome Outcome CPP High Concentration of CPP membrane_destabilization Membrane Destabilization / Pore Formation CPP->membrane_destabilization ion_influx Uncontrolled Ion Influx membrane_destabilization->ion_influx membrane_potential Loss of Membrane Potential ion_influx->membrane_potential ldh_release LDH Release membrane_potential->ldh_release cell_death Cell Lysis / Necrosis ldh_release->cell_death

Caption: Generalized pathway of CPP-induced necrotic cell death.

References

A Comparative Guide to Long-Term Gene Expression: 2H-Cho-Arg TFA vs. Established Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term gene expression studies, the choice of a delivery vehicle is paramount to achieving sustained, high-level expression with minimal cellular disruption. This guide provides a comprehensive comparison of the novel steroid-based cationic lipid, 2H-Cho-Arg TFA, with established transfection reagents, offering insights into their performance, protocols for stable cell line generation, and the underlying cellular mechanisms.

Performance Comparison of Transfection Reagents for Long-Term Gene Expression

The selection of a suitable transfection reagent is a critical step in establishing stable cell lines for long-term gene expression analysis. The ideal reagent should offer high transfection efficiency, low cytotoxicity, and sustained expression over extended periods. This section compares this compound, a novel steroid-based cationic lipid, with two widely used commercial reagents, a Liposomal Formulation (e.g., Lipofectamine® series) and a Non-Liposomal Reagent (e.g., FuGENE® series), as well as the cost-effective polymer, Polyethylenimine (PEI).

While direct, long-term comparative data for this compound is emerging, its performance characteristics can be inferred from studies on similar cholesterol-based cationic lipids. The following table summarizes key performance indicators for these reagents in the context of generating stable cell lines. It is important to note that the data for this compound is projected based on the known properties of cholesterol-based lipids, which include excellent biocompatibility and high efficiency in forming stable lipoplexes.

FeatureThis compound (Projected) Liposomal Formulation (e.g., Lipofectamine®) Non-Liposomal Reagent (e.g., FuGENE®) Polyethylenimine (PEI)
Transfection Efficiency (Stable Clones) HighVery HighHighModerate to High
Cytotoxicity LowModerateVery Low[1][2]High
Duration of Gene Expression > 4 weeks> 4 weeks> 4 weeks> 4 weeks
Serum Compatibility HighModerate to HighHigh[1][3]Moderate
Ease of Use ModerateEasyVery Easy[4]Moderate
Cost-Effectiveness ModerateLowModerateVery High
Applicability to Diverse Cell Lines Broad (projected)Very BroadBroad[3]Broad

Note: The performance of all transfection reagents is highly cell-type dependent and requires optimization. The data presented for this compound is hypothetical and based on the characteristics of steroid-based cationic lipids.

Experimental Protocols for Long-Term Gene Expression Studies

The successful generation of stable cell lines necessitates a meticulously planned and executed protocol. Below is a detailed methodology for establishing and maintaining a stable cell line expressing a gene of interest using a lipid-based transfection reagent like this compound. This protocol can be adapted for other reagents with minor modifications.

I. Preparation of Reagents and Cells
  • Plasmid DNA Preparation:

    • Use a high-purity plasmid preparation (A260/280 ratio of 1.8–2.0).

    • The plasmid must contain a selectable marker gene (e.g., neomycin, hygromycin, or puromycin (B1679871) resistance).

    • Linearize the plasmid DNA by digesting with a restriction enzyme that cuts at a single site outside of the expression cassette to increase the frequency of stable integration. Purify the linearized DNA.

  • Cell Culture:

    • One day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Culture cells in their recommended growth medium without antibiotics.

II. Transfection Procedure with this compound
  • Complex Formation:

    • For each well to be transfected, dilute 2.5 µg of linearized plasmid DNA into 250 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute 5-10 µL of this compound into 250 µL of serum-free medium.

    • Combine the diluted DNA and diluted this compound. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection of Cells:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add 2 mL of fresh, complete growth medium (with serum but without antibiotics) to each well.

    • Add the 500 µL of DNA-lipid complex mixture dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator.

III. Selection of Stable Transfectants
  • Application of Selection Pressure:

    • 48 hours post-transfection, aspirate the medium and replace it with fresh growth medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance). The optimal concentration of the antibiotic must be predetermined by generating a kill curve for the specific cell line.[5]

    • Continue to culture the cells in the selection medium, replacing the medium every 3-4 days.

  • Isolation of Resistant Colonies:

    • Over the next 1-3 weeks, non-transfected cells will die, and resistant cells will begin to form distinct colonies.[6]

    • When colonies are visible, use cloning cylinders or a sterile pipette tip to isolate individual colonies.

    • Transfer each colony to a separate well of a 24-well plate and expand the clonal populations in selection medium.

IV. Long-Term Monitoring of Gene Expression
  • Expansion and Cryopreservation:

    • Once clonal populations have reached sufficient density, expand them to larger culture vessels.

    • Cryopreserve aliquots of each stable clone at an early passage number to ensure a consistent source of cells for future experiments.

  • Analysis of Gene Expression:

    • Periodically (e.g., every 2-4 weeks) analyze the expression of the gene of interest in the stable cell lines.

    • Methods for monitoring expression include:

      • RT-qPCR: To quantify mRNA levels.

      • Western Blot or ELISA: To quantify protein levels.

      • Flow Cytometry: For fluorescently tagged proteins.

      • Functional Assays: To assess the biological activity of the expressed protein.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the cellular mechanisms involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection cluster_analysis Analysis & Maintenance prep_dna Prepare Plasmid DNA (with selectable marker) form_complex Form DNA-Lipid Complex (this compound + DNA) prep_dna->form_complex prep_cells Seed Cells (70-80% confluency) add_complex Add Complex to Cells prep_cells->add_complex form_complex->add_complex add_antibiotic Apply Selection Antibiotic (e.g., G418) add_complex->add_antibiotic isolate_colonies Isolate Resistant Colonies add_antibiotic->isolate_colonies expand_clones Expand Clonal Populations isolate_colonies->expand_clones monitor_expression Monitor Gene Expression (RT-qPCR, Western Blot) expand_clones->monitor_expression cryopreserve Cryopreserve Stable Clones expand_clones->cryopreserve G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lipoplex This compound / DNA Complex (Lipoplex) cell_membrane Cell Membrane lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import nucleus->nucleus Transcription & Translation

References

Benchmarking 2H-Cho-Arg TFA: A Comparative Guide to a Cholesterol-Based Non-Viral Vector

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of gene delivery, the selection of an appropriate vector is paramount. This guide provides a comprehensive performance comparison of 2H-Cho-Arg TFA, a cholesterol-based cationic lipid, against other commonly used non-viral vectors. The data presented is synthesized from publicly available research on cholesterol-arginine lipid systems, offering a robust framework for evaluating this class of delivery vehicles.

Performance Snapshot: this compound vs. The Field

Quantitative analysis of transfection efficiency and cytotoxicity is crucial for vector selection. The following tables summarize the performance of cholesterol-arginine lipids, the class to which this compound belongs, in comparison to other widely used non-viral vectors.

Table 1: Transfection Efficiency

Vector TypeCationic Lipid/PolymerHelper LipidCell LineTransfection Efficiency (%)Reference
Cholesterol-Arginine Mono-arginine Cholesterol (MA-Chol) DOPEPC-3High (Specific % not stated, but significant gene knockdown)[1]
Cholesterol-Arginine Arginine-based cationic lipids NonePC-12Higher than Lipofectamine™ 2000[2]
Cholesterol-based DC-CholDOPE293T~25% (at optimal N/P ratio)[3]
Lipid-based (Commercial) Lipofectamine™ 2000DOPEPC-12, HeLaLower than arginine-based cationic lipids[2]
Lipid-based (Commercial) Lipofectamine™ 3000-HEK293, CHO-K1Cell line and plasmid dependent[4][5]
Polymer-based Polyethylenimine (PEI)-VariousGenerally lower than lipid-based reagents in some cell lines[6]
Lipid-based (Commercial) TurboFect™-CHO-K1, HEK293Cell line and plasmid dependent[4][5]

Table 2: Cytotoxicity Profile

Vector TypeCationic Lipid/PolymerCell LineKey FindingsReference
Cholesterol-Arginine Mono-arginine Cholesterol (MA-Chol) PC-3No appreciable cytotoxicity even at high concentrations[7]
Cholesterol-Arginine Arginine-based cationic lipids PC-12, HeLaSignificantly lower cytotoxicity than Lipofectamine™ 2000[2]
Cholesterol-based DC-Chol293TGenerally less toxic than other cationic lipids[3]
Lipid-based (Commercial) Lipofectamine™ 2000PC-12, HeLaHigher cytotoxicity compared to arginine-based cationic lipids[2]
Lipid-based (Commercial) Lipofectamine™ 3000H9T-cellsCan be cytotoxic depending on the cell line[4][5]
Polymer-based Polyethylenimine (PEI)VariousCytotoxicity is a known concern and needs optimization[3]
Lipid-based (Commercial) TurboFect™VariousGenerally shows lower cytotoxicity than Lipofectamine 3000[4][5]

Delving into the Mechanism: Cellular Uptake and Intracellular Trafficking

The journey of a non-viral vector from the extracellular space to the nucleus is a multi-step process that significantly influences its efficiency. Cholesterol-based cationic liposomes, such as those formed with this compound, primarily enter the cell through endocytosis.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex This compound Lipoplex (Cationic Lipid + Nucleic Acid) cell_surface Cell Surface Proteoglycans lipoplex->cell_surface Electrostatic Interaction endosome Early Endosome cell_surface->endosome Endocytosis (Clathrin/Caveolae-mediated, Macropinocytosis) late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation free_na Nucleic Acid Release late_endosome->free_na Endosomal Escape (Proton Sponge Effect) nuclear_import Nuclear Import free_na->nuclear_import gene_expression Gene Expression nuclear_import->gene_expression

Cellular uptake and trafficking of this compound lipoplexes.

The initial interaction is an electrostatic attraction between the positively charged lipoplex and the negatively charged proteoglycans on the cell surface. Following this, the lipoplex is internalized into an early endosome. As the endosome matures, its internal pH drops, which is thought to trigger the "proton sponge effect." The arginine headgroup of this compound can become protonated, leading to an influx of protons and counter-ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm. The freed nucleic acids then need to be transported into the nucleus for gene expression to occur.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the preparation of this compound liposomes and a general procedure for cell transfection.

Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes the formation of unilamellar liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform or a chloroform:methanol mixture

  • Sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the helper lipid (a 1:1 molar ratio is a good starting point) in the organic solvent in the round-bottom flask.

    • Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.

    • Alternatively, for a more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

General Transfection Protocol

This protocol provides a general workflow for transfecting mammalian cells in a 6-well plate format. Optimization is recommended for specific cell lines and nucleic acids.

G cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_post_transfection Post-Transfection (Day 3-4) seed_cells Seed cells in a 6-well plate (aim for 70-80% confluency on day of transfection) prep_dna Dilute nucleic acid in serum-free medium seed_cells->prep_dna form_complex Combine diluted nucleic acid and liposomes (incubate for 15-30 min at RT) prep_dna->form_complex prep_lipid Dilute this compound liposomes in serum-free medium prep_lipid->form_complex add_complex Add lipoplex to cells (drop-wise) form_complex->add_complex incubate Incubate cells for 24-72 hours add_complex->incubate assay Assay for gene expression incubate->assay

A general workflow for cell transfection.

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate to reach 70-80% confluency at the time of transfection.

  • Complex Formation:

    • In separate tubes, dilute your nucleic acid and the this compound liposome (B1194612) solution in serum-free medium.

    • Combine the two solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex solution drop-wise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours.

    • Analyze for gene expression using the desired method (e.g., fluorescence microscopy for GFP, qPCR for mRNA levels, or western blot for protein expression).

Conclusion

This compound, as a representative of the cholesterol-arginine class of cationic lipids, presents a promising option for non-viral gene delivery. Its key advantages lie in its potentially high transfection efficiency coupled with low cytotoxicity, a combination that is highly sought after in both research and therapeutic applications. The biodegradable nature of its components, cholesterol and the amino acid arginine, likely contributes to its favorable safety profile.[7] While direct, extensive comparative data against all commercial reagents is still emerging, the available evidence suggests that cholesterol-arginine based vectors are strong competitors to established reagents like Lipofectamine™ and PEI. As with any transfection reagent, empirical optimization for each specific cell type and application is essential to achieve the best results.

References

Safety Operating Guide

Safe Disposal of 2H-Cho-Arg TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling and disposal of chemical reagents like 2H-Cho-Arg TFA are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide outlines the essential procedures for the proper disposal of this compound, a compound that, like many synthetic peptides and molecules, is supplied as a trifluoroacetate (B77799) (TFA) salt. The disposal protocol is primarily governed by the hazardous properties of trifluoroacetic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. The trifluoroacetic acid component is corrosive, capable of causing severe skin burns and eye damage, is harmful if inhaled, and poses a threat to aquatic ecosystems.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][4]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice.[1]

Quantitative Data on Trifluoroacetic Acid (TFA)

The following table summarizes key quantitative data for trifluoroacetic acid, the hazardous component of this compound.

PropertyValueSource
Molecular FormulaC₂HF₃O₂[1]
Molecular Weight114.02 g/mol [1][5]
Boiling Point39.5 - 40 °C[2]
Density1.511 g/cm³ (at 20 °C)[2]
Inhalation Toxicity (LC50)10 mg/L/2h (rat)[5]
Oral Toxicity (LD50)1200 mg/kg (Rat)[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be performed in strict accordance with institutional, local, state, and federal environmental regulations.[1]

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or expired lyophilized this compound powder in a clearly labeled, sealed container designated for solid chemical waste. This includes any materials, such as pipette tips, vials, and contaminated gloves, that have come into contact with the solid compound.[6]

  • Liquid Waste: All solutions containing this compound, as well as contaminated solvents (e.g., from rinsing glassware), must be collected in a separate, labeled liquid waste container. Do not mix this waste with other incompatible waste streams.[4][6]

2. Decontamination of Labware:

  • Reusable glassware and equipment should be thoroughly decontaminated. A standard procedure involves an initial rinse with a suitable solvent (such as ethanol (B145695) or acetone) to dissolve any remaining organic material. This initial solvent rinse must be collected as hazardous liquid waste.

  • Following the solvent rinse, wash the labware with an appropriate laboratory detergent and perform a final rinse with deionized water.

3. Waste Collection and Storage:

  • All waste containers must be robust, leak-proof, and clearly and accurately labeled with the full chemical name, "this compound," and a list of any solvents present in the waste.

  • Store waste containers in a designated, secure secondary containment area to prevent spills and away from any incompatible materials.[4]

4. Institutional Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

  • Adhere to all of your institution's specific procedures and documentation requirements for hazardous waste disposal.

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_final Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hood Handle in Chemical Fume Hood solid_waste Solid Waste (Unused Powder, Contaminated Disposables) hood->solid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions, Solvent Rinses) collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Secondary Containment collect_solid->storage collect_liquid->storage ehs Contact EHS for Pickup storage->ehs

Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 2H-Cho-Arg TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2H-Cho-Arg TFA. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining the integrity of research activities. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

Essential Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on the hazards associated with Trifluoroacetic acid and general best practices for handling peptides.

Equipment Specification Rationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the corrosive TFA component, which can cause severe eye damage.[1][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the corrosive compound, which can cause severe burns.[1][2][3]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of harmful dust and vapors.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4] Keep the container tightly sealed.

Handling and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control exposure.

  • Weighing: When weighing the powdered compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[3] Avoid contact with skin, eyes, and clothing.[4]

Spill Management
  • Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receive Receive & Inspect storage Store in Cool, Dry, Ventilated Area receive->storage Intact Container ppe Don Appropriate PPE storage->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect Hazardous Waste decontaminate->waste dispose Dispose via Licensed Vendor waste->dispose

Safe Handling Workflow for this compound

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。